Product packaging for 5-Aminononane(Cat. No.:CAS No. 2198-45-0)

5-Aminononane

Numéro de catalogue: B1583900
Numéro CAS: 2198-45-0
Poids moléculaire: 143.27 g/mol
Clé InChI: BKEVGGILGWUWSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminononane is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B1583900 5-Aminononane CAS No. 2198-45-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

nonan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEVGGILGWUWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176392
Record name 5-Aminononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-45-0
Record name 5-Aminononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminononane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminononane, a primary aliphatic amine, serves as a versatile chemical intermediate with growing significance in synthetic chemistry and materials science. For researchers and professionals in drug development, understanding the fundamental properties, synthesis, and potential applications of this compound is crucial for leveraging its unique structural features. This guide provides a comprehensive technical overview of this compound, focusing on its core characteristics, synthesis methodologies with an emphasis on the underlying chemical principles, and its role as a building block in various scientific domains.

Core Properties of this compound

This compound, systematically named nonan-5-amine, is characterized by a nine-carbon aliphatic chain with an amino group positioned at the fifth carbon.[1] This central placement of the functional group influences its physical and chemical properties, distinguishing it from its isomers.[1]

PropertyValueUnit
CAS Number 2198-45-0-
Molecular Formula C₉H₂₁N-
Molecular Weight 143.27 g/mol
IUPAC Name nonan-5-amine-
Synonyms 5-Nonylamine, 1-Butylpentylamine-
Appearance Colorless to light yellow liquid-
Boiling Point 190°C at 760 mmHg
Density 0.79g/cm³
Flash Point 69.2°C
Storage Temperature 2-8°C

Sources:[1][2][3]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several routes, with reductive amination being one of the most efficient and widely employed methods. The choice of synthetic strategy is often dictated by factors such as desired yield, purity, and scalability.

Reductive Amination of 5-Nonanone

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][5][6][7] In the synthesis of this compound, the process commences with the reaction of 5-nonanone with ammonia to form an intermediate imine, which is then reduced to the final amine product.[1][4]

The reaction proceeds in two key steps:

  • Imine Formation: The carbonyl group of 5-nonanone undergoes nucleophilic attack by ammonia, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine.[4]

  • Reduction: The imine intermediate is subsequently reduced to this compound. This reduction can be accomplished using various reducing agents.

Reductive_Amination 5-Nonanone 5-Nonanone Imine Intermediate Imine Intermediate 5-Nonanone->Imine Intermediate + Ammonia - H₂O Ammonia Ammonia This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation due to its selectivity for imines over ketones, allowing for a one-pot reaction.[1][5]

Materials:

  • 5-Nonanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-nonanone and a molar excess of ammonium acetate in methanol.

  • Stir the solution at room temperature for approximately 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

  • Stir for an additional hour to hydrolyze any remaining borohydride complexes.

  • Basify the solution with aqueous sodium hydroxide until pH > 10.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by fractional distillation.

Alternative Synthesis Routes

While reductive amination is highly effective, other methods for synthesizing this compound exist, including:

  • Hofmann Ammonolysis: This method involves the reaction of a 5-halononane (e.g., 5-bromononane) with an excess of ammonia.[1] However, this approach often leads to a mixture of primary, secondary, and tertiary amines, necessitating further purification.[1]

  • Gabriel Synthesis: A more controlled method for producing primary amines, the Gabriel synthesis utilizes phthalimide as a surrogate for ammonia. The reaction of potassium phthalimide with a 5-halononane, followed by hydrazinolysis, yields this compound with high selectivity for the primary amine.

Alternative_Synthesis cluster_hofmann Hofmann Ammonolysis cluster_gabriel Gabriel Synthesis 5-Halononane_H 5-Halononane Product_Mixture Mixture of Amines 5-Halononane_H->Product_Mixture + Ammonia Ammonia_H Ammonia (excess) 5-Aminononane_H This compound Product_Mixture->5-Aminononane_H Purification 5-Halononane_G 5-Halononane Intermediate N-Alkylphthalimide 5-Halononane_G->Intermediate + Potassium Phthalimide Potassium_Phthalimide Potassium Phthalimide 5-Aminononane_G This compound Intermediate->5-Aminononane_G + Hydrazine Hydrazine Hydrazine

Caption: Overview of Hofmann and Gabriel synthesis routes.

Applications in Research and Drug Development

This compound's primary utility lies in its role as a chemical intermediate.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a lipophilic alkyl chain, makes it a valuable building block in the synthesis of more complex molecules.

Pharmaceutical Intermediates: The amine functionality of this compound is a key reactive site for the introduction of various pharmacophores.[1] It can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functional groups commonly found in bioactive molecules. While specific drug candidates containing the this compound moiety are not extensively documented in publicly available literature, its structural motif is relevant to the design of compounds targeting systems where lipophilicity and a centrally located basic nitrogen are desired for receptor binding or membrane transport.

Mechanism of Action: Currently, there is no documented information on a specific biological mechanism of action for this compound itself.[1] Its relevance in drug development is as a precursor, where the final synthesized molecule will have a mechanism of action determined by its overall structure.

Safety and Handling

As a primary amine, this compound requires careful handling to avoid potential health hazards.

  • Irritation: It may cause irritation to the skin and eyes upon direct contact.[1]

  • Respiratory Effects: Inhalation of vapors or mists may cause respiratory irritation.[8]

  • Flammability: The compound is combustible and can form explosive mixtures with air at elevated temperatures.[1]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.[3]

Conclusion

This compound is a foundational chemical building block with well-defined properties and established synthetic routes. For researchers and drug development professionals, its value is realized in its application as a versatile intermediate for the synthesis of novel compounds. A thorough understanding of its synthesis, particularly the nuances of reductive amination, and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory. While its direct biological activity is not a current focus of research, its structural attributes ensure its continued relevance in the exploration of new chemical entities with therapeutic potential.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Nonan-5-amine (5-Aminononane)

Abstract

This technical guide provides a comprehensive overview of nonan-5-amine, a primary aliphatic amine with significant utility as a chemical intermediate and building block, particularly within the fields of pharmaceutical research and fine chemical synthesis. The symmetrical nature of its alkyl chains flanking a central amine confers unique physicochemical properties that are advantageous for modulating lipophilicity and spatial orientation in molecular design. This document details the compound's nomenclature and structural properties, explores robust synthetic and purification methodologies, outlines protocols for analytical characterization, discusses its application as a scaffold in drug development, and provides essential safety and handling information. The content is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Compound Identification and Physicochemical Properties

Nonan-5-amine, systematically named according to the International Union of Pure and Applied Chemistry (IUPAC), is an aliphatic amine where the amino group is substituted at the fifth carbon of a nine-carbon chain.[1][2] This central placement of the functional group results in a molecule with bilateral symmetry, distinguishing it from its structural isomers such as 1-aminononane.[1][3]

The molecular identity is unequivocally established through various descriptors.[1][2]

  • IUPAC Name: nonan-5-amine[1][2][4]

  • Synonyms: this compound, 5-Nonylamine, 1-Butylpentylamine[2][5][6]

  • CAS Number: 2198-45-0[1][2]

  • Molecular Formula: C₉H₂₁N[1][7]

  • InChI Key: BKEVGGILGWUWSB-UHFFFAOYSA-N[1][7]

The physical and chemical properties of nonan-5-amine are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of Nonan-5-amine

Property Value Source
Molecular Weight 143.27 g/mol [1][2]
Appearance Colorless to light yellow liquid [4][6]
Boiling Point 190 °C at 760 mmHg [1][8]
Density 0.79 g/cm³ [1][8]
Flash Point 69.2 °C [1][8]
Vapor Pressure 0.554 mmHg at 25°C [1][8]
logP (Octanol/Water) 2.694 - 3.394 [1][5]

| Polar Surface Area | 26.02 Ų |[1][2] |

The compound's structure is visualized below.

Caption: Structure of nonan-5-amine (C₉H₂₁N).

Synthesis and Purification

The preparation of primary amines can be fraught with challenges such as over-alkylation, necessitating strategies that ensure selectivity.[9][10][11] For nonan-5-amine, reductive amination of the corresponding ketone, 5-nonanone, stands as the most versatile and high-yielding approach.[1]

Synthesis via Reductive Amination

This methodology involves the condensation of 5-nonanone with an ammonia source to form an imine intermediate, which is subsequently reduced in situ to the target primary amine. The choice of reducing agent is paramount to the success of the reaction, balancing reactivity with selectivity.

Causality of Reagent Selection:
  • Ammonia Source: Anhydrous ammonia or ammonium salts (e.g., ammonium acetate) can be used. Ammonium acetate is often preferred for its ease of handling and its ability to buffer the reaction, maintaining a slightly acidic pH (6-7) that is optimal for imine formation without promoting side reactions.

  • Reducing Agent: While powerful hydrides like LiAlH₄ would reduce the starting ketone, they are not selective for the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) has historically been used due to its selectivity for imines at mildly acidic pH. However, its toxicity is a significant drawback. A superior alternative is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .[1] STAB is a milder, less toxic reducing agent. The steric bulk of the acetoxy groups prevents it from readily reducing the ketone precursor but allows for the efficient reduction of the protonated imine intermediate, leading to high yields of the desired primary amine with minimal byproducts.[1]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction ketone 5-Nonanone imine Imine Intermediate ketone->imine Condensation (-H₂O) ammonia NH₄OAc ammonia->imine stab NaBH(OAc)₃ (STAB) amine Nonan-5-amine (Product) stab->amine imine->amine Hydride Transfer

Caption: Workflow for the synthesis of nonan-5-amine via reductive amination.

Detailed Experimental Protocol: STAB-Mediated Reductive Amination

This protocol is designed as a self-validating system. Successful isolation of the product with the expected yield and characterization data confirms the efficacy of the procedure.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonanone (10.0 g, 70.3 mmol, 1.0 equiv) and ammonium acetate (27.1 g, 351.5 mmol, 5.0 equiv).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (22.3 g, 105.5 mmol, 1.5 equiv). Causality Note: Adding STAB in one portion to the cooled solution controls the initial exothermic reaction. The large excess of ammonium acetate ensures the equilibrium favors the imine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification - Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification - Distillation: The crude product is purified by fractional distillation under reduced pressure to yield nonan-5-amine as a colorless liquid. The expected yield is typically in the range of 80-90%.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized nonan-5-amine.

Table 2: Spectroscopic Data for Nonan-5-amine Verification

Technique Expected Features
¹H NMR Signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons. The proton on the amine-bearing carbon (CH-NH₂) will appear as a multiplet. The amine protons (NH₂) will appear as a broad singlet.
¹³C NMR A total of 5 distinct signals due to the molecule's symmetry. The carbon attached to the nitrogen (C-N) will be the most downfield among the aliphatic signals.
FT-IR Characteristic N-H stretching vibrations for a primary amine in the 3300-3400 cm⁻¹ region. C-H stretching just below 3000 cm⁻¹. N-H bending (scissoring) vibration around 1600 cm⁻¹.

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 143. The most prominent fragment ion peak will be at m/z = 86, resulting from alpha-cleavage adjacent to the nitrogen atom.[2] |

Protocol: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the purified nonan-5-amine (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Data Analysis: Inject 1 µL of the sample. The purity is determined by the relative peak area of the main product peak compared to any impurity peaks. A purity level of >95% is typically acceptable for use as a synthetic intermediate.[4]

Applications in Drug Development

The nonan-5-amine scaffold is a valuable building block in medicinal chemistry. Its primary amine serves as a versatile chemical handle for derivatization, while the two butyl chains contribute to the lipophilicity of the final molecule. This combination allows for the systematic exploration of structure-activity relationships (SAR).

The central placement of the amine provides a distinct advantage over terminal amines (e.g., 1-aminononane). It projects the two alkyl chains in divergent vectors, which can be optimal for probing deep, symmetric hydrophobic pockets within a target protein.

Role as a Pharmacophore Scaffold

Nonan-5-amine can be readily converted into a variety of functional groups common in drug molecules, including amides, sulfonamides, ureas, and carbamates. This allows drug development professionals to fine-tune key properties:

  • Solubility: Conversion to more polar groups can enhance aqueous solubility.

  • Target Binding: The amine can act as a hydrogen bond donor, or its derivatives can introduce new interactions (H-bond acceptors, ionic bonds).

  • Pharmacokinetics: The overall lipophilicity, governed by the nonane backbone, can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

G start Nonan-5-amine Scaffold amide Amide Formation (+ R-COCl) start->amide sulfonamide Sulfonamide Formation (+ R-SO₂Cl) start->sulfonamide urea Urea Formation (+ R-NCO) start->urea alkylation N-Alkylation (+ R-X) start->alkylation prop1 Modulate H-Bonding amide->prop1 prop2 Tune Lipophilicity (logP) amide->prop2 sulfonamide->prop1 prop3 Introduce Steric Bulk sulfonamide->prop3 urea->prop1 prop4 Alter Metabolic Stability urea->prop4 alkylation->prop2 prop5 Explore Target Pockets alkylation->prop5

Caption: Role of nonan-5-amine as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling nonan-5-amine.

  • Hazards: The compound is classified as a skin and eye irritant.[4] It is a combustible liquid.[12] Thermal decomposition can produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated fume hood.

  • Spill & Fire Procedures: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12] For fires, use CO₂, dry chemical powder, or alcohol-resistant foam.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6] Recommended storage is at 2-8°C.[6]

References

In-Depth Technical Guide: Synthesis of 5-Aminononane from 5-Nonanone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of the synthesis of 5-aminononane from 5-nonanone, a critical transformation for producing a key building block in pharmaceutical and chemical industries. The core of this synthesis is reductive amination, a versatile and atom-economical method.[1] This document explores the mechanistic principles of this reaction, presents a comparative analysis of various synthetic protocols, and offers detailed, actionable guidance for laboratory execution. Emphasis is placed on the causality behind experimental choices to empower researchers with a deep understanding of the process, ensuring both efficiency and safety.

Introduction: The Strategic Importance of this compound

This compound, a primary amine with the amino group centrally located on a nine-carbon aliphatic chain, is a valuable intermediate in organic synthesis.[1] Its unique structure imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents, agrochemicals, and advanced materials. The ability to efficiently and selectively synthesize this compound is therefore a significant asset in research and development. The most direct and widely employed route for its preparation is the reductive amination of 5-nonanone.[1]

Core Methodology: Reductive Amination of 5-Nonanone

Reductive amination is a powerful class of reactions that converts a carbonyl group into an amine through an intermediate imine.[2] In the synthesis of this compound, 5-nonanone is reacted with an ammonia source to form an imine, which is then reduced to the desired primary amine.[3]

Unpacking the Mechanism

The reaction proceeds through a two-step sequence:

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 5-nonanone. This forms a hemiaminal intermediate which subsequently dehydrates to yield the 5-iminononane.[1] This initial phase is a reversible equilibrium.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond, yielding this compound. This reduction step is irreversible and is the driving force for the overall reaction.

Figure 1: Mechanism of this compound Synthesis. This diagram illustrates the key steps in the reductive amination of 5-nonanone, from the initial reaction with ammonia to the final reduction to the primary amine.

A Comparative Analysis of Synthetic Protocols

The choice of reagents and reaction conditions is critical for maximizing yield and purity. Several established methods for the reductive amination of 5-nonanone are available, each with distinct advantages and limitations.

MethodReducing AgentAmmonia SourceTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Hydrogen (H₂)Anhydrous Ammonia80-120 °C, High Pressure, Metal Catalyst (e.g., Raney Ni, Pd/C)High atom economy, cost-effective for large scale.Requires specialized high-pressure equipment.
Sodium Borohydride Sodium Borohydride (NaBH₄)Ammonia in MethanolRoom TemperatureMild conditions, readily available reagents.[4]NaBH₄ can also reduce the starting ketone.[5]
Sodium Cyanoborohydride Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMildly acidic pH (4-5)Selective for the imine over the ketone.[5][6]Use of a toxic cyanide reagent.
Leuckart-Wallach Reaction Formic Acid / Ammonium FormateAmmonium Formate or FormamideHigh temperatures (120-185 °C)[7][8][9]Inexpensive reagents.[7]High temperatures can lead to side products.[9]
Transfer Hydrogenation Isopropanol, Formic Acid, etc.AmmoniaMetal Catalyst (e.g., Co, Ru, Ir)Avoids the use of high-pressure hydrogen gas.[10][11]Catalyst may be expensive or require specific ligands.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is highly efficient for large-scale synthesis.

Materials:

  • 5-Nonanone

  • Anhydrous Ammonia

  • Raney Nickel (or 5% Pd/C)

  • Methanol

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with 5-nonanone and methanol.

  • Under an inert atmosphere, add the Raney Nickel catalyst.

  • Seal the reactor and introduce anhydrous ammonia to the desired pressure.

  • Pressurize the reactor with hydrogen gas and heat to 80-120 °C.

  • Maintain the reaction under constant pressure, monitoring hydrogen uptake until the reaction is complete.

  • Cool the reactor, vent excess gases, and filter the catalyst.

  • The resulting solution is concentrated, and the crude this compound is purified by fractional distillation.[1]

Protocol 2: Reductive Amination with Sodium Borohydride

A convenient laboratory-scale method.[12]

Materials:

  • 5-Nonanone

  • Ammonia in Methanol (7 M solution)

  • Sodium Borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 5-nonanone in a 7 M solution of ammonia in methanol.

  • Stir the mixture at room temperature to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer, concentrate, and purify the product by distillation.

Figure 2: General Experimental Workflow. This flowchart outlines the typical steps for the synthesis and purification of this compound via reductive amination.

Purification and Characterization

Purification of this compound is crucial to remove unreacted starting materials and byproducts.[1]

  • Fractional Distillation: This is the primary method for purifying this compound, taking advantage of the boiling point differences between the product and impurities.[1]

  • Hinsberg's Method: For separating primary, secondary, and tertiary amine byproducts, treatment with benzenesulfonyl chloride can be employed.[1]

  • Characterization: The purity and identity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety and Handling

  • High-Pressure Equipment: When performing catalytic hydrogenation, ensure the autoclave is properly rated and maintained.

  • Flammable Reagents: Hydrogen gas, methanol, and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Corrosive and Toxic Materials: Anhydrous ammonia is corrosive and toxic upon inhalation. Sodium cyanoborohydride is highly toxic. Handle these reagents with appropriate personal protective equipment (PPE).

  • Pyrophoric Catalysts: Raney Nickel is pyrophoric and must be handled under an inert atmosphere or kept wet with a solvent.

Conclusion

The synthesis of this compound from 5-nonanone via reductive amination is a robust and adaptable process. The choice of methodology will depend on the scale of the synthesis, available equipment, and safety considerations. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable chemical intermediate. This guide provides the foundational knowledge and practical protocols to enable the successful and safe synthesis of this compound.

References

A Field Guide to Primary Amine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of primary amines is a foundational requirement. Among the various methods for constructing carbon-nitrogen bonds, reductive amination stands out for its versatility, efficiency, and broad applicability.[1][2][3] This guide provides an in-depth technical overview of reductive amination for primary amine synthesis, moving beyond simple protocols to explain the underlying principles and practical considerations that ensure successful and reproducible outcomes.

The Core Principle: A Two-Step Symphony in One Pot

Reductive amination is fundamentally a two-stage process that elegantly combines the formation of an imine with its subsequent reduction to an amine.[4][5][6] When targeting primary amines, the reaction is initiated between a carbonyl compound (an aldehyde or ketone) and an ammonia source.

The entire process can be visualized as follows:

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) carbonyl Aldehyde/Ketone (R-C(=O)-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack imine Primary Imine (R-C(=NH)-R') ammonia Ammonia Source (NH₃) ammonia->hemiaminal hemiaminal->imine Dehydration (-H₂O) primary_amine Primary Amine (R-CH(NH₂)-R') imine->primary_amine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->primary_amine Hydride Transfer caption Figure 1. The two-stage mechanism of reductive amination.

Figure 1. The two-stage mechanism of reductive amination.

A critical aspect of this reaction is that it is typically performed as a "one-pot" synthesis.[7][8][9] This means the carbonyl compound, ammonia source, and reducing agent are all combined in a single reaction vessel. The success of this approach hinges on the choice of a reducing agent that is selective for the imine intermediate over the starting carbonyl compound.[4][10]

Expert Insight: The reaction is governed by equilibrium. The initial formation of the hemiaminal and its subsequent dehydration to the imine are reversible steps. The final reduction of the imine to the amine is irreversible and drives the entire reaction sequence to completion.

The Key Players: Reagents and Their Strategic Selection

The outcome of a reductive amination is dictated by the careful selection of its three main components: the carbonyl substrate, the nitrogen source, and the reducing agent.

The Carbonyl Substrate: Aldehydes vs. Ketones

Both aldehydes and ketones are suitable starting materials for reductive amination.[11][12]

  • Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This often leads to faster reaction times.

  • Ketones , being more sterically hindered, can react more slowly. In some cases, the addition of a mild acid catalyst, such as acetic acid, can be beneficial to promote imine formation.[13]

The Nitrogen Source: Ammonia and Its Surrogates

While gaseous ammonia can be used, its handling can be cumbersome in a laboratory setting. Consequently, several more convenient "ammonia equivalents" are commonly employed:

  • Ammonium acetate (NH₄OAc)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (NH₄OH)

These salts provide a source of ammonia in situ. The choice among them can be influenced by the desired reaction pH and the specific reducing agent used. For instance, ammonium acetate can also act as a mild buffer.

The Reducing Agent: A Comparative Analysis

The choice of reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal reagent must be powerful enough to reduce the C=N bond of the imine but mild enough to avoid significant reduction of the starting C=O bond of the aldehyde or ketone.[4][14]

Reducing AgentFormulaSelectivityProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ExcellentMild, highly selective, broadly applicable, safer than NaBH₃CN.[15][16]Water-sensitive, not compatible with protic solvents like methanol.[17]
Sodium Cyanoborohydride NaBH₃CNVery GoodEffective at mildly acidic pH, compatible with protic solvents.[18]Highly toxic (potential release of HCN gas), less reactive than STAB.[10][19]
Sodium Borohydride NaBH₄ModerateInexpensive, readily available.Can readily reduce the starting aldehyde/ketone, often requiring a two-step procedure (imine formation first, then addition of NaBH₄).[14][17]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, Raney Ni)ExcellentHigh atom economy, "green" reducing agent.[11][20]Requires specialized high-pressure equipment, catalyst can sometimes be sensitive to functional groups.

Field Recommendation: For general-purpose, one-pot reductive aminations in a research and development setting, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its superior selectivity, effectiveness, and improved safety profile compared to sodium cyanoborohydride.[4][16]

In Practice: Designing a Robust Protocol

A successful reductive amination protocol requires attention to several experimental parameters. The following workflow provides a general framework.

G A 1. Reagent Setup Dissolve carbonyl & ammonia source in aprotic solvent (e.g., DCE, THF). B 2. Imine Formation Stir mixture at room temperature for a set period (e.g., 30-60 min). A->B C 3. Reduction Add STAB portion-wise. Monitor reaction by TLC or LC-MS. B->C D 4. Quench & Work-up Slowly add aqueous base (e.g., sat. NaHCO₃). Separate layers. C->D E 5. Purification Extract aqueous layer, dry combined organics, and purify (e.g., chromatography). D->E caption Figure 2. General experimental workflow for reductive amination.

Figure 2. General experimental workflow for reductive amination.
Detailed Experimental Protocol: Synthesis of Benzylamine from Benzaldehyde

This protocol serves as a representative example of a direct reductive amination using STAB.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Ammonium Acetate (2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) and ammonium acetate (2.0 equiv) in anhydrous DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCE.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure benzylamine.

Troubleshooting and Mitigating Side Reactions

While robust, reductive amination is not without potential pitfalls. Awareness of common side reactions is key to troubleshooting and optimizing reaction conditions.

  • Over-alkylation: The primary amine product is itself nucleophilic and can react with another molecule of the aldehyde to form a secondary amine. This is often minimized by using an excess of the ammonia source.

  • Alcohol Formation: If the reducing agent is not sufficiently selective (e.g., NaBH₄ in a one-pot setup), it can reduce the starting carbonyl compound to the corresponding alcohol.[14] Using a highly selective reagent like STAB is the primary solution.[4][16]

  • Aldol Condensation: Under certain conditions, especially with enolizable aldehydes or ketones, self-condensation can occur. This is typically managed by controlling the temperature and reagent addition sequence.

Significance in Drug Development

The prevalence of amine functional groups in biologically active molecules makes reductive amination a workhorse reaction in the pharmaceutical industry.[1][2][21] An estimated 25% of all C-N bond-forming reactions in pharmaceutical synthesis are achieved via reductive amination.[1] Its reliability, functional group tolerance, and amenability to one-pot procedures make it an invaluable tool for constructing complex molecular architectures, from early-stage lead discovery to large-scale manufacturing.[3][22]

Conclusion

Reductive amination is a powerful and highly adaptable method for the synthesis of primary amines. By understanding the interplay between the carbonyl substrate, the ammonia source, and the crucial choice of reducing agent, researchers can design and execute robust and efficient synthetic protocols. The strategic selection of reagents like sodium triacetoxyborohydride has streamlined this process, making the one-pot direct reductive amination a cornerstone of modern organic and medicinal chemistry.

References

5-Aminononane: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is of paramount importance. Aliphatic amines, in particular, represent a cornerstone of medicinal chemistry, offering a versatile anchor for the construction of complex molecular architectures. This in-depth technical guide focuses on 5-Aminononane, a linear nine-carbon aliphatic amine, providing a comprehensive overview of its physical and chemical properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this compound's potential as a synthetic intermediate. By elucidating its structural characteristics, reactivity, and analytical methodologies, this guide aims to empower scientists to leverage this compound effectively in their drug discovery and development endeavors.

Introduction: The Strategic Value of this compound in Synthesis

This compound, with the CAS number 2198-45-0, is a primary amine characterized by a nonane backbone with the amino group situated at the central C-5 position.[1] This seemingly simple structure imparts a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. Unlike terminal amines, the central location of the amine in this compound can influence reaction kinetics and selectivity, offering a distinct advantage in the design of novel molecular entities. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals to its application in catalysis and biological research.[2] A foundational understanding of its core properties is therefore essential for its rational application in any research and development setting.

Physicochemical Properties: A Data-Driven Overview

A comprehensive grasp of a molecule's physicochemical properties is fundamental to its successful application in a laboratory setting, influencing everything from reaction setup to purification and formulation.

Core Physical and Molecular Data

The intrinsic properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

Table 1: Physical and Molecular Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₁N[1]
Molecular Weight 143.27 g/mol [1]
IUPAC Name nonan-5-amine[1]
CAS Number 2198-45-0[1]
Appearance Colorless liquid[3]
Boiling Point 190 °C at 760 mmHg[2]
Melting Point -50 °C[4]
Density 0.79 g/cm³[2]
Refractive Index 1.434[2]
Flash Point 69.2 °C[2]
Solubility Profile

The solubility of a compound is a critical parameter for its use in various reaction and purification protocols. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented, its solubility can be inferred from its structural analogue, 1-Aminononane. It is expected to be slightly soluble in water due to its long, hydrophobic hydrocarbon chain, but readily miscible with common organic solvents.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale/Reference
WaterSlightly solubleBased on the properties of 1-Aminononane.[5]
EthanolMiscibleBased on the properties of 1-Aminononane.[5]
EtherMiscibleBased on the properties of 1-Aminononane.[5]
ChloroformMiscibleBased on the properties of 1-Aminononane.[5]
DichloromethaneExpected to be miscibleCommon solvent for similar organic compounds.
TolueneExpected to be miscibleCommon solvent for similar organic compounds.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the nucleophilic and basic nature of its primary amine group. This functionality allows it to participate in a wide array of chemical transformations, making it a valuable synthon.

Key Synthetic Transformations

The primary amine of this compound serves as a reactive handle for various synthetic modifications. The following diagram illustrates the core reactive pathways.

chemical_reactivity cluster_reactions Key Reactions cluster_products Resulting Products This compound This compound N-Acylation N-Acylation This compound->N-Acylation RCOCl or (RCO)₂O N-Alkylation N-Alkylation This compound->N-Alkylation R'-X Reductive Amination Reductive Amination This compound->Reductive Amination R'COR'' + Reducing Agent Salt Formation Salt Formation This compound->Salt Formation Acid Amides Amides N-Acylation->Amides Secondary/Tertiary Amines Secondary/Tertiary Amines N-Alkylation->Secondary/Tertiary Amines Substituted Amines Substituted Amines Reductive Amination->Substituted Amines Ammonium Salts Ammonium Salts Salt Formation->Ammonium Salts

Caption: Key reaction pathways of this compound.

Experimental Protocols: Synthesis, Purification, and Characterization

The following section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound, grounded in established chemical principles.

Synthesis via Reductive Amination of 5-Nonanone

Reductive amination is a highly effective method for the synthesis of this compound, offering good yields and selectivity.[2]

Protocol:

  • Reaction Setup: To a solution of 5-nonanone (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of aqueous HCl (1M) until the solution is acidic. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Basify the aqueous layer with aqueous NaOH (e.g., 2M) to a pH > 12.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices: The use of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial as they selectively reduce the imine in the presence of the ketone. The acidic work-up protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities. Subsequent basification deprotonates the amine, facilitating its extraction into an organic solvent.

Purification by Fractional Distillation

Fractional distillation is the primary method for the purification of this compound, effectively separating it from impurities with different boiling points.[2]

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency. Ensure all glassware is dry.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips. Heat the flask in a heating mantle.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at approximately 190 °C at atmospheric pressure. For heat-sensitive applications, vacuum distillation is recommended to lower the boiling point.

  • Purity Assessment: Analyze the purity of the collected fraction using GC-MS.

Characterization by Spectroscopic Methods

GC-MS is an essential technique for assessing the purity of this compound and confirming its molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aliphatic amine. The NIST Mass Spectrometry Data Center provides a reference spectrum for 5-Nonylamine.[6]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The protons on the carbons adjacent to the nitrogen (C4 and C6) will be deshielded and appear at a higher chemical shift compared to the other methylene protons. The terminal methyl groups (C1 and C9) will appear as a triplet at the lowest chemical shift. A reference ¹H NMR spectrum is available on PubChem.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five unique carbon atoms in the symmetric molecule. The carbon attached to the nitrogen (C5) will be the most deshielded. A reference ¹³C NMR spectrum can also be found on PubChem.[1]

IR spectroscopy is useful for identifying the presence of the primary amine functional group.

  • Key Absorptions: As a primary amine, this compound will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. C-H stretching vibrations from the alkyl chain will be observed just below 3000 cm⁻¹. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 5-Nonylamine.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to a fully characterized, pure sample of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reductive Amination of 5-Nonanone B Fractional Distillation A->B C GC-MS (Purity & MW) B->C D NMR (¹H & ¹³C) (Structure) C->D E IR (Functional Group) D->E F Pure, Characterized this compound E->F

References

The Strategic Role of 5-Aminononane in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthetic utility and strategic applications of 5-aminononane, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. As a key aliphatic amine intermediate, this compound offers a unique combination of a reactive primary amine functional group and a nine-carbon aliphatic chain, bestowing specific physicochemical properties to target molecules. This guide elucidates the core synthetic methodologies for its preparation and its pivotal role in the construction of complex pharmaceutical agents.

Introduction: The Versatility of a Long-Chain Aliphatic Amine

This compound (CAS No. 2198-45-0) is a primary amine that has garnered significant interest in medicinal chemistry.[1] Its molecular structure, featuring a centrally located amino group on a nonane backbone, provides a balance of lipophilicity and reactive potential. This unique characteristic makes it a valuable building block in the synthesis of various pharmaceutical compounds where modulation of solubility, membrane permeability, and protein-receptor interactions is critical.[1] The reactivity of the primary amine allows for a wide array of chemical transformations, including amidation, alkylation, and participation in the formation of heterocyclic systems.[1]

Core Synthetic Routes to this compound

The efficient and selective synthesis of this compound is paramount for its application in multi-step pharmaceutical manufacturing. Two primary methodologies dominate its industrial and laboratory-scale production: reductive amination and direct alkylation of ammonia.

Reductive Amination of 5-Nonanone: The Preferred Pathway

Reductive amination of 5-nonanone stands as the most common and efficient method for the synthesis of this compound. This two-step, one-pot reaction involves the formation of an imine intermediate from 5-nonanone and ammonia, followed by its immediate reduction to the corresponding primary amine.

Mechanism and Rationale: The reaction is typically carried out in the presence of a reducing agent that selectively reduces the C=N double bond of the imine without significantly affecting the carbonyl group of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its mild nature and selectivity. The slightly acidic conditions often employed facilitate imine formation.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • 5-Nonanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-nonanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully acidify the mixture with concentrated HCl to pH ~2 to decompose the excess reducing agent.

  • Basify the solution with aqueous NaOH to pH ~12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Alkylation of Ammonia with 5-Bromononane

An alternative, though often less selective, approach is the direct alkylation of ammonia with a suitable 5-nonyl halide, such as 5-bromononane.[1] This nucleophilic substitution reaction suffers from the propensity for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.

Causality Behind Experimental Choices: To favor the formation of the primary amine, a large excess of ammonia is typically used. This statistical approach increases the probability of the alkyl halide reacting with an ammonia molecule rather than the desired this compound product.

Application of this compound in the Synthesis of Quinolone-Based Antibacterial Agents

The quinolone and fluoroquinolone classes of antibiotics are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Structural modifications at the C-7 position of the quinolone ring with various amine-containing substituents have been a key strategy in developing broad-spectrum and highly active antibacterial agents. While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the side chains that enhance the potency and pharmacokinetic profiles of these drugs. The long aliphatic chain of this compound can be exploited to increase the lipophilicity of the quinolone, potentially improving its penetration through bacterial cell membranes.

General Synthetic Strategy for C-7 Functionalization of the Quinolone Core

The general approach involves the nucleophilic aromatic substitution of a fluorine atom at the C-7 position of the fluoroquinolone core with an amine. In a hypothetical application, this compound would serve as the nucleophile in this reaction.

Conceptual Experimental Workflow: Synthesis of a 7-(Nonan-5-ylamino)quinolone Derivative

G Fluoroquinolone 7-Fluoroquinolone Core Reaction Nucleophilic Aromatic Substitution (SNAr) Fluoroquinolone->Reaction Aminononane This compound Aminononane->Reaction Product 7-(Nonan-5-ylamino)quinolone Derivative Reaction->Product Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction

Caption: Conceptual workflow for the synthesis of a quinolone derivative using this compound.

Role in the Development of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3] The pharmacophore of many NK1 receptor antagonists features a core scaffold with appended aromatic and lipophilic groups that are crucial for receptor binding. The long alkyl chain of this compound makes it an attractive building block for introducing lipophilicity into these molecules, which can enhance their binding affinity and pharmacokinetic properties.

Integration of this compound into NK1 Receptor Antagonist Scaffolds

The primary amine of this compound can be used to form amide, urea, or sulfonamide linkages with the core structure of an NK1 receptor antagonist. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the length and branching of the aliphatic chain.

Hypothetical Synthetic Pathway for an NK1 Receptor Antagonist Precursor

G Core_Acid NK1 Antagonist Core (with Carboxylic Acid) Coupling Amide Coupling Core_Acid->Coupling Aminononane This compound Aminononane->Coupling Precursor NK1 Antagonist Precursor with Lipophilic Side Chain Coupling->Precursor Reagents Coupling Reagents (e.g., EDC, HOBt) Reagents->Coupling

Caption: Amide bond formation to incorporate this compound into an NK1 antagonist scaffold.

Physicochemical Properties and Data Summary

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and its contribution to the properties of the final pharmaceutical product.

PropertyValueSource
CAS Number 2198-45-0[1][4]
Molecular Formula C₉H₂₁N[1][4][5]
Molecular Weight 143.27 g/mol [1][4][5]
Boiling Point 190 °C at 760 mmHg[4]
Density 0.79 g/cm³[4]
Flash Point 69.2 °C[4]
Refractive Index 1.434[4]

Conclusion and Future Perspectives

This compound serves as a versatile and valuable intermediate in pharmaceutical synthesis. Its unique structural features allow for the introduction of a lipophilic side chain, which can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. While direct examples in marketed drugs remain somewhat elusive in the public domain, its application in the synthesis of quinolone antibacterials and NK1 receptor antagonists represents a logical and promising area of research and development. The synthetic protocols outlined in this guide provide a solid foundation for the preparation and utilization of this important building block in the ongoing quest for novel and more effective therapeutic agents.

References

A Technical Guide to 5-Aminononane as a Ligand in Coordination Chemistry: Steric Control and Catalytic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Primary amines are foundational ligands in coordination chemistry, acting as simple yet effective sigma-donors. However, the introduction of significant steric bulk, as seen in 5-aminononane, transforms a common functional group into a powerful tool for controlling the coordination sphere of a metal center. The symmetric placement of two butyl groups flanking the coordinating nitrogen atom imparts unique steric constraints that influence coordination number, geometry, and reactivity. This guide provides an in-depth exploration of this compound, covering its synthesis, its fundamental coordination principles as a bulky ligand, detailed protocols for the synthesis and characterization of its metal complexes, and its potential applications in catalysis and drug development. This document is intended for researchers and professionals seeking to leverage steric effects to design novel coordination compounds with tailored properties.

This compound: A Unique Sterically-Hindered Ligand

This compound, also known as nonan-5-amine, is a primary amine distinguished by the central position of its amino group on a nine-carbon chain.[1][2] This structural arrangement is not a trivial isomeric difference; it places two C4 alkyl (butyl) chains directly adjacent to the nitrogen donor atom, creating a sterically demanding coordination environment.

Physicochemical Properties

A comprehensive understanding of a ligand begins with its fundamental properties, which dictate its handling, reactivity, and suitability for various synthetic conditions.

PropertyValueUnits
CAS Number 2198-45-0-
Molecular Formula C₉H₂₁N-
Molecular Weight 143.27 g/mol
IUPAC Name nonan-5-amine-
Boiling Point 190°C at 760 mmHg
Density 0.79g/cm³
LogP 3.394-
SMILES CCCCC(CCCC)N-

Data sourced from[1][3][4][5]

The notable LogP value indicates significant lipophilicity, a characteristic that can influence the solubility of its resulting metal complexes in nonpolar organic solvents and has implications for their interaction with biological membranes in drug development contexts.

Synthesis of this compound

The most versatile and common laboratory-scale synthesis of this compound is the reductive amination of 5-nonanone.[1] This method offers high atom economy and operational simplicity.[1]

The mechanism involves the initial condensation of 5-nonanone with an ammonia source to form an imine intermediate. This imine is then selectively reduced to the primary amine. The critical challenge is to reduce the imine without reducing the starting ketone, a feat typically achieved by using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 6-7), which favors imine reduction.[1]

G ketone 5-Nonanone imine Imine Intermediate ketone->imine + NH3 - H2O nh3 Ammonia (NH3) nh3->imine amine This compound imine->amine Reduction reductant Reducing Agent (e.g., NaBH3CN) reductant->imine

Caption: Reductive amination pathway for this compound synthesis.

Principles of Coordination with a Bulky Amine Ligand

In coordination chemistry, a ligand is a Lewis base that donates one or more pairs of electrons to a metal center, a Lewis acid.[6] The nitrogen atom in this compound, with its lone pair of electrons, serves as the donor atom, classifying it as a monodentate ligand.[7]

The Critical Role of Steric Hindrance

The defining characteristic of this compound in a coordination context is the steric bulk of its two butyl chains. This steric hindrance has profound, predictable effects on the resulting metal complex.[8][9]

  • Control of Coordination Number: The space occupied by the butyl groups can physically prevent other ligands from approaching the metal center, often resulting in complexes with lower-than-usual coordination numbers.[10] For example, a metal ion that might typically accommodate six small ligands (like ammonia) may only be able to coordinate two or three this compound molecules.

  • Imposition of Specific Geometries: The bulky nature of the ligand can force the coordination sphere into specific geometries to minimize steric repulsion between ligands. This can be exploited to stabilize unusual or highly specific molecular shapes.[9]

  • Kinetic Stabilization: The bulky alkyl groups can encapsulate the metal center, protecting it from attack by other reagents. This "umbrella" effect can kinetically stabilize reactive metal centers or prevent undesired side reactions, such as dimerization or oligomerization.[11]

  • Creation of Catalytic Pockets: In catalysis, the steric profile of the ligand can create a defined pocket around the metal's active site, influencing substrate selectivity by allowing only molecules of a certain size or shape to approach and react.[12]

G cluster_0 Coordination of this compound cluster_1 Steric Cone Concept M Metal Center (M) N N M->N Dative Bond (σ-donation) H1 H N->H1 H2 H N->H2 C Butyl Group N->C C2 Butyl Group N->C2 A A B B B->C M2 M M2->C M2->B label_cone Steric Cone (Region of influence)

Caption: Coordination and steric cone representation of this compound.

Electronic Effects

As an alkylamine, this compound is a strong sigma (σ) donor. The alkyl chains are electron-donating via induction, which increases the electron density on the nitrogen atom. This enhances its Lewis basicity and its ability to donate its lone pair to a metal center, forming a stable dative covalent bond.[7] The lack of pi (π) orbitals means it cannot act as a π-acceptor, simplifying the electronic analysis of its complexes compared to ligands like pyridines or phosphines.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves a straightforward ligand substitution reaction where ligands on a metal salt precursor (often water or halides) are replaced by the amine.

Experimental Protocol: Synthesis of a Generic [M(this compound)₂Cl₂] Complex

This protocol provides a representative procedure for synthesizing a dichlorobis(this compound)metal(II) complex, a common stoichiometry for bulky monodentate ligands with square planar or tetrahedral metal centers like Pd(II), Pt(II), or Co(II).

Materials:

  • Metal(II) chloride salt (e.g., CoCl₂, PdCl₂) (1.0 mmol)

  • This compound (2.1 mmol, 2.1 equivalents)

  • Anhydrous ethanol or methanol (20 mL)

  • Diethyl ether

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Add the metal(II) chloride salt (1.0 mmol) and a magnetic stir bar to a 50 mL Schlenk flask. Evacuate the flask and backfill with an inert gas three times to ensure an oxygen- and moisture-free environment.

  • Dissolution: Add anhydrous ethanol (10 mL) to the flask and stir the mixture to dissolve or suspend the metal salt. Some salts may require gentle warming to dissolve fully.

  • Ligand Addition: In a separate vial, dissolve this compound (2.1 mmol) in anhydrous ethanol (10 mL). Using a syringe, add the ligand solution dropwise to the stirring metal salt solution over 10 minutes. Causality Note: Slow, dropwise addition prevents localized high concentrations of the ligand, which can sometimes lead to the formation of undesired side products or poorly crystalline material.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A color change or the formation of a precipitate is often observed, indicating complex formation. The reaction can be monitored by Thin Layer Chromatography (TLC) if the components are UV-active or stainable.

  • Isolation: Reduce the solvent volume to approximately 5 mL under vacuum. Add diethyl ether (20 mL) to precipitate the product. Causality Note: The complex is typically less soluble in a non-coordinating, less polar solvent like diethyl ether, leading to its precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with small portions of cold diethyl ether (2 x 5 mL) to remove any unreacted ligand or soluble impurities.

  • Drying: Dry the resulting solid under high vacuum for several hours to yield the final complex.

G start Prepare Reactants (Metal Salt, Ligand) dissolve Dissolve/Suspend Metal Salt in Solvent start->dissolve add Dropwise Addition of Ligand Solution dissolve->add react Stir under Inert Atmosphere (4-6h) add->react isolate Precipitate Product (add anti-solvent) react->isolate purify Filter and Wash Solid isolate->purify dry Dry under Vacuum purify->dry end Characterize Final Complex dry->end

Caption: General workflow for the synthesis of a metal-amine complex.

Essential Characterization Techniques

The identity and structure of the newly synthesized complex must be confirmed through a suite of analytical methods.

  • Infrared (IR) Spectroscopy: Coordination of the amine to the metal center causes a characteristic shift in the N-H stretching frequencies. The ν(N-H) bands in the complex will typically shift to a lower wavenumber (red-shift) and broaden compared to the free ligand, providing direct evidence of coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm that the ligand's carbon backbone has remained intact. Coordination can cause slight shifts in the positions of the proton and carbon signals, particularly those alpha to the nitrogen atom.

  • UV-Visible Spectroscopy: For transition metal complexes, this technique is used to probe the d-orbital electronic transitions. The position and intensity of these absorption bands provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the oxidation state of the metal.[13]

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample. The experimental values are compared to the calculated values for the proposed formula of the complex to confirm its stoichiometry.

  • X-ray Crystallography: This is the definitive method for structural elucidation. If suitable single crystals can be grown, X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and the overall packing of molecules in the solid state.[13]

Applications in Research and Development

The unique properties imparted by this compound make its metal complexes promising candidates for several advanced applications.

Homogeneous Catalysis

The field of catalysis often exploits steric hindrance to control reaction outcomes.[12] Complexes of this compound could serve as catalysts or pre-catalysts in reactions such as:

  • Cross-Coupling Reactions: Palladium complexes with bulky, electron-rich ligands are workhorses in C-C and C-N bond formation. The steric bulk of this compound could promote the reductive elimination step and stabilize the active low-coordinate Pd(0) species.[12]

  • Polymerization: The defined steric environment around a metal center (e.g., with Ziegler-Natta type catalysts) can influence the stereochemistry of the growing polymer chain, controlling properties like tacticity.

Drug Development and Bioinorganic Chemistry

Metal-based drugs, such as cisplatin, are a cornerstone of cancer therapy.[14][15] The design of new metallodrugs is a burgeoning field.

  • Anticancer Agents: Platinum(II) or Ruthenium(II/III) complexes featuring this compound could be investigated as potential therapeutic agents. The two long alkyl chains significantly increase the lipophilicity of the complex, which could enhance its ability to cross cell membranes and improve its cellular uptake.[15]

  • Controlled Release: The metal-ligand bond can be designed to be stable in the bloodstream but labile inside the more reducing environment of a cancer cell, allowing for targeted release of a cytotoxic agent.[16] The steric bulk of this compound would influence the kinetics of such ligand exchange reactions.[16]

Conclusion

This compound is more than just a simple primary amine; it is a specialized ligand that offers a powerful handle for manipulating the coordination environment of a metal center. Its symmetrically disposed butyl groups provide a predictable and significant steric shield, enabling chemists to control coordination numbers, enforce specific geometries, and enhance the kinetic stability of metal complexes. The straightforward synthesis of the ligand and its complexes, combined with the profound impact of its steric profile, makes it an attractive tool for researchers in catalysis, materials science, and medicinal chemistry. Future work will likely focus on exploiting these features to develop highly selective catalysts and novel metallodrugs with enhanced cellular permeability and targeted activity.

References

An In-depth Technical Guide to the Positional Isomers of Aminononane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminononane, a nine-carbon aliphatic amine, exists as several positional isomers, each defined by the location of the amino group along the nonane chain. This structural variance imparts distinct physicochemical, spectroscopic, and biological properties to each isomer, making their individual characterization crucial for applications in chemical synthesis, materials science, and particularly in drug development. Long-chain aliphatic amines are recognized for their biological activities and potential as moieties in prodrug formulations. This guide provides a comprehensive technical overview of the synthesis, properties, and analytical characterization of the primary positional isomers of aminononane (nonan-1-amine, nonan-2-amine, nonan-3-amine, nonan-4-amine, and nonan-5-amine). It details established protocols for their separation and identification, offering field-proven insights into the causality behind experimental choices, thereby serving as a vital resource for researchers and professionals in the field.

Introduction: The Significance of Positional Isomerism in Aminononanes

Positional isomers are constitutional isomers that share the same molecular formula (C9H21N for aminononanes) but differ in the location of a functional group on the carbon skeleton.[1] In the case of aminononane, the position of the primary amino (-NH2) group significantly influences the molecule's steric hindrance, basicity, lipophilicity, and intermolecular interactions. These differences are not trivial; they dictate the compound's reactivity, how it interacts with biological targets, and its suitability for specific applications. For instance, the steric environment around the nitrogen atom in nonan-5-amine is vastly different from that in the terminal nonan-1-amine, which can dramatically alter its role as a ligand or its binding affinity in a pharmaceutical context.[1]

Long-chain aliphatic amines are of particular interest in drug development, where they can serve as prodrug moieties to enhance the cell permeability of otherwise anionic drugs like phosphonates.[2] The efficacy of such prodrugs can be highly dependent on the specific amine used.[2] Furthermore, these amines exhibit inherent biological activities, including antimicrobial properties.[3] Therefore, a thorough understanding and the ability to differentiate between these isomers are paramount for any research or development endeavor.

Synthesis of Aminononane Isomers

The synthesis of specific aminononane isomers typically involves the reductive amination of the corresponding ketone or the alkylation of an amine source. The choice of synthetic route is dictated by the availability of starting materials and the desired isomer.

  • Nonan-1-amine : This terminal amine is often synthesized via the catalytic amination of nonan-1-ol with ammonia at high temperature and pressure or through methods like the Gabriel synthesis starting from nonyl bromide.[4]

  • Nonan-2-amine, Nonan-3-amine, Nonan-4-amine, and Nonan-5-amine : These secondary carbon-linked isomers are most commonly prepared by the reductive amination of the corresponding ketone (nonan-2-one, nonan-3-one, etc.). This reaction involves treating the ketone with ammonia to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH4) or through catalytic hydrogenation.[1] More selective and milder reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred to minimize side reactions.[1]

Physicochemical Properties of Aminononane Isomers

The position of the amino group directly impacts the physical properties of the isomers, such as boiling point, density, and solubility. While data for all isomers is not always consistently reported in a single source, a comparative summary can be compiled from various chemical databases. Generally, increased branching or moving the functional group away from the terminal position tends to lower the boiling point. All isomers are characterized as colorless to pale yellow liquids with a typical fishy or ammonia-like odor and are only slightly soluble in water due to the long hydrophobic alkyl chain.[4][5][6][7]

Table 1: Comparison of Physicochemical Properties of Aminononane Isomers

PropertyNonan-1-amineNonan-2-amineNonan-3-amineNonan-4-amineNonan-5-amine
CAS Number 112-20-9[8]13205-58-8[9]33787-95-0[10]22486997 (PubChem CID)[11]2198-45-0[12]
Molecular Weight 143.27 g/mol [8]143.27 g/mol [9]143.27 g/mol [10]143.27 g/mol [13]143.27 g/mol [12]
Boiling Point 201 °C[8][14]191.0 °C (Predicted)[9]~185-190 °C (Estimated)~180-185 °C (Estimated)187.3 °C (Predicted)
Density 0.782 g/mL at 25 °C[8][14]0.791 g/cm³ (Predicted)[9]N/AN/AN/A
Refractive Index n20/D 1.433[8][14]1.427 (Predicted)[9]N/AN/AN/A
pKa 10.64 at 25 °C[8][15]11.10 (Predicted)[9]N/AN/AN/A
Water Solubility Slightly soluble[8][14]N/AN/AN/AN/A
LogP (Octanol/Water) N/A3.39 (Predicted)[9]3.1 (Computed)[10]N/A2.69 (Calculated)[16]

Spectroscopic and Chromatographic Characterization

Differentiating between the positional isomers of aminononane requires a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information that, when combined, allows for unambiguous identification.

Spectroscopic Identification

Infrared (IR) Spectroscopy: As primary amines, all aminononane isomers will exhibit characteristic N-H stretching absorptions. A key feature is a pair of bands between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH2 group.[17][18] Additionally, a broad N-H bending absorption can be observed around 1650-1580 cm⁻¹.[19] While IR spectroscopy confirms the presence of the primary amine functional group, it does not typically provide enough information to distinguish between positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of each isomer.

  • ¹H NMR: The chemical shift and splitting pattern of the proton(s) on the carbon atom attached to the amino group (the α-carbon) are highly informative.

    • For nonan-1-amine , the α-protons (-CH₂-NH₂) will appear as a triplet around δ 2.5-2.8 ppm.

    • For nonan-2-amine , the single α-proton (-CH(NH₂)-) will be a multiplet further downfield, and the adjacent methyl group will appear as a doublet.

    • For other isomers (nonan-3-amine, nonan-4-amine, nonan-5-amine ), the α-proton will also be a multiplet, with its specific splitting pattern determined by the neighboring protons. The protons of the -NH₂ group itself typically appear as a broad singlet that can range from δ 0.5-5.0 ppm and will disappear upon a D₂O shake, confirming its identity.[18][20]

  • ¹³C NMR: The position of the amino group causes a deshielding effect on the attached carbon. The α-carbon signal will appear in the δ 30-60 ppm range.[20] The specific chemical shift of the α-carbon and the symmetry of the spectrum (especially for the symmetrical nonan-5-amine) allow for clear differentiation between the isomers.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is unique for each isomer.

  • Molecular Ion: All isomers will have a molecular ion (M⁺) peak with an odd mass-to-charge ratio (m/z = 143), consistent with the nitrogen rule for compounds containing a single nitrogen atom.[21][22]

  • Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the α- and β-carbon is broken.[21][22][23] This results in a resonance-stabilized, nitrogen-containing cation. The m/z value of this fragment is diagnostic for the position of the amine.

    • Nonan-1-amine: α-cleavage results in a base peak at m/z 30 ([CH₂=NH₂]⁺).[21][24]

    • Nonan-2-amine: α-cleavage can occur on either side of the α-carbon, leading to fragments at m/z 44 ([CH(CH₃)=NH₂]⁺) and m/z 128. The m/z 44 fragment is typically more abundant.

    • Nonan-3-amine: α-cleavage yields fragments at m/z 58 ([CH(C₂H₅)=NH₂]⁺) and m/z 114.

    • Nonan-4-amine: α-cleavage yields fragments at m/z 72 ([CH(C₃H₇)=NH₂]⁺) and m/z 100.

    • Nonan-5-amine: α-cleavage yields a characteristic fragment at m/z 86 ([CH(C₄H₉)=NH₂]⁺).

Chromatographic Separation

Gas chromatography (GC) is the method of choice for separating volatile compounds like aminononane isomers.

GC_Workflow

Detailed GC-MS Protocol for Isomer Separation:

  • Rationale: Direct injection of primary amines can lead to poor peak shape (tailing) due to interaction with active sites on the column and injector surfaces. Derivatization, typically by acylation (e.g., with trifluoroacetic anhydride), is often employed to create less polar, more stable derivatives, resulting in sharper, more symmetrical peaks.[25] A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is suitable for separating these derivatives based on boiling point and subtle polarity differences.[26]

  • Step-by-Step Methodology:

    • Derivatization: a. To 1 mg of the amine isomer mixture in a vial, add 200 µL of a suitable solvent (e.g., dichloromethane). b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

    • GC-MS Instrument Conditions: a. Column: HP-5MS (or equivalent), 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.[26] b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[26] c. Injector: Splitless mode, temperature set to 290 °C.[26] d. Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 5 °C/min to 180 °C, then ramp at 25 °C/min to 290 °C and hold for 5 minutes.[26] e. Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

    • Data Analysis: a. Identify the separated peaks in the total ion chromatogram (TIC). b. Extract the mass spectrum for each peak. c. Compare the obtained mass spectra with a reference library (e.g., NIST) and analyze the fragmentation patterns (especially the key α-cleavage fragments) to confirm the identity of each isomer.

Applications in Drug Development and Biological Activity

Aliphatic amines are versatile in pharmaceutical science. Their basicity allows for salt formation, a common strategy to improve the solubility and stability of drug substances. The lipophilic nonane chain can be leveraged to modulate a drug's pharmacokinetic profile.

  • Prodrug Moieties: As mentioned, long-chain aliphatic amines can be used to form phosphonoamidate prodrugs, masking the charge of a phosphonate active agent to improve its ability to cross cell membranes.[2] The specific isomer used can influence the rate of enzymatic cleavage within the cell, thus affecting the drug's activation and efficacy.[2]

  • Antimicrobial Activity: Long-chain alkylamines are known to possess antimicrobial properties, with activity often peaking for chain lengths between 11 and 15 carbons.[3] While nonane is slightly shorter, its isomers may still exhibit relevant activity against various gram-positive and gram-negative bacteria, a property that could be exploited in developing new therapeutic agents.[3]

  • Toxicity and Metabolism: The toxicity and metabolic fate of aliphatic amines are important considerations. They can be metabolized by enzymes like monoamine oxidase.[27] The structure-activity relationship for toxicity is complex, but both the amino group and the lipophilic alkyl chain are critical determinants.[27] The Canadian Environmental Protection Act, for instance, classifies long-chain (≥8 carbons) aliphatic amines as potentially harmful to the environment, underscoring the need for careful assessment.[28]

Isomer_Properties_Logic

Conclusion

The positional isomers of aminononane, while sharing the same molecular formula, are distinct chemical entities with unique properties. Their synthesis is readily achievable through established organic chemistry reactions, and their differentiation is reliably performed using a combination of NMR, mass spectrometry, and gas chromatography. For researchers in drug development, understanding the specific characteristics imparted by the amino group's position is critical for designing effective prodrugs, exploring potential therapeutic activities, and assessing toxicological profiles. This guide provides the foundational knowledge and detailed protocols necessary to confidently work with and characterize these important chemical building blocks.

References

Methodological & Application

Step-by-step protocol for 5-Aminononane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Aminononane

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as 5-nonylamine) is a primary aliphatic amine with the chemical formula C₉H₂₁N.[1][2][3][4] Structurally, it features a nine-carbon chain with an amino group (-NH₂) located at the central, fifth carbon position.[1] This configuration imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its molecular weight is approximately 143.27 g/mol , and it is identified by the CAS Registry Number 2198-45-0.[1][2][5]

While several synthetic routes exist for the preparation of amines, reductive amination of a corresponding ketone stands out as the most versatile and widely employed approach for synthesizing this compound.[1][6][7] This method is favored for its operational simplicity, high atom economy, and excellent yields.[1] The process involves the reaction of 5-nonanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][6] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound via reductive amination using sodium triacetoxyborohydride.

Principle of Reductive Amination

The synthesis proceeds as a one-pot reaction, which can be conceptually divided into two key stages:

  • Imine Formation: 5-nonanone reacts with an ammonia source (here, ammonium acetate) in a reversible condensation reaction. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to yield a C=N double bond, forming the corresponding imine.[1][6]

  • Imine Reduction: A selective reducing agent is used to reduce the imine to a saturated amine. The choice of reducing agent is critical to ensure that the imine is reduced preferentially over the starting ketone.[1][8]

Reaction Pathway: 5-Nonanone to this compound

G Ketone 5-Nonanone (C9H18O) Imine Nonan-5-imine (Intermediate) Ketone->Imine + NH3 - H2O Ammonia Ammonium Acetate (NH4OAc) [Ammonia Source] Ammonia->Imine Amine This compound (C9H21N) Imine->Amine + [H] STAB Sodium Triacetoxyborohydride (STAB) [Reducing Agent] STAB->Amine Water H2O

Caption: Reductive amination pathway from ketone to primary amine.

Methodology: Synthesis via Reductive Amination

This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) as the reducing agent. While Sodium Cyanoborohydride (NaBH₃CN) has been traditionally used, achieving yields of 75-85%, STAB is a superior alternative.[1] It is less toxic, requires no stringent pH control, and its bulky nature enhances selectivity, typically affording higher yields of 80-92% under mild conditions.[1][9]

Materials and Equipment
Reagents & Chemicals Equipment
5-Nonanone (≥98%)Round-bottom flask (250 mL)
Ammonium Acetate (NH₄OAc, ≥98%)Magnetic stirrer and stir bar
Sodium Triacetoxyborohydride (STAB)Reflux condenser
1,2-Dichloroethane (DCE, anhydrous)Inert gas line (Nitrogen or Argon)
Sodium Hydroxide (NaOH, 1M aq. soln.)Separatory funnel
Dichloromethane (DCM)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Deionized WaterThin-Layer Chromatography (TLC) plates
Quantitative Data for Synthesis
Reagent MW ( g/mol ) Amount Moles Equivalents
5-Nonanone142.245.00 g35.15 mmol1.0
Ammonium Acetate77.088.13 g105.5 mmol3.0
STAB211.948.94 g42.18 mmol1.2
1,2-Dichloroethane (DCE)-100 mL--

Detailed Step-by-Step Protocol

PART 1: Reaction Setup and Execution
  • Flask Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonanone (5.00 g, 35.15 mmol) and ammonium acetate (8.13 g, 105.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.

  • Imine Formation: Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The solution will likely remain a suspension.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (8.94 g, 42.18 mmol) to the suspension in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.

  • Reaction: Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone spot has disappeared.

PART 2: Work-up and Isolation
  • Quenching: Once the reaction is complete, carefully quench it by slowly adding 50 mL of 1M aqueous sodium hydroxide (NaOH) solution. Stir for 15 minutes. Causality Note: The basic solution neutralizes the acetic acid byproduct from STAB and deprotonates the ammonium salt of the product, liberating the free amine into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).

  • Combine and Wash: Combine all organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as an oil.

Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A Combine 5-Nonanone, Ammonium Acetate, & DCE B Stir 1-2h for Imine Formation A->B C Add STAB in Portions B->C D Stir 12-24h at Room Temp C->D E Quench with 1M NaOH D->E Reaction Complete F Extract with DCM E->F G Wash with H2O/Brine F->G H Dry (MgSO4) & Concentrate G->H I Crude this compound H->I Crude Product

Caption: Workflow for the synthesis and isolation of crude this compound.

Purification Protocol: Fractional Vacuum Distillation

The crude product contains the desired this compound along with potential impurities. Fractional distillation is the most effective method for purifying simple aliphatic amines on a laboratory scale, separating compounds based on differences in their boiling points.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Transfer Crude Product: Transfer the crude oil into the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system. This compound has a boiling point of approximately 191-193 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. Typical recovery yields from distillation range from 70-90%.[1]

  • Final Product: The collected fraction should be a clear, colorless liquid, which is the purified this compound.

Characterization of this compound

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

Analysis Technique Expected Result
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 143. Key Fragments: m/z = 86 (from cleavage alpha to the nitrogen), m/z = 30.[2][5]
¹H NMR (CDCl₃) Signals corresponding to the butyl chains (triplets and multiplets between ~0.9-1.5 ppm), a signal for the methine proton (CH-N) around ~2.7 ppm, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift.[10]
¹³C NMR (CDCl₃) Five distinct signals are expected due to the molecule's symmetry: four for the butyl chains and one for the methine carbon attached to the nitrogen.[5]
IR Spectroscopy (Neat) Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3400 cm⁻¹, and C-H stretching just below 3000 cm⁻¹.[2][3][5]

Safety and Handling

  • Reagents: Handle all chemicals in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

  • Product: this compound is expected to be an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Synthesis of Nonan-5-amine via Alkylation of Ammonia with 5-Bromononane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of nonan-5-amine through the nucleophilic substitution of 5-bromononane with ammonia. Addressed to researchers in organic synthesis and drug development, this guide delves into the mechanistic rationale, provides a detailed experimental protocol, and outlines methods for purification and characterization. Recognizing the inherent challenges of direct ammonia alkylation, particularly the propensity for over-alkylation, this protocol emphasizes strategies to maximize the yield of the desired primary amine. Furthermore, alternative synthetic routes are discussed to provide a broader context for amine synthesis.

Introduction: The Challenge and Utility of Primary Amines

Primary amines are foundational building blocks in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The direct alkylation of ammonia with alkyl halides presents a theoretically straightforward route to primary amines. However, this method is often complicated by the fact that the primary amine product is itself a nucleophile and can compete with ammonia for the remaining alkyl halide. This leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, significantly complicating purification and reducing the yield of the desired product.[1][2][3][4]

Despite these challenges, the direct alkylation of ammonia can be a viable method, particularly when the starting materials are readily available and reaction conditions are carefully controlled. This application note focuses on the synthesis of nonan-5-amine, a secondary alkyl primary amine, from 5-bromononane. The protocol is designed to favor the formation of the primary amine by utilizing a large excess of ammonia, thereby increasing the probability of the alkyl halide reacting with ammonia rather than the amine product.

Mechanistic Insights and Rationale

The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7][8] In this concerted process, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 5-bromononane. Simultaneously, the carbon-bromine bond is broken, and the bromide ion is displaced.

For a secondary alkyl halide like 5-bromononane, the SN2 reaction is sterically more hindered than for a primary alkyl halide, which can lead to slower reaction rates.[7] The use of a polar protic solvent like ethanol is common for this reaction as it can solvate both the ammonia and the alkyl halide.[9]

Key Reaction Steps:

  • Nucleophilic Attack: An ammonia molecule attacks the carbon atom of 5-bromononane, displacing the bromide ion and forming nonan-5-ylammonium bromide.

  • Deprotonation: A second molecule of ammonia acts as a base, deprotonating the ammonium salt to yield the free primary amine, nonan-5-amine, and ammonium bromide.

The critical factor for maximizing the yield of the primary amine is the use of a large molar excess of ammonia.[1][3] This high concentration of ammonia ensures that an alkyl halide molecule is statistically more likely to collide with an ammonia molecule than with a molecule of the newly formed primary amine.

Visualizing the Reaction Pathway

Alkylation Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Deprotonation 5-Bromononane 5-Bromononane Transition_State [Transition State]⁵⁺ 5-Bromononane->Transition_State + NH₃ Ammonia_1 NH₃ Ammonium_Salt Nonan-5-ylammonium Bromide Transition_State->Ammonium_Salt Bromide_Ion Br⁻ Transition_State->Bromide_Ion Ammonia_2 NH₃ (excess) Nonan-5-amine Nonan-5-amine Ammonium_Salt->Nonan-5-amine + NH₃ Ammonium_Bromide NH₄⁺Br⁻

Caption: SN2 mechanism for the alkylation of ammonia.

Experimental Protocol

This protocol details the synthesis of nonan-5-amine from 5-bromononane. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromononane≥97%Commercially Available
Ammonia solution2.0 M in EthanolCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid2 M aqueousCommercially Available
Sodium hydroxide5 M aqueousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Pressure vessel--Capable of withstanding at least 10 atm
Equipment
  • Pressure vessel with stirring mechanism

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • GC-MS for analysis

Reaction Setup and Procedure

Safety Precaution: This reaction is conducted under pressure. Ensure the pressure vessel is properly sealed and shielded. Ammonia is a corrosive and toxic gas. Handle the ammonia solution in a well-ventilated fume hood.

  • Reagent Preparation:

    • In a fume hood, carefully add 5-bromononane (10.0 g, 48.3 mmol) to a suitable pressure vessel.

    • Add a magnetic stir bar.

    • Cool the vessel in an ice bath.

  • Addition of Ammonia:

    • Slowly add a 2.0 M solution of ammonia in ethanol (483 mL, 966 mmol, 20 equivalents) to the cooled pressure vessel containing the 5-bromononane. The large excess of ammonia is crucial to minimize the formation of secondary and tertiary amines.

  • Reaction:

    • Seal the pressure vessel securely.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 48 hours. The progress of the reaction can be monitored by taking small aliquots (after cooling and carefully venting the vessel) and analyzing them by GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature and then in an ice bath before carefully venting to release any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

    • To the resulting residue, add 100 mL of diethyl ether and 100 mL of water.

    • Transfer the mixture to a separatory funnel and shake. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all the organic layers. This ethereal solution contains the desired primary amine along with unreacted 5-bromononane and any non-basic byproducts.

  • Purification by Acid-Base Extraction:

    • Wash the combined organic layers with 100 mL of 2 M hydrochloric acid. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

    • Separate the layers. The organic layer, containing unreacted 5-bromononane, can be discarded.

    • Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 5 M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine hydrochloride, regenerating the free amine.

    • Extract the liberated amine with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude nonan-5-amine.

  • Final Purification:

    • For higher purity, the crude amine can be purified by fractional distillation under reduced pressure. The boiling point of nonan-5-amine is approximately 190 °C at atmospheric pressure.[10]

Visualizing the Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge 5-Bromononane into Pressure Vessel B Add 20 eq. of 2.0 M NH₃ in Ethanol A->B C Seal and Heat (100 °C, 48 h) B->C D Cool and Vent C->D E Evaporate Solvent (Rotary Evaporator) D->E F Add Diethyl Ether and Water E->F G Separate Layers F->G H Extract with 2 M HCl G->H I Basify Aqueous Layer (5 M NaOH) H->I J Extract with Diethyl Ether I->J K Dry and Evaporate J->K L Fractional Distillation (Reduced Pressure) K->L

Caption: Workflow for the synthesis of nonan-5-amine.

Characterization

The identity and purity of the synthesized nonan-5-amine should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts, such as di- and tri-nonan-5-ylamines.[11][12][13][14]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group.

Safety and Handling

  • 5-Bromononane: This compound is a combustible liquid and may cause skin and eye irritation. Handle with care in a well-ventilated area, away from ignition sources.

  • Ammonia: Ammonia is a corrosive and toxic gas. The ethanolic solution is also corrosive. Always handle in a fume hood and wear appropriate gloves and eye protection.

  • Nonan-5-amine: This compound is expected to be a combustible liquid and may cause skin and eye irritation. Handle with appropriate PPE.

  • Pressure Reaction: The reaction is performed under pressure. It is imperative to use a pressure vessel that is in good condition and rated for the expected pressure at the reaction temperature. Always use a blast shield.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction by GC-MS to determine the optimal conditions.
High Proportion of Over-alkylation Products Insufficient excess of ammonia.Increase the molar excess of the ammonia solution to at least 20 equivalents or higher.
Emulsion during Work-up Formation of ammonium salts.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Yield after Purification Incomplete extraction or loss during distillation.Ensure complete extraction by performing multiple extractions. For distillation, use a well-insulated apparatus and appropriate vacuum.

Alternative Synthetic Strategies

Given the challenges associated with direct amination, several alternative methods are often preferred for the synthesis of primary amines, especially when high purity is required.

  • Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated with the alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method effectively prevents over-alkylation.

  • Azide Synthesis: The reaction of an alkyl halide with sodium azide, followed by reduction of the resulting alkyl azide (e.g., with LiAlH₄ or catalytic hydrogenation), provides a clean route to primary amines.[5]

  • Reductive Amination: The reaction of a ketone (in this case, nonan-5-one) with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) is a highly effective method for synthesizing primary amines.

Conclusion

The synthesis of nonan-5-amine from 5-bromononane via direct alkylation of ammonia is a feasible, albeit challenging, transformation. The key to success lies in the careful control of reaction conditions, particularly the use of a large excess of ammonia to suppress the formation of over-alkylation byproducts. The detailed protocol and purification strategy provided in this application note offer a robust starting point for researchers. For applications demanding very high purity, the alternative synthetic routes outlined should be considered.

References

Application Note: High-Purity 5-Aminononane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminononane (CAS: 2198-45-0) is a primary aliphatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Achieving high purity is paramount for downstream applications where contaminants can lead to undesirable side reactions, lower yields, and compromised product integrity. Fractional distillation is a robust and scalable purification technique that effectively separates this compound from common process-related impurities by exploiting differences in boiling points. This document provides a comprehensive guide to the principles, protocols, and critical parameters for the purification of this compound using fractional distillation, including considerations for both atmospheric and vacuum conditions.

Introduction to Purification Principles

Fractional distillation is an enhancement of simple distillation, designed to separate liquid mixtures whose components have boiling points that are close to one another (typically differing by less than 70 °C). The process relies on establishing a temperature gradient along a vertical fractionating column. As the mixture in the distillation flask is heated, vapors rise and undergo multiple successive vaporization-condensation cycles on the high-surface-area packing material or trays within the column.

With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). Conversely, the condensate flowing back down the column becomes enriched in the less volatile component. This series of cycles is equivalent to performing many simple distillations in a single apparatus, allowing for a much finer separation. The efficiency of a column is described by its number of "theoretical plates," where one plate represents a single vaporization-condensation equilibrium.

For amines, this technique is particularly effective. The boiling points of amines are dictated by their molecular weight and their ability to form intermolecular hydrogen bonds. The general trend for isomeric amines is that primary amines have the highest boiling points, followed by secondary amines, and then tertiary amines, which cannot hydrogen-bond with each other.[2][3][4] This inherent difference in boiling points is the basis for their successful separation via fractional distillation.

Physicochemical Data & Impurity Profile

A thorough understanding of the physical properties of this compound and its potential impurities is essential for designing an effective distillation protocol.

Table 1: Key Physical Properties of this compound [1][5][6]

PropertyValueSource
CAS Number 2198-45-0[5]
Molecular Formula C₉H₂₁N[1]
Molecular Weight 143.27 g/mol [1]
Boiling Point (760 mmHg) 190 °C[1]
Density 0.79 g/cm³[1]
Flash Point 69.2 °C[1]
Appearance Colorless liquid[7]

2.1 Common Impurity Profile

Impurities in crude this compound are dependent on the synthetic route. For instance, synthesis via reductive amination of 5-nonanone may leave unreacted ketone. Synthesis via alkylation of ammonia can produce secondary and tertiary amine byproducts.

Table 2: Boiling Points of this compound and Potential Impurities

CompoundTypeMolecular Weight ( g/mol )Boiling Point (°C, est.)Rationale for Separation
5-NonanoneStarting Material142.24188.5Very close boiling point; requires a highly efficient column.[6]
This compound Product (Primary Amine) 143.27 190 Target Compound. [1]
Di(nonan-5-yl)amineByproduct (Secondary Amine)269.52> 280Significantly higher boiling point due to increased molecular weight. Easily separated.
Tri(nonan-5-yl)amineByproduct (Tertiary Amine)395.76> 350Dramatically higher boiling point due to large molecular weight. Will remain in the residue.[7]

The significant difference in boiling points between the desired primary amine and potential secondary or tertiary amine byproducts makes fractional distillation an ideal purification method. The most challenging separation is from the unreacted starting material, 5-nonanone, due to its very similar boiling point.

Pre-Distillation Protocol and Safety

3.1 Critical Safety Precautions Safe laboratory practice is non-negotiable. Adherence to the following is mandatory:

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Fire Safety: Keep a dry chemical (Class B) fire extinguisher readily accessible. Ensure all heating is done using controllable heating mantles or oil baths. Never use an open flame.[10]

  • Chemical Hazards: this compound is a mild irritant. Avoid contact with skin and eyes. Handle as a flammable liquid.[1]

3.2 Crude Material Preparation: Pre-treatment To improve distillation efficiency and prevent unwanted side reactions at high temperatures, it is best practice to pre-treat the crude amine.

  • Place the crude this compound in a round-bottom flask.

  • Add approximately 10-15% (w/w) of solid potassium hydroxide (KOH) pellets.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen) for 1-2 hours at room temperature. The KOH will scavenge water and acidic impurities.

  • Filter or decant the liquid amine away from the solid KOH before charging it to the distillation flask.

Detailed Fractional Distillation Protocol

This protocol details the setup and execution of the purification. A highly efficient fractionating column (e.g., a Vigreux column of at least 30 cm or a packed column) is recommended, especially if separating from 5-nonanone.

4.1 Apparatus Setup

  • Select a round-bottom flask that will be 1/2 to 2/3 full with the crude amine. Add a magnetic stir bar or a few boiling chips to prevent bumping.[11]

  • Connect the fractionating column vertically to the flask.

  • At the top of the column, attach a distillation head (three-way adapter) with a thermometer. Crucially, the top of the thermometer bulb must be positioned just below the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Attach a condenser to the side arm of the distillation head and ensure a steady flow of cooling water (in at the bottom, out at the top).

  • Connect a collection flask to the end of the condenser using a suitable adapter. It is advisable to have several pre-weighed collection flasks ready.

  • Securely clamp all glassware. For optimal performance, wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the thermal gradient.

  • Place the assembly in a heating mantle controlled by a variable transformer.

4.2 Distillation Procedure (Atmospheric Pressure)

  • Begin stirring the crude amine.

  • Apply heat gradually. Observe the liquid as it begins to boil and a ring of condensate starts to rise slowly up the column.

  • Allow the column to equilibrate. This is achieved when vapor is condensing and returning to the flask (refluxing) in a steady state. You should observe condensate returning to the pot from the lower part of the column.

  • Increase the heat slightly until the vapor reaches the thermometer and the first drops of distillate begin to collect. The ideal distillation rate is 1-2 drops per second.

  • Fraction 1 (Forerun): Collect the initial distillate while the temperature is unstable or below the target boiling point. This fraction will contain any low-boiling impurities.

  • Fraction 2 (Main Product): When the temperature at the distillation head stabilizes at the boiling point of 5-aminonane (~190 °C), switch to a new collection flask. Collect this fraction as long as the temperature remains constant.

  • Fraction 3 (Intermediate): If the temperature begins to drop or fluctuate after the main fraction is collected, it indicates the bulk of the product has distilled. Switch to a new flask to collect this intermediate cut.

  • Stop the distillation when the temperature either drops significantly or begins to rise sharply, or when only a small amount of residue remains in the distillation flask. Never distill to dryness. [11]

  • Allow the apparatus to cool completely before disassembly.

4.3 Vacuum Distillation: A Safer Alternative The 190 °C boiling point of this compound is high enough to potentially cause thermal degradation over a long distillation. Vacuum distillation is highly recommended as it lowers the boiling point, enabling a safer and cleaner separation.[1]

  • Principle: By reducing the pressure above the liquid, the vapor pressure required for boiling is reached at a lower temperature.

  • Setup: The apparatus is similar to the atmospheric setup, but with all ground-glass joints properly sealed with vacuum grease and a vacuum adapter at the end of the condenser connected to a vacuum pump via a trap. A manometer is required to monitor the pressure.

  • Procedure:

    • Assemble the apparatus and begin stirring.

    • Apply the vacuum before applying heat. Evacuate the system slowly to avoid bumping.[11]

    • Once the desired pressure is stable, begin heating gently.

    • Use a pressure-temperature nomograph to estimate the boiling point at the working pressure.[12][13] For example, at ~10 mmHg, this compound will boil at approximately 80-90 °C.

    • Collect fractions based on the stable temperature readings at the reduced pressure.

    • After collection, cool the system completely before slowly venting the vacuum to avoid cracking the hot glassware.

Post-Purification Analysis

The purity of the collected main fraction should be rigorously confirmed.

  • Gas Chromatography (GC): The primary method for assessing purity. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any organic impurities.

  • Infrared (IR) Spectroscopy: Will confirm the presence of the primary amine N-H stretches (~3300-3400 cm⁻¹) and the absence of impurities like the C=O stretch (~1715 cm⁻¹) from any 5-nonanone starting material.

Visualized Workflow

The following diagram outlines the complete purification and validation process.

Purification_Workflow Figure 1. Workflow for this compound Purification cluster_prep Preparation cluster_distill Fractional Distillation cluster_analysis Analysis & Storage A Crude this compound B Pre-treatment: Dry over solid KOH A->B C Charge Flask & Assemble Apparatus B->C D Heat and Equilibrate Column (Atmospheric or Vacuum) C->D E Collect Forerun (Low-boiling impurities) D->E F Collect Main Fraction (Constant Boiling Point) E->F J Characterized Impurity Fractions E->J G Stop Distillation (Residue remains) F->G H Purity Analysis of Main Fraction (GC, NMR, IR) F->H G->J I Store Purified Product (Under Inert Atmosphere) H->I

Caption: Figure 1. Workflow for this compound Purification

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Bumping / Violent Boiling Superheating of the liquid; insufficient stirring; heating too rapidly.Ensure vigorous stirring with a magnetic stir bar. Reduce the heating rate. For vacuum distillation, a fine capillary bleed of nitrogen can also promote smooth boiling.[11]
Column Flooding Heating rate is too high, causing excessive vapor that cannot be handled by the column.Reduce the heating rate immediately and allow the excess liquid to drain back into the distillation flask. Re-establish a gentle reflux before proceeding.
Temperature Fluctuations at Head Uneven heating; drafts cooling the apparatus; mixture composition changing.Ensure the heating mantle provides even heating. Wrap the column and head with insulation. If fluctuations are large, the fraction is likely impure; collect it separately.
No Distillate Collection Insufficient heat; leak in the system (especially under vacuum); condenser water is too cold.Increase heating rate gradually. Check all joints for proper seals. For very high-boiling compounds, it may be necessary to use a non-chilled water supply for the condenser to prevent solidification.

References

Application Note: A Validated GC-MS Method for High-Resolution Purity Analysis of 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Aminononane (CAS No. 2198-45-0) is a primary amine with a nine-carbon aliphatic chain, finding utility as a building block in the synthesis of more complex molecules within the pharmaceutical and chemical industries.[1] The positional isomerism of its amino group imparts specific reactivity, making it a valuable precursor.[1] As with any active pharmaceutical ingredient (API) precursor or chemical reagent, establishing its purity with high confidence is a critical step in quality control and regulatory compliance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] Its coupling of a high-resolution separation technique (GC) with a highly specific and sensitive detector (MS) makes it ideal for impurity profiling.[2]

However, the direct analysis of primary amines like this compound by GC presents significant challenges. The high polarity and basicity of the primary amine functional group lead to strong interactions with active sites (e.g., free silanol groups) on the surfaces of the GC inlet and column.[5][6] This interaction results in poor chromatographic performance, characterized by severe peak tailing, low response, and poor reproducibility, making accurate quantification unreliable.[6][7]

This application note presents a robust and validated protocol for the purity analysis of this compound using GC-MS. We overcome the inherent analytical challenges by employing a chemical derivatization strategy, which converts the polar amine into a nonpolar, volatile derivative amenable to high-performance gas chromatography. This guide provides a step-by-step methodology, from sample preparation to data analysis and method validation, designed for researchers, scientists, and drug development professionals.

The Rationale for Derivatization in Amine Analysis

The core principle behind improving the GC analysis of polar compounds is to reduce their polarity and increase their volatility. Derivatization achieves this by chemically modifying the problematic functional group—in this case, the primary amine.[7] The active hydrogens on the nitrogen atom are replaced with a nonpolar, sterically hindering group.

Key benefits of this approach include:

  • Improved Peak Shape: Derivatization blocks the amine's ability to hydrogen-bond with the stationary phase, minimizing peak tailing and producing sharp, symmetrical peaks.

  • Increased Volatility: The resulting derivative has a lower boiling point, allowing it to elute at lower column temperatures, which reduces the risk of on-column thermal degradation.[7]

  • Enhanced Sensitivity: The introduction of specific groups, particularly those containing fluorine atoms (as in acylation), can significantly enhance the sensitivity of detection.[7]

  • Improved Separation: Derivatization can accentuate the physicochemical differences between closely related isomers or impurities, leading to better chromatographic resolution.[8]

For this protocol, we will utilize Acylation with Trifluoroacetic Anhydride (TFAA). This is a rapid and efficient reaction that quantitatively converts the primary amine into a stable and highly volatile N-trifluoroacetyl derivative.[9]

cluster_reactants Reactants cluster_products Products A This compound (Polar, Low Volatility) C N-(nonan-5-yl)-2,2,2-trifluoroacetamide (Nonpolar, High Volatility) A->C + TFAA (Acylation Reaction) B Trifluoroacetic Anhydride (TFAA) (Derivatizing Agent) D Trifluoroacetic Acid (Byproduct)

Caption: Derivatization of this compound with TFAA.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that the results generated are accurate and reproducible.

Materials and Reagents
Material/ReagentGradeSupplier Recommendation
This compound≥95% Purity[10]Reference Standard Grade
Trifluoroacetic Anhydride (TFAA)≥99%Derivatization Grade
Ethyl Acetate≥99.8%HPLC or GC Grade
Pyridine≥99.8%, AnhydrousACS Grade
Methanol≥99.9%HPLC or GC Grade
Type I Deionized Water18.2 MΩ·cm-
Autosampler Vials2 mL, with PTFE-lined caps-
Instrument and Consumables
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: Agilent J&W DB-5ms (or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Rationale: This is a robust, general-purpose nonpolar column providing excellent separation for a wide range of derivatized compounds.

  • Syringe: 10 µL for autosampler.

Preparation of Solutions
  • Sample Diluent: Ethyl Acetate.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with Ethyl Acetate.

Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate to achieve a nominal concentration of 1 mg/mL.

  • Reaction Setup: Pipette 100 µL of the sample solution (or Working Standard Solution) into a 2 mL autosampler vial.

  • Reagent Addition: Add 200 µL of Ethyl Acetate, 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger), and 100 µL of TFAA.[7]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.

GC-MS Instrumental Conditions
ParameterSettingRationale
GC Inlet
Injection ModeSplit (50:1)Prevents column overloading with the main component. For trace impurity analysis, a lower split ratio or splitless injection may be validated.
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume for reproducible injections.
Carrier GasHelium or Hydrogen[12][13]Inert carrier gas. Hydrogen can offer faster analysis times.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Oven Program
Initial Temperature80°C, hold for 2 minAllows for solvent focusing and separation of any early-eluting impurities.
Ramp Rate15°C/min to 280°CProvides a good balance between separation efficiency and analysis time.
Final Temperature280°C, hold for 5 minEnsures all components are eluted from the column.
Mass Spectrometer
MS Source Temp.230°CStandard temperature to minimize source contamination.
MS Quad Temp.150°CEnsures stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition ModeFull ScanUsed for initial identification of all components.
Scan Range40 - 450 m/zCovers the molecular ion and key fragments of the derivatized analyte and potential impurities.
MS Transfer Line280°CPrevents condensation of analytes between the GC and MS.

Data Analysis and Purity Assessment

A Acquire Raw GC-MS Data B Integrate Chromatogram A->B C Identify Main Peak (Derivatized this compound) via Retention Time & Mass Spectrum B->C D Identify Impurity Peaks B->D E Calculate Area % for All Peaks C->E D->E F Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 E->F G Final Purity Report F->G

Caption: Workflow for GC-MS data analysis and purity calculation.

  • Peak Identification: The primary peak corresponding to the TFAA derivative of this compound is identified by its characteristic retention time and mass spectrum. The mass spectrum should show a molecular ion (M+) and distinct fragmentation patterns that can be confirmed by analyzing the reference standard.

  • Impurity Identification: All other peaks in the chromatogram are treated as potential impurities. Their mass spectra can be compared against spectral libraries (e.g., NIST) for tentative identification.

  • Purity Calculation: The purity of the this compound sample is typically calculated using the area percent normalization method. This method assumes that all compounds in the sample have a similar response factor in the detector.

    Purity (%) = (Peak Area of Derivatized this compound / Sum of All Peak Areas) x 100

    For higher accuracy, especially if impurities are identified and standards are available, a relative response factor (RRF) can be determined and applied.

Method Validation for Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[14]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), the derivatized reference standard, and the underivatized standard.The main peak should be absent in the blank and underivatized sample. No co-elution of impurities with the main peak.[14]
Linearity Prepare and analyze a series of at least five concentrations of the derivatized standard (e.g., 50% to 150% of the working concentration).Correlation coefficient (R²) ≥ 0.995.[14]
Accuracy Perform recovery studies by spiking a known amount of the this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of a diluted standard.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[15]
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, inlet temperature ±5°C) and assess the impact on results.Results should remain unaffected by small, deliberate variations in the method parameters.

Conclusion

The analysis of primary amines like this compound by GC-MS is prone to significant chromatographic issues due to the analyte's polarity. This application note details a reliable and robust method that overcomes these challenges through a simple and efficient TFAA derivatization step. The protocol provides comprehensive, step-by-step instructions for sample preparation, instrumentation, data analysis, and method validation. By converting the polar amine into a nonpolar derivative, this method yields sharp, symmetrical peaks, enabling accurate and reproducible purity assessments essential for quality control in the pharmaceutical and chemical industries.

References

The Untapped Potential of Aliphatic Amines: A Theoretical Framework for 5-Aminononane in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands dominate the landscape of palladium-catalyzed cross-coupling reactions, the exploration of simple, cost-effective aliphatic amines as ligands remains a niche yet intriguing area. This guide presents a theoretical and practical framework for investigating the potential of 5-aminononane as a novel ligand in this context. Although not a widely documented ligand, its structural features—a primary amine with significant steric bulk—suggests a potential role in stabilizing palladium catalysts and facilitating key steps in the catalytic cycle. This document provides a foundational protocol for screening this compound in a model Suzuki-Miyaura cross-coupling reaction, grounded in the established principles of catalysis and ligand design.

Introduction: The Case for Simple Ligands

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The success of these reactions hinges on the choice of ligand, which modulates the steric and electronic properties of the palladium center. While ligands like those based on phosphines and NHCs have demonstrated broad utility, their synthesis can be complex and costly.

Simple aliphatic amines, such as this compound, offer a compelling alternative due to their low cost, commercial availability, and straightforward structure. The branched alkyl chains of this compound provide steric bulk, which could promote the reductive elimination step and prevent catalyst deactivation through the formation of palladium black. Furthermore, the electron-donating nature of the amine can enhance the oxidative addition of the aryl halide to the palladium(0) center.

This document outlines a starting point for researchers to explore the utility of this compound, with the understanding that this is a novel application requiring experimental validation. The provided protocols are based on established methodologies for similar ligand systems and are intended as a robust baseline for further optimization.

Mechanistic Considerations & The Role of this compound

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a basis for understanding the potential role of this compound. The ligand is expected to influence each key step:

  • Oxidative Addition: The electron-donating nitrogen atom of this compound can increase the electron density on the palladium(0) center, facilitating the oxidative addition of the aryl halide.

  • Transmetalation: The ligand's steric profile can affect the rate of transmetalation, where the organic group is transferred from the boronic acid derivative to the palladium complex.

  • Reductive Elimination: The steric hindrance provided by the nonyl group may promote the final reductive elimination step, releasing the desired biaryl product and regenerating the active palladium(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L)₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdRB_OH_L2 Ar-Pd(II)-R'(L)₂ ArPdXL2->ArPdRB_OH_L2 Transmetalation (R'-B(OH)₂) ArPdRB_OH_L2->Pd0 Reductive Elimination (Ar-R') ArR Biaryl Product (Ar-R') ArX Aryl Halide (Ar-X) RBOH2 Boronic Acid (R'-B(OH)₂) Base Base caption Fig. 1: Proposed Suzuki-Miyaura Catalytic Cycle with this compound (L)

Caption: Fig. 1: Proposed Suzuki-Miyaura Catalytic Cycle with this compound (L)

Experimental Protocol: Screening this compound in a Model Suzuki-Miyaura Reaction

This protocol describes a general procedure for evaluating the efficacy of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Materials and Reagents
ReagentFormulaCAS NumberPuritySupplier (Example)
This compoundC₉H₂₁N3454-94-6>98%Sigma-Aldrich
Palladium(II) AcetatePd(OAc)₂3375-31-399.9%Strem Chemicals
4-BromotolueneC₇H₇Br106-38-7>99%Acros Organics
Phenylboronic AcidC₆H₇BO₂98-80-6>97%Combi-Blocks
Potassium CarbonateK₂CO₃584-08-7>99%Fisher Scientific
TolueneC₇H₈108-88-3AnhydrousEMD Millipore
Dodecane (Internal Std)C₁₂H₂₆112-40-3>99%Alfa Aesar
Reaction Setup and Procedure

The following procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Reaction_Workflow start Start reagents 1. Add Pd(OAc)₂, K₂CO₃, and Phenylboronic Acid to Schlenk Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent_ligand 3. Add Toluene and This compound inert->solvent_ligand substrates 4. Add 4-Bromotoluene and Dodecane (IS) solvent_ligand->substrates reaction 5. Heat Reaction Mixture (e.g., 100 °C) for 12-24 h substrates->reaction quench 6. Cool to RT and Quench with H₂O reaction->quench extract 7. Extract with Ethyl Acetate, Dry, and Concentrate quench->extract analyze 8. Analyze by GC-MS for Yield Determination extract->analyze end End analyze->end

Caption: Fig. 2: Experimental Workflow for Screening this compound

Step-by-Step Protocol:

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.

  • Solvent and Ligand Addition: Through the septum, add 5 mL of anhydrous toluene, followed by this compound (11.5 mg, 0.08 mmol, 8 mol%). Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the catalytic complex.

  • Substrate Addition: Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) and dodecane (50 µL, as an internal standard for GC analysis) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Quench the reaction by adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by gas chromatography-mass spectrometry (GC-MS) to determine the yield relative to the internal standard. Further purification can be achieved by column chromatography on silica gel if desired.

Proposed Screening Parameters

To fully evaluate the potential of this compound, a systematic variation of reaction parameters is recommended.

ParameterSuggested Range for ScreeningRationale
Ligand Loading 2 - 10 mol%To determine the optimal ligand-to-metal ratio for catalytic activity and stability.
Temperature 80 - 120 °CTo assess the thermal stability of the catalyst and find the optimal temperature for reaction rate.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the transmetalation step and overall reaction efficiency.
Solvent Toluene, Dioxane, THFSolvent polarity and coordinating ability can influence catalyst solubility and activity.

Conclusion and Future Outlook

This application note provides a theoretical basis and a practical starting point for the investigation of this compound as a novel, simple, and cost-effective ligand for palladium-catalyzed cross-coupling reactions. While its efficacy remains to be experimentally proven, the structural characteristics of this compound warrant exploration. Successful implementation could pave the way for the development of a new class of readily accessible and economically viable ligands for a wide range of synthetic applications, from academic research to industrial-scale production in drug development. Further studies should focus on expanding the substrate scope and applying this ligand system to other types of cross-coupling reactions.

Application Notes: Leveraging 5-Aminononane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Aminononane in Medicinal Chemistry

This compound, a primary amine with the chemical formula C₉H₂₁N, presents a unique structural motif for medicinal chemists and drug development professionals.[1][2] Its core value lies in the combination of a reactive primary amine handle and a nine-carbon aliphatic chain. The amino group, positioned centrally on the nonane backbone, serves as a versatile nucleophilic point for covalent modification, enabling its incorporation into a wide array of molecular scaffolds.[1] The nonyl chain imparts significant lipophilicity, a critical physicochemical property that governs a molecule's ability to cross cell membranes, engage with hydrophobic binding pockets of protein targets, and ultimately influences its pharmacokinetic and pharmacodynamic (ADME/PK) profile.

The strategic placement of the amine at the C-5 position provides a distinct symmetrical lipophilic character compared to terminal amines (e.g., 1-aminononane), which can subtly but significantly alter the way a derivative molecule orients itself within a biological target. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as a building block in the generation of novel bioactive compounds, with a primary focus on N-acylation to form therapeutically relevant amides.

Core Synthetic Utility: N-Acylation as a Gateway to Bioactivity

The most fundamental and widely exploited reaction involving this compound is N-acylation—the formation of an amide bond.[3] The amide linkage is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals, prized for its high metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at target binding sites.[3]

Causality Behind the Reaction: The N-acylation of this compound proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride, anhydride, or activated carboxylic acid). This reaction is highly efficient and predictable, making it a reliable method for covalently linking the lipophilic 5-nonyl moiety to a pharmacophore or another molecular fragment.

General Workflow for N-Acylation of this compound

The following diagram illustrates the general, high-level workflow for synthesizing N-acyl-5-aminononane derivatives, a foundational step in creating novel bioactive molecules.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation A This compound C N-Acylation Reaction (Base, Solvent) A->C B Acylating Agent (e.g., Acyl Chloride) B->C D Crude Product C->D E Work-up & Purification (e.g., Chromatography) D->E F Pure N-Acyl-5-aminononane E->F G Characterization (NMR, LC-MS, IR) F->G H Verified Bioactive Candidate G->H I In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) H->I

Caption: General workflow for synthesis and evaluation of N-acyl-5-aminononane derivatives.

Application Focus: Synthesis of N-Acyl-5-aminononane Derivatives

N-acyl amines, particularly those derived from long-chain fatty acids and amino acids (N-acyl amino acids or NAAAs), represent a significant class of endogenous signaling molecules with therapeutic potential.[4][5] By acylating this compound with various acyl chlorides, researchers can systematically explore the structure-activity relationship (SAR) of the resulting amides for various biological targets. The lipophilic nonyl tail can serve as an anchor in lipid membranes or hydrophobic pockets of enzymes, while the acyl group can be varied to optimize target engagement.

Protocol 1: Synthesis of N-(nonan-5-yl)acetamide

This protocol details a standard Schotten-Baumann-type acylation, a robust and widely used method for acylating amines.[6] The use of a biphasic system or an aqueous medium with a base is common.[7] This specific example uses acetyl chloride, one of the most common and inexpensive acylating agents.[7]

Rationale for Experimental Choices:

  • Reagents: Acetyl chloride is highly reactive, ensuring efficient acylation.[6][7] A base (e.g., triethylamine or sodium acetate) is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[6]

  • Solvent: Dichloromethane (DCM) is a good choice as it is relatively inert and dissolves both the amine and the acyl chloride. For greener approaches, reactions in water or brine can also be effective.[3][7]

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction of the highly reactive acetyl chloride, then allowed to warm to room temperature to ensure completion.

  • Work-up: The aqueous wash steps are designed to remove the base, any unreacted acetyl chloride (which hydrolyzes to acetic acid), and the resulting ammonium salt, leading to a cleaner crude product for purification.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.1 M solution).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Acylation: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled solution. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(nonan-5-yl)acetamide.

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Representative Acylation Reactions with this compound

The following table summarizes expected outcomes for the acylation of this compound with various acylating agents, demonstrating the versatility of the scaffold.

Acylating AgentProduct NameExpected Yield Range (%)Key Application Area / Rationale
Acetyl ChlorideN-(nonan-5-yl)acetamide85-95%Foundational building block; SAR exploration.[7]
Benzoyl ChlorideN-(nonan-5-yl)benzamide80-90%Introduction of an aromatic moiety for π-stacking interactions.
Lauroyl ChlorideN-(nonan-5-yl)dodecanamide75-85%Creates a highly lipophilic molecule, mimicking fatty acid amides.
4-Nitrobenzoyl ChlorideN-(nonan-5-yl)-4-nitrobenzamide80-90%The nitro group can be a handle for further functionalization (e.g., reduction to an amine).[8]

Application in Bioactive Scaffolds

While direct biological activity of simple N-acyl-5-aminononane derivatives needs empirical validation, the this compound moiety can be incorporated into more complex "privileged scaffolds"—structures known to bind to specific classes of biological targets.[9] Its role is often to provide a lipophilic tail that can occupy a hydrophobic pocket, thereby increasing binding affinity and modulating cell permeability.

Example Application Concept: Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site, connected to a linker and a solvent-exposed fragment. The this compound moiety could be acylated with a carboxylic acid-functionalized heterocyclic core.

Conceptual Synthesis Pathway

This diagram outlines a conceptual pathway for incorporating the this compound scaffold into a hypothetical kinase inhibitor.

G A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B Kinase Hinge-Binder (with COOH group) B->C D Final Compound: Hinge-Binder-(Amide)-Nonyl Tail C->D

Caption: Conceptual amide coupling to generate a bioactive molecule.

This strategy leverages the nonyl group to potentially interact with hydrophobic regions near the kinase ATP pocket, a common strategy in drug design to enhance potency and selectivity.[10]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for synthesizing novel bioactive molecules. Its primary utility stems from the ease of functionalizing its primary amine, most commonly through robust N-acylation reactions, to attach a tunable lipophilic tail to a pharmacophore. This allows for systematic modulation of a compound's physicochemical properties, which is essential for optimizing drug-like characteristics such as cell permeability and metabolic stability. Future applications will likely see this compound and its derivatives used in fragment-based drug discovery and in the development of chemical probes to investigate biological systems where lipophilicity and target engagement are intrinsically linked.[1]

References

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and emergency procedures for 5-Aminononane (CAS: 2198-45-0). As a primary aliphatic amine, this compound presents specific chemical and safety challenges that necessitate rigorous protocols to ensure personnel safety, experimental integrity, and material stability. This guide synthesizes technical data with practical, field-proven insights to establish a self-validating system of laboratory best practices.

Chemical Profile and Physicochemical Properties

This compound, systematically named nonan-5-amine, is a primary aliphatic amine where the amino group is attached to the fifth carbon of a nonane chain.[1][2] This central position of the functional group influences its steric hindrance and reactivity compared to terminal isomers like 1-aminononane.[1] Its primary applications include serving as a key intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry.[1]

A thorough understanding of its physical properties is the foundation of its safe handling. For instance, its flash point of 69.2 °C indicates that while not highly flammable, it is a combustible liquid that requires precautions against ignition sources, especially when heated.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name nonan-5-amine [1]
CAS Number 2198-45-0 [1][2]
Molecular Formula C₉H₂₁N [1]
Molecular Weight 143.27 g/mol [1]
Appearance Colorless to light yellow liquid [No specific citation]
Boiling Point 190 °C at 760 mmHg [1]
Density 0.79 g/cm³ [1]
Flash Point 69.2 °C [1]

| Vapor Pressure | 0.554 mmHg at 25°C |[1] |

Hazard Identification and Safety Precautions

Assumed Hazard Profile (based on 1-aminononane and aliphatic amines):

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation upon contact.[3] Prolonged contact can lead to chemical burns.

  • Serious Eye Damage/Irritation: Poses a high risk of severe and potentially permanent eye damage.[3]

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3]

  • Aquatic Toxicity: Very toxic to aquatic life, potentially with long-lasting effects.[3]

Causality of Hazards: The basicity of the amine group (pKa of the conjugate acid is typically ~10-11 for aliphatic amines) is the primary driver of its corrosive action. It can disrupt lipid membranes and hydrolyze proteins in tissues, leading to chemical burns.

Core Safety Mandates:

  • Avoid All Contact: Direct physical contact with the liquid or vapor must be strictly avoided.

  • Controlled Environment: All handling must occur in a controlled and well-ventilated environment, preferably within a certified chemical fume hood.[5]

  • Emergency Readiness: Emergency equipment, including a safety shower, eyewash station, and a spill kit appropriate for amines, must be immediately accessible.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of each component is based on mitigating the specific hazards identified in Section 2.0.

  • Hand Protection: Due to the corrosive nature of this compound, robust chemical resistance is required. Butyl rubber gloves are highly recommended for extended contact due to their excellent resistance to amines, ketones, and esters.[7][8] For incidental contact (e.g., handling sealed containers), heavy-duty (≥8 mil) nitrile gloves may be acceptable, but should be replaced immediately upon any sign of contamination.[8] Always wear two pairs of gloves when performing direct manipulations.

  • Eye and Face Protection: Chemical splash goggles that form a complete seal around the eyes are required at all times. To protect against splashes during transfers of larger volumes (>50 mL), a full-face shield must be worn in addition to the goggles.[6]

  • Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron made of neoprene or PVC should be worn over the lab coat.

  • Footwear: Closed-toe shoes constructed of a durable material (e.g., leather) are mandatory. Do not wear perforated shoes or cloth sneakers in the laboratory.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Prepare to Handle This compound task_type What is the task? start->task_type incidental Incidental Contact (e.g., moving sealed vial) - Safety Goggles - Lab Coat - Nitrile Gloves (≥8 mil) task_type->incidental  Incidental  Contact   direct_handling Direct Handling (e.g., weighing, reaction) - Safety Goggles + Face Shield - Lab Coat + Chem-Resistant Apron - Double-Gloved: Butyl Rubber Outer task_type->direct_handling Direct Handling or Splash Risk

Caption: PPE selection workflow for this compound.

Storage Procedures

The stability of this compound is contingent on proper storage conditions that protect it from atmospheric components and physical hazards.

4.1 Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leaks before accepting the package.

  • Transport the container on a chemical-resistant cart to the designated storage area.

  • Don appropriate PPE (Section 3.0) before unpacking the outer container in a fume hood.

  • Verify the label and integrity of the primary container. Date the container upon opening.

4.2 Long-Term Storage Protocol (> 1 week)

  • Temperature: Store in a refrigerator designated for chemicals at 2-8 °C . This temperature range minimizes vapor pressure and slows potential degradation pathways.

  • Atmosphere: this compound, like other primary amines, can react with atmospheric carbon dioxide (CO₂) to form solid ammonium carbamate precipitates.[9][10] This reaction not only consumes the amine but can also cause the container cap to seize.

    • Causality: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of CO₂. A second molecule of the amine then acts as a base to deprotonate the resulting carbamic acid.

    • Mitigation: For long-term storage, the headspace of the container should be purged with an inert gas (e.g., argon or nitrogen) before sealing. Use containers with high-quality, inert cap liners (e.g., PTFE).

  • Incompatibilities: Store segregated from acids, strong oxidizing agents, and halogenated compounds.[5][11] Violent reactions can occur. Store in a secondary containment tray to manage potential leaks.

  • Location: Store in a locked, well-ventilated, and clearly labeled chemical storage cabinet or refrigerator.[3]

Handling Protocols

All manipulations involving open containers of this compound must be performed inside a certified chemical fume hood.

5.1 Protocol for Aliquoting and Solution Preparation

  • Preparation: Assemble all necessary glassware, reagents, and waste containers inside the chemical fume hood before retrieving the this compound container. Place an absorbent, plastic-backed liner on the floor of the hood.

  • Equilibration: Allow the refrigerated container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing inside the cold container, which could compromise the compound's integrity.

  • PPE: Don the full PPE for direct handling as described in Section 3.0.

  • Transfer: Use a clean, dry glass syringe or pipette to transfer the required volume. To minimize exposure to air, an inert gas blanket can be maintained over the liquid during transfer.

  • Dispensing: Slowly dispense the amine into the solvent, preferably into the vortex of a stirred solution, to ensure rapid and even mixing.

  • Sealing: Immediately after transfer, securely seal the primary container. If it was purged with inert gas before, re-purge the headspace.

  • Cleanup: Rinse any reusable equipment (e.g., syringe) with a suitable solvent (e.g., isopropanol) and dispose of the rinsate into the designated hazardous waste container.

  • Final Steps: Remove contaminated outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

6.1 Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

6.2 Minor Spill Cleanup Protocol (<100 mL) This protocol applies only to minor spills that occur within a chemical fume hood and can be managed by trained laboratory personnel without risk of exposure.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • PPE: Don the highest level of PPE as described in Section 3.0, including butyl rubber gloves and a face shield.

  • Contain: Confine the spill by creating a dike around it with an inert absorbent material. Suitable materials include vermiculite, clay-based absorbents (kitty litter), or commercial chemical sorbents.[6] Do not use combustible materials like paper towels as the initial absorbent.

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading. Allow sufficient time for the liquid to be fully absorbed.

  • Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the saturated absorbent material and place it into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a mild detergent and water solution. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Seal the waste container, label it clearly ("Hazardous Waste: this compound Spill Debris"), and arrange for disposal through your institution's environmental health and safety office.[6]

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Cleanup Protocol spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Full PPE (Butyl Gloves, Face Shield) alert->ppe contain Contain Spill (Use inert absorbent dike) ppe->contain absorb Absorb Spill (Work outside-in) contain->absorb collect Collect Waste (Use non-sparking tools) absorb->collect decon Decontaminate Surface collect->decon dispose Package & Label Waste for EH&S Pickup decon->dispose

Caption: Workflow for a minor chemical spill of this compound.

Waste Disposal

Chemical waste containing this compound must be treated as hazardous.

  • Segregation: Never mix amine waste with acidic waste, as this can trigger a violent exothermic reaction. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution.[6]

  • Container: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container material should be compatible; high-density polyethylene (HDPE) is a suitable choice.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full list of its contents, including approximate percentages.

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials. Keep the container sealed except when adding waste.[12]

  • Pickup: Contact your institution's environmental health and safety (EH&S) department for pickup and proper disposal according to local and federal regulations.[12] Do not pour any amount of this compound or its solutions down the drain.[12]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Reductive Amination of 5-Nonanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of 5-nonanone. The following question-and-answer format addresses specific issues to help you diagnose and resolve low-yield problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: My primary isolated product is 5-nonanol, not the desired amine. What is the most likely cause?

A1: This outcome strongly indicates that the reduction of the ketone (5-nonanone) is occurring much faster than the formation and/or reduction of the imine/iminium ion intermediate. This is a common issue related to the choice and reactivity of your reducing agent.

  • Causality: Potent hydride reagents like sodium borohydride (NaBH₄) can rapidly reduce ketones, especially under neutral or basic conditions.[1][2] If imine formation is slow, the NaBH₄ will preferentially reduce the available 5-nonanone.

  • Troubleshooting Recommendation: Switch to a milder, more selective reducing agent that favors the reduction of the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this purpose as it is less reactive towards ketones but highly effective for reducing iminium ions.[1][3][4][5] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is most effective under mildly acidic conditions (pH ~5-6), where the iminium ion is readily formed and the ketone's reactivity is suppressed.[6][7][8]

Q2: I'm observing a significant amount of unreacted 5-nonanone in my final reaction mixture. How can I improve conversion?

A2: Seeing a large amount of starting ketone suggests that the initial condensation step to form the imine is inefficient. This is the rate-limiting step in many reductive aminations.

  • Causality: Imine formation is a reversible, acid-catalyzed equilibrium reaction that produces water.[9][10][11] According to Le Chatelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials (ketone and amine).

  • Troubleshooting Recommendations:

    • pH Control: The reaction rate is highly pH-dependent. The optimal pH is typically between 5 and 7.[6][10] At a pH that is too low, the amine nucleophile is protonated and becomes non-nucleophilic.[6][10] At a pH that is too high, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[10] Adding a catalytic amount of acetic acid is a common practice.

    • Water Removal: To drive the equilibrium towards the imine, remove water as it forms. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[12]

    • Pre-formation of the Imine: Consider a two-step procedure. First, stir the 5-nonanone and the amine together in a suitable solvent (e.g., toluene) with a catalytic amount of acid (like p-toluenesulfonic acid) and a Dean-Stark apparatus to azeotropically remove water. Once imine formation is complete (as monitored by TLC or GC-MS), cool the reaction and then add the reducing agent.[12]

Q3: My NMR/LC-MS analysis shows a complex mixture of products, including what might be a dialkylated amine. How can I prevent this side reaction?

A3: The formation of a tertiary amine (dialkylation) is a common byproduct when using a primary amine. The desired secondary amine product can react again with another molecule of 5-nonanone.

  • Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine, making it a competitor for the remaining 5-nonanone. This leads to the formation of an iminium ion from the secondary amine, which is then reduced to a tertiary amine.

  • Troubleshooting Recommendations:

    • Stoichiometry Control: Use an excess of the primary amine relative to the 5-nonanone. This increases the probability that the ketone will react with the starting amine rather than the secondary amine product. A 1.5 to 2-fold excess of the amine is a good starting point.

    • Slow Addition of Ketone: If using an excess of the amine is not feasible (e.g., if it's the more valuable reagent), try slowly adding the 5-nonanone to the mixture of the amine and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance for the secondary amine product to react with it.

Systematic Troubleshooting Guide

When faced with low yield, a systematic approach is crucial. The following flowchart provides a logical sequence for diagnosing and resolving the issue.

G start Low Yield Observed q1 Analyze Crude Product: What is the main component? start->q1 a1 Unreacted 5-Nonanone q1->a1 a2 5-Nonanol (Alcohol) q1->a2 a3 Complex Mixture/ Side Products q1->a3 sol1 Problem: Inefficient Imine Formation a1->sol1 sol2 Problem: Premature Ketone Reduction a2->sol2 sol3 Problem: Side Reactions (e.g., Dialkylation) a3->sol3 fix1a Optimize pH (5-7) with catalytic acetic acid sol1->fix1a fix1b Add dehydrating agent (e.g., molecular sieves) sol1->fix1b fix1c Pre-form imine using azeotropic distillation sol1->fix1c fix2a Switch to a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) sol2->fix2a fix2b Ensure proper pH for selective iminium reduction sol2->fix2b fix3a Use excess of the amine (1.5 - 2.0 eq.) sol3->fix3a fix3b Slowly add 5-nonanone to the reaction mixture sol3->fix3b end Improved Yield fix1a->end fix1b->end fix1c->end fix2a->end fix2b->end fix3a->end fix3b->end

Caption: Systematic troubleshooting workflow for low-yield reductive amination.

Advanced Troubleshooting & Protocol Optimization

Q4: I've switched to NaBH(OAc)₃ but my yield is still poor and the reaction is very slow. What should I investigate next?

A4: While NaBH(OAc)₃ (STAB) is an excellent reagent, its performance can be affected by reagent quality and reaction conditions.

  • Reagent Quality: STAB is moisture-sensitive.[4] Old or improperly stored reagent may have degraded, leading to reduced activity. Consider opening a fresh bottle of the reagent.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard for reactions with STAB.[13] Protic solvents like methanol can react with STAB and should be avoided.[3][4]

  • Temperature: While most reductive aminations with STAB proceed well at room temperature, gently heating the reaction to 35-40 °C can sometimes improve the rate of imine formation, especially with sterically hindered ketones or less nucleophilic amines.

Protocol: Screening for Optimal Reducing Agent

If you are unsure which reducing agent is best for your specific amine, a small-scale screening experiment is highly recommended.

Objective: To compare the efficacy of NaBH₄, NaBH₃CN, and NaBH(OAc)₃ for the reductive amination of 5-nonanone with your amine of interest.

Methodology:

  • Set up three parallel reactions in small vials, each with 1.0 mmol of 5-nonanone.

  • To each vial, add 1.2 mmol of your amine and 3 mL of a suitable solvent (e.g., Methanol for NaBH₄/NaBH₃CN; DCM for NaBH(OAc)₃).

  • Vial 1 (NaBH₄): Add 1.5 mmol of NaBH₄ in portions at 0 °C.

  • Vial 2 (NaBH₃CN): Add 1 drop of glacial acetic acid (to achieve pH ~6) and then 1.5 mmol of NaBH₃CN.

  • Vial 3 (NaBH(OAc)₃): Add 1.5 mmol of NaBH(OAc)₃.

  • Stir all reactions at room temperature for 12-24 hours.

  • Quench each reaction appropriately (e.g., with water or dilute acid) and extract with an organic solvent.

  • Analyze the crude product from each reaction by GC-MS or ¹H NMR to determine the relative ratio of desired product, unreacted ketone, and alcohol byproduct.

This screening will provide clear data on which condition is most promising for scaling up.

Data Summary: Comparison of Common Reducing Agents
Reducing AgentTypical SolventOptimal pHProsCons
Sodium Borohydride (NaBH₄) Methanol, Ethanol7 - 10Inexpensive, readily available.[1]Can readily reduce ketones, leading to alcohol byproduct; requires careful conditions.[1][14]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THF5 - 7Highly selective for iminium ions over ketones.[1][2][6]Highly toxic (generates HCN in strong acid); less reactive than NaBH₄.[7][14]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THF~5 (due to acetic acid byproduct)Mild, highly selective, low toxicity, easy to handle.[3][5][13]Moisture sensitive, more expensive.[4]

References

Technical Support Center: Purification of Crude 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-aminononane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?

Impurities in crude this compound typically originate from the synthetic route employed, as well as subsequent handling and storage. Identifying the likely contaminants is the first step toward selecting an appropriate purification strategy.

Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this can include 5-nonanone (from reductive amination) or 5-bromononane (from alkylation of ammonia).[1]

  • Over-alkylation Products: The primary amine product can react further with the alkylating agent to form secondary (di-nonan-5-yl-amine) and tertiary (tri-nonan-5-yl-amine) amines. This is a prevalent issue in syntheses like the Hofmann ammonolysis.[1]

  • Oxidation Products: Amines are susceptible to oxidation upon exposure to air, light, and heat, which can form various colored impurities like oximes or nitriles.[2][3] This is often the cause of yellow or brown discoloration in the crude product.

  • Solvent and Reagent Residues: Residual solvents from the reaction (e.g., methanol, ethanol, dichloromethane) and leftover reagents (e.g., reducing agents like sodium borohydride) are common.[2]

  • Water: Water can be introduced during the workup or absorbed from the atmosphere, as amines can be hygroscopic.

Q2: My crude this compound is a dark yellow/brown color. What causes this and how can I remove it?

The discoloration is almost certainly due to oxidation of the amine.[3] Amines, particularly primary amines, can readily oxidize when exposed to air, forming highly colored impurities.[2]

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.

  • Activated Carbon Treatment: Dissolve the crude amine in a suitable, low-boiling organic solvent (e.g., diethyl ether or hexane). Add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. The carbon can adsorb many of the colored polar impurities.

  • Distillation: Subsequent vacuum distillation is highly effective at separating the colorless amine from non-volatile, colored polymeric or oxidized materials.

Q3: I'm trying to purify this compound using silica gel chromatography, but I'm getting poor separation and significant tailing. Why is this happening?

This is a classic problem when purifying basic compounds on an acidic stationary phase. The basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong acid-base interaction leads to:

  • Irreversible adsorption (your product won't elute).

  • Broad peaks and significant "tailing" or "streaking."

  • Poor resolution and impure fractions.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[5][6]

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica (KP-NH): This is often the best solution, as the stationary phase is basic and repels the amine, leading to excellent peak shape.[4]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for purifying amines.

  • Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography (e.g., C18) with an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA) can be effective, as it keeps the amine in its neutral, more retentive form.[6]

Troubleshooting Purification Workflows

This section provides a logical decision-making framework to guide you from a crude sample to a high-purity product.

Workflow Decision Diagram

The following diagram outlines a recommended workflow for purifying crude this compound, starting with an initial assessment of the impurities.

PurificationWorkflow cluster_start Initial State cluster_main_path Primary Purification Path cluster_alternatives Alternative / Additional Steps start Crude this compound (Liquid or Oily Solid) extraction Step 1: Acid-Base Extraction (Removes neutral/acidic impurities) start->extraction Initial Cleanup distillation Step 2: Vacuum Distillation (Separates by boiling point) extraction->distillation Major Purification chem_deriv Chemical Derivatization (TCA/Hinsberg) (For high selectivity) extraction->chem_deriv If primary/secondary/tertiary amines present drying Step 3: Drying (Removes residual water) distillation->drying Final Polishing chromatography Chromatography (For difficult separations) distillation->chromatography If distillation is insufficient end_product Pure this compound (>99% Purity) drying->end_product chromatography->drying chem_deriv->end_product

Caption: A decision workflow for purifying this compound.

Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction

This is the most robust method for removing non-basic impurities such as unreacted 5-nonanone or residual organic solvents. The principle relies on the ability of the basic amine to be protonated by an acid, rendering it water-soluble as an ammonium salt, while neutral impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound (1 part) in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM) (10 parts).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 parts). The this compound will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Neutral Wash (Optional): Wash the combined aqueous layers with a fresh portion of diethyl ether (1 x 5 parts) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base, such as 5M sodium hydroxide (NaOH) or ammonium hydroxide, with stirring until the pH is >10.[7] This deprotonates the ammonium salt, regenerating the water-insoluble free amine.

  • Re-extraction: Extract the free amine back into a fresh organic solvent (e.g., diethyl ether or DCM) (3 x 5 parts).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amine.

Protocol 2: Purification by Vacuum Distillation

Fractional distillation is the primary method for separating this compound from impurities with different boiling points, such as higher-boiling secondary and tertiary amines or non-volatile baseline materials.[1] Due to its relatively high boiling point (~190 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal degradation.[1]

Physical Properties for Distillation Planning:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 143.27~190 (at 760 mmHg)[1]
5-Nonanone142.24188-190
Di(nonan-5-yl)amine269.52> 250 (estimated)

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for efficient separation. Ensure all glass joints are properly sealed for vacuum.

  • Drying Agent: Add a few pellets of potassium hydroxide (KOH) or sodium metal to the distillation flask. This will scavenge any remaining water and acidic impurities.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. A typical pressure for this scale is between 10-20 torr.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities (e.g., residual solvents) first.

    • Main Fraction: Collect the this compound fraction at a stable head temperature. The boiling point will be significantly lower under vacuum (e.g., ~80-85 °C at 14 torr).[7]

    • Residue: Higher-boiling secondary/tertiary amines and polymeric materials will remain in the distillation flask.

  • Storage: Collect the purified, colorless amine under an inert atmosphere and store it in a tightly sealed container in a cool, dark place.

Protocol 3: Selective Purification via Trichloroacetic Acid (TCA) Salt Formation

This modern technique offers a highly selective and waste-efficient method for isolating primary amines.[8] TCA forms a salt with the amine, causing it to precipitate from a non-polar solvent. The salt is then isolated, and gentle heating decomposes the TCA into volatile byproducts (chloroform and CO₂), liberating the pure amine.[1]

Chemical Principle Diagram:

TCA_Purification cluster_steps TCA Purification Cycle start Crude Amine Mixture (in Hexane) add_tca 1. Add Trichloroacetic Acid (TCA) start->add_tca precipitate Amine-TCA Salt Precipitates (Impurities remain in solution) add_tca->precipitate filter 2. Filter and Wash Solid precipitate->filter heat 3. Gentle Heating (e.g., 40-50°C) filter->heat product Pure this compound + Volatile Byproducts (CO₂, CHCl₃) heat->product

Caption: Workflow for amine purification using TCA.

Step-by-Step Methodology:

  • Precipitation: Dissolve the crude amine mixture in a non-polar solvent like hexane. Slowly add a solution of trichloroacetic acid in hexane. The this compound-TCA salt will precipitate as a white solid.[8]

  • Isolation: Collect the solid salt by vacuum filtration and wash it with cold hexane to remove any entrapped impurities.

  • Liberation: Transfer the solid salt to a clean flask. Gently heat the solid under vacuum. The salt will decompose, releasing the pure liquid amine. The byproducts, chloroform and carbon dioxide, are volatile and will be removed by the vacuum system.[8] This method avoids aqueous workups entirely.

References

Technical Support Center: Synthesis of 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aminononane. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve selectivity in their synthetic protocols. We will delve into the mechanistic underpinnings of common issues and provide field-proven, actionable solutions.

Troubleshooting Guide: Enhancing Selectivity and Yield

This section addresses specific experimental issues in a question-and-answer format, focusing on the most versatile and widely employed method: reductive amination of 5-nonanone.[1]

Q1: My reaction yields are low, and I'm recovering a significant amount of unreacted 5-nonanone. What's going wrong?

A1: This common issue typically points to inefficient formation of the crucial imine intermediate or improper reaction conditions that don't favor its reduction.

Root Cause Analysis & Solutions:

  • Inefficient Imine Formation: The condensation of 5-nonanone with ammonia to form the corresponding imine is a reversible, equilibrium-driven process.[1] The critical challenge is to favor the imine, which is more readily reduced than the starting ketone by selective reducing agents.[1]

    • pH Control is Paramount: The reaction is often performed under weakly acidic conditions (pH 6-8).[1] The acid catalyzes the dehydration of the hemiaminal intermediate to the imine. However, if the pH is too low, the ammonia nucleophile will be protonated and become non-nucleophilic, stalling the reaction. If the pH is too high, the catalytic effect is lost.

    • Ammonia Source: Using a large excess of ammonia or an ammonium salt (e.g., ammonium acetate) helps drive the equilibrium towards the imine product.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively targeting the imine C=N bond in the presence of the C=O bond of the ketone.

    • Avoid Non-Selective Reagents: Standard sodium borohydride (NaBH₄) can reduce both aldehydes and ketones and is generally a poor choice for one-pot reductive aminations as it will consume the starting material.[2]

    • Embrace Selective Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are the reagents of choice. They are less reactive and will preferentially reduce the protonated imine (iminium ion), which is significantly more electrophilic than the ketone.[1][2] STAB is often considered superior due to its enhanced safety profile and the steric hindrance provided by its bulky acetoxy groups, which further improves selectivity.[1]

Workflow for Diagnosing Low Conversion

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Ketone 5-Nonanone Imine Primary Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) P_Amine This compound (Product) Imine->P_Amine + [H] (Reduction) P_Amine_Reactant This compound P_Amine->P_Amine_Reactant Acts as Nucleophile S_Imine Secondary Imine S_Amine Secondary Amine (Byproduct) S_Imine->S_Amine + [H] (Reduction) Ketone_Side 5-Nonanone Ketone_Side->S_Imine + this compound - H2O

References

Preventing over-alkylation in the synthesis of 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-aminononane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges, particularly the issue of over-alkylation. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide: Preventing Over-Alkylation

Over-alkylation is a common side reaction in amine synthesis, leading to the formation of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired primary amine.[1][2][3] This guide addresses specific issues you might encounter.

Question 1: My reductive amination of 5-nonanone with ammonia is producing significant amounts of di(nonan-5-yl)amine. How can I favor the formation of the primary amine?

Answer:

This is a classic challenge in reductive amination. The initially formed primary amine, this compound, is often more nucleophilic than the ammonia starting material, leading it to react with remaining 5-nonanone to form a secondary amine.[3] To mitigate this, several strategies can be employed:

  • Stoichiometry is Key: A large excess of the ammonia source is crucial. This statistically favors the reaction of 5-nonanone with ammonia over the newly formed primary amine. A 10 to 20-fold molar excess of ammonia is a good starting point.

  • Controlled Addition: Instead of adding all the 5-nonanone at once, a slow, controlled addition to the reaction mixture containing the ammonia source and reducing agent can maintain a low concentration of the ketone, further minimizing the secondary amination reaction.

  • Choice of Ammonia Source: Using ammonium salts of weak acids, such as ammonium formate (in the Leuckart reaction) or ammonium acetate, can provide a more controlled release of ammonia and help maintain an optimal pH for imine formation without making the reaction mixture overly basic, which can favor self-condensation of the ketone.[4][5]

Here is a workflow to visualize the competing reactions:

G 5-Nonanone 5-Nonanone This compound (Primary Amine) This compound (Primary Amine) 5-Nonanone->this compound (Primary Amine) + Ammonia (Desired Pathway) Di(nonan-5-yl)amine (Secondary Amine) Di(nonan-5-yl)amine (Secondary Amine) 5-Nonanone->Di(nonan-5-yl)amine (Secondary Amine) + this compound (Over-alkylation) Ammonia Ammonia

Caption: Competing reaction pathways in the synthesis of this compound.

Question 2: I'm considering a direct alkylation approach using 5-bromononane and ammonia. Is this a viable strategy to avoid over-alkylation?

Answer:

Direct alkylation of ammonia with an alkyl halide is generally not a recommended method for the synthesis of primary amines due to the high propensity for over-alkylation.[6] The primary amine product is a better nucleophile than ammonia, leading to a cascade of reactions that produce a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[1]

For a more controlled synthesis that avoids this issue, consider alternative methods that are specifically designed to produce primary amines with high selectivity:

  • Gabriel Synthesis: This classic method utilizes potassium phthalimide as an ammonia surrogate.[7][8] The phthalimide nitrogen is alkylated with 5-bromononane, and subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to yield the desired primary amine.[9] This method inherently prevents over-alkylation because the phthalimide anion is not nucleophilic after the initial alkylation.[10]

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom.[11][12] For the synthesis of this compound, you would start with hexanamide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[13][14][15] This method is also highly selective for primary amines.

Here is a decision tree to help select an appropriate synthetic route:

G start Goal: Synthesize This compound overalkylation Is Over-alkylation a Major Concern? start->overalkylation direct_alkylation Direct Alkylation (Not Recommended) overalkylation->direct_alkylation No alternative_methods Consider Alternative Selective Methods overalkylation->alternative_methods Yes gabriel Gabriel Synthesis alternative_methods->gabriel hofmann Hofmann Rearrangement alternative_methods->hofmann reductive_amination Reductive Amination (with optimization) alternative_methods->reductive_amination

Caption: Decision tree for selecting a synthetic route to this compound.

Question 3: My reaction has produced a mixture of primary, secondary, and tertiary amines. What is the most effective way to purify the desired this compound?

Answer:

Separating a mixture of amines can be challenging, but several techniques can be employed, often in combination.

  • Acid-Base Extraction: This is a powerful first step that leverages the differences in basicity (pKa values) of primary, secondary, and tertiary amines.[16] By carefully adjusting the pH of an aqueous solution, you can selectively protonate and extract each class of amine into the aqueous or organic phase.

  • Chromatography: Column chromatography is a common laboratory technique for purifying amines.[17] Normal-phase chromatography on silica gel or alumina can be effective. The choice of eluent is critical; a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol), often with a small amount of a basic modifier like triethylamine to prevent peak tailing, is typically used.

  • Chemical Derivatization: In some cases, it may be advantageous to derivatize the amine mixture to facilitate separation. For instance, primary and secondary amines react with anhydrides, such as acetic anhydride, while tertiary amines do not.[18] The resulting amides can be more easily separated by chromatography or crystallization, and the desired amine can then be regenerated by hydrolysis.

Here is a summary of purification techniques:

Purification MethodPrincipleBest For
Acid-Base Extraction Differences in amine basicity (pKa)Initial bulk separation of amine classes
Column Chromatography Differences in polarityHigh-purity isolation of the desired amine
Chemical Derivatization Selective reaction of amine classesDifficult separations where other methods fail

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a heterogeneous catalyst like Raney Nickel in the reductive amination of 5-nonanone?

A1: Raney Nickel is a widely used catalyst for reductive aminations due to its high catalytic activity and stability at room temperature.[19] As a heterogeneous catalyst, it offers several practical advantages:

  • Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the workup procedure.

  • Reusability: In many cases, the catalyst can be recovered and reused, which is economically and environmentally beneficial, particularly on an industrial scale.[20]

  • Broad Applicability: It is effective for the reduction of a wide range of functional groups, making it a versatile reagent in organic synthesis.[19]

Q2: Can the Buchwald-Hartwig amination be used to synthesize this compound?

A2: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, particularly for the synthesis of arylamines.[21][22] While it has been adapted for the synthesis of primary amines using ammonia surrogates or directly with ammonia, it is generally more complex and expensive than classical methods like reductive amination for the synthesis of a simple aliphatic amine like this compound.[23][24] For this specific target, reductive amination or the Gabriel synthesis would likely be more practical and cost-effective.[25]

Q3: Are there any "greener" alternatives to traditional reductive amination methods that use metal hydrides?

A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. For reductive amination, catalytic transfer hydrogenation is a promising alternative.[26] This approach often uses a safer hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst. Additionally, recent research has focused on the use of catalysts based on earth-abundant and less toxic metals like iron and cobalt.[27][28]

Experimental Protocols

Protocol 1: Reductive Amination of 5-Nonanone using Raney Nickel
  • Reaction Setup: In a high-pressure reactor, add 5-nonanone (1 equivalent) and a solution of ammonia in methanol (20 equivalents, 7 M).

  • Catalyst Addition: Carefully add Raney Nickel (50% slurry in water, ~10% by weight of the ketone) to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-100 psi of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction followed by distillation or column chromatography.

Protocol 2: Gabriel Synthesis of this compound
  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF. Add 5-bromononane (1 equivalent) and heat the mixture to 80-100 °C for 4-6 hours.

  • Workup 1: After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-(nonan-5-yl)phthalimide by filtration. Wash the solid with water and dry.

  • Hydrazinolysis: Suspend the N-(nonan-5-yl)phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents). Reflux the mixture for 2-4 hours.

  • Workup 2: Cool the reaction mixture and add an aqueous solution of HCl. Filter off the phthalhydrazide precipitate.

  • Isolation: Basify the filtrate with NaOH and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by distillation under reduced pressure.

References

5-Aminononane Technical Support Center: A Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Aminononane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound and to offer solutions for common issues encountered during its use in experimental settings. As Senior Application Scientists, we have compiled and synthesized field-proven insights and best practices to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a primary aliphatic amine with the chemical formula C9H21N.[1][2] Its unique structure, with the amino group at the fifth carbon position, imparts specific reactivity and properties.[1] It serves as a versatile chemical intermediate in various fields, including:

  • Pharmaceuticals: As a building block in the synthesis of drug candidates containing amine functionalities.

  • Catalysis: It can act as a ligand in the formation of metal complexes.

  • Biological Research: Used in studies related to amine metabolism and enzyme interactions.

  • Industrial Chemistry: Its derivatives are explored for applications in polymer production.[1]

Q2: What are the main factors influencing the stability of this compound?

A2: As a primary aliphatic amine, the stability of this compound is primarily affected by:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This is a common degradation pathway for primary amines.[1]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This reaction is typically reversible upon heating.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • pH: The basic nature of the amine group means that the compound's stability and reactivity can be influenced by the pH of the solution.

  • Incompatible Materials: Contact with strong oxidizing agents and acids can lead to vigorous reactions and degradation.[3]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the quality and stability of this compound, it is crucial to adhere to the following storage guidelines:

Storage ParameterRecommendationRationale
Temperature Store at 0-8 °C.[4]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen and carbon dioxide, thus preventing oxidation and carbamate formation.
Container Keep the container tightly closed.[5]Prevents the ingress of air and moisture.
Location Store in a dry, cool, and well-ventilated place.[5]Avoids exposure to heat and moisture.
Incompatibilities Store away from strong oxidizing agents and acids.[3]Prevents potentially hazardous reactions.

Q4: What are the visual indicators of this compound degradation?

A4: A change in the appearance of this compound, which is typically a colorless liquid, can indicate degradation.[4] The formation of oxidation products can often lead to a yellowing or browning of the substance. The presence of any particulate matter or precipitate may also suggest impurity formation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound and provides actionable solutions.

Issue 1: My this compound solution has turned yellow/brown.
  • Probable Cause: This is a common sign of oxidation of the amine group. Exposure to air (oxygen) is the most likely culprit.

  • Solutions:

    • Use Freshly Opened Product: Whenever possible, use this compound from a freshly opened container for the most sensitive applications.

    • Inert Atmosphere Handling: For preparing solutions or running reactions, handle the neat material and solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Deoxygenate Solvents: Before use, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon for at least 30 minutes.

    • Purification: If the discoloration is minor and your application is not highly sensitive to trace impurities, you may consider purifying the material by vacuum distillation. This can help remove less volatile colored impurities.[1]

Issue 2: I am observing unexpected side products in my reaction.
  • Probable Cause: The reactivity of this compound can be influenced by its purity. Degradation products may be participating in your reaction. Alternatively, the reaction conditions may not be optimal.

  • Solutions:

    • Assess Purity: Before use, assess the purity of your this compound. This can be done using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

    • Solvent Compatibility: Ensure that your reaction solvent is compatible with this compound. Suitable solvents for reactions often include methanol, ethanol, water, tetrahydrofuran (THF), dichloromethane (DCM), and 1,2-dichloroethane (DCE).[1]

    • Control Reaction Temperature: If your reaction is exothermic or conducted at elevated temperatures, consider the thermal stability of all reactants, including this compound.

    • Hinsberg's Method for Purification: For removing secondary and tertiary amine impurities, consider a chemical purification method like Hinsberg's reaction. Primary amines react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous base, allowing for separation from other amine types.[1]

Issue 3: I am having difficulty achieving complete dissolution of this compound in my chosen solvent.
  • Probable Cause: While this compound is soluble in many organic solvents, its solubility can be limited in some non-polar or aqueous systems.

  • Solutions:

    • Consult Solubility Data: Refer to available chemical compatibility charts and solubility data. This compound is generally miscible with many organic solvents.[6]

    • Solvent Selection: For aqueous solutions, the pH will significantly impact solubility. Protonation of the amine group at acidic pH will form an ammonium salt, which has much higher water solubility.

    • Gentle Warming and Sonication: In some cases, gentle warming or sonication can aid in the dissolution process. However, be mindful of the potential for thermal degradation with excessive heating.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general guideline for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument and column.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for linearity assessment if quantification is required.

  • GC Parameters (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically suitable.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the prepared sample.

    • The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Workflow for Handling and Preparing a this compound Solution under Inert Atmosphere

This workflow minimizes the risk of oxidation and reaction with atmospheric CO2.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Deoxygenate_Solvent Deoxygenate Solvent (N2/Ar sparging) Prepare_Glassware Dry and Purge Glassware with Inert Gas Transfer_Amine Transfer this compound via Syringe Prepare_Glassware->Transfer_Amine Add_to_Solvent Add to Deoxygenated Solvent Transfer_Amine->Add_to_Solvent Mix_Solution Mix under Positive Pressure of Inert Gas Add_to_Solvent->Mix_Solution Store_Solution Store in a Sealed Vial with Inert Atmosphere Mix_Solution->Store_Solution Refrigerate Refrigerate at 0-8 °C Store_Solution->Refrigerate

Caption: Workflow for preparing stable this compound solutions.

Understanding Degradation Pathways

The primary degradation pathway for this compound is oxidation at the nitrogen atom. This process can proceed through several steps, potentially leading to the formation of imines, aldehydes, or other oxidized species. The presence of light or metal ions can catalyze these reactions.

degradation_pathway 5_Aminononane This compound (Primary Amine) Oxidation_Step1 Oxidized Intermediates 5_Aminononane->Oxidation_Step1 [O], light, metal ions Degradation_Products Degradation Products (e.g., Imines, Aldehydes) Oxidation_Step1->Degradation_Products Further Oxidation/ Rearrangement

Caption: Simplified oxidative degradation pathway of this compound.

By understanding the inherent stability characteristics of this compound and implementing the proper handling and storage procedures outlined in this guide, you can ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 5-aminononane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental challenges. As a long-chain aliphatic primary amine, this compound presents unique opportunities and obstacles in catalytic processes such as C-N cross-coupling (e.g., Buchwald-Hartwig amination) and reductive amination.[1][2]

This resource provides in-depth, experience-based insights to help you move beyond standard protocols and rationalize your experimental design for more efficient, reproducible, and scalable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst loading for reactions with this compound and similar aliphatic amines.

Q1: Why is optimizing catalyst loading so critical for reactions with this compound?

A1: Optimizing catalyst loading is a balancing act between reaction rate, yield, selectivity, and cost. For a substrate like this compound:

  • Insufficient Loading: Leads to slow or incomplete conversion, as there aren't enough active catalytic sites to facilitate the reaction at a reasonable rate.[3]

  • Excessive Loading: Can be economically unviable, especially with precious metal catalysts like palladium.[4] More importantly, it can lead to undesired side reactions, such as the formation of diarylamines in Buchwald-Hartwig couplings or over-alkylation.[5][6] It may also complicate product purification by increasing residual metal content.

  • Amine Coordination: Primary amines like this compound can act as ligands themselves, coordinating to the metal center.[7] This can sometimes inhibit catalytic activity by competing with the desired phosphine ligand or substrate, making the precise catalyst-to-ligand ratio and overall loading crucial for success.[8]

Q2: What is a typical starting catalyst loading range for a Buchwald-Hartwig amination with an alkylamine like this compound?

A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for aryl halide substrates.[9] For challenging substrates, such as aryl chlorides, or when trying to achieve lower reaction temperatures, loadings might be increased to 3-5 mol%.[10][11] However, the goal of process development is often to reduce this to well below 1 mol% for large-scale synthesis.[4] The optimal loading is highly dependent on the specific ligand, base, solvent, and temperature used.[12]

Q3: How does catalyst loading affect reaction selectivity versus conversion?

A3: While increasing catalyst loading generally increases the reaction rate and overall conversion, its effect on selectivity is more complex.[6][13]

  • Series Reactions: In consecutive reactions (e.g., A → B → C), where B is the desired product, high catalyst loading and long reaction times can decrease the selectivity for B by promoting its conversion to C (e.g., mono-arylation followed by undesired di-arylation).[6]

  • Parallel Reactions: If the catalyst can also promote side reactions (e.g., hydrodehalogenation or ether formation), excessive loading might amplify these pathways relative to the desired C-N coupling. Finding the "sweet spot" for catalyst loading is key to maximizing the yield of the desired product while minimizing byproduct formation.[3][14]

Q4: Can the amine substrate itself deactivate the catalyst?

A4: Yes, catalyst deactivation by the amine substrate or product is a known issue.[15] Amines can strongly coordinate to the metal center, potentially blocking active sites required for the catalytic cycle.[8] In some cases, especially with copper or nickel catalysts, side reactions can lead to the formation of metal nitrides, which deactivates the catalyst.[16] Furthermore, in palladium catalysis, the amine can influence the aggregation of palladium nanoparticles, leading to a loss of active surface area.[17] Careful selection of ligands and reaction conditions is essential to mitigate these deactivation pathways.[18]

Section 2: Troubleshooting Guide

This section provides a structured approach to common problems encountered during catalytic reactions with this compound, focusing on the role of catalyst loading.

Problem 1: Low or No Conversion

Your reaction shows significant unreacted starting material after the expected reaction time.

Potential Causes & Solutions

  • Cause: Insufficient active catalyst. The initial loading may be too low, or the catalyst may have been deactivated.

    • Solution 1: Increase Catalyst Loading. As a first step, perform a systematic screen by incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol% and 3 mol%).[9] Monitor the reaction progress to see if conversion improves. This helps determine if the issue is simply a matter of kinetics.

    • Solution 2: Verify Catalyst and Reagent Quality. Catalysts, especially pre-catalysts, can degrade with improper storage. Ensure your catalyst is active. Similarly, ensure your this compound, aryl halide, base, and solvent are pure and anhydrous, as water and other impurities can poison the catalyst.[10]

    • Solution 3: Re-evaluate Ligand Choice. The chosen ligand may not be optimal for stabilizing the catalyst or promoting the key steps (oxidative addition, reductive elimination) with an alkylamine substrate.[19][20] Bulky, electron-rich phosphine ligands are often preferred for these reactions.[8] Consider screening a panel of ligands.[21][22]

Problem 2: Reaction Stalls or Plateaus Before Completion

The reaction proceeds initially but stops before all the limiting reagent is consumed.

Potential Causes & Solutions

  • Cause: Catalyst deactivation during the reaction.

    • Solution 1: Split Addition of Catalyst. Instead of adding all the catalyst at the beginning, try adding a second portion (e.g., 0.5 mol%) midway through the reaction to see if it restarts. This can confirm if catalyst death is the primary issue.

    • Solution 2: Investigate Deactivation Pathways. Amines or the halide byproducts can inhibit or deactivate the catalyst.[8][23] Consider a ligand that is more robust or binds more strongly to the metal center to prevent displacement. For example, some biheteroaryl phosphine ligands are designed to be more resistant to deactivation.[24][25]

    • Solution 3: Adjust Temperature Profile. Running the reaction at a very high temperature from the start can sometimes accelerate catalyst decomposition. Try starting at a moderate temperature (e.g., 80 °C) and only increasing it if the reaction is sluggish.

Problem 3: Poor Selectivity & Formation of Side Products

The desired product is formed, but significant amounts of byproducts (e.g., diarylated amine, hydrodehalogenation) are also observed.

Potential Causes & Solutions

  • Cause: Catalyst loading is too high or the reaction time is too long, promoting follow-on reactions.

    • Solution 1: Reduce Catalyst Loading. This is the most direct approach. A lower concentration of active catalyst can slow the undesired follow-on reaction more significantly than the desired primary reaction, thus improving selectivity.[3]

    • Solution 2: Optimize Reaction Time. Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the limiting starting material is consumed to prevent the product from converting into byproducts.

    • Solution 3: Modify Catalyst-to-Ligand Ratio. The standard 1:1 or 1:2 Pd:Ligand ratio may not be optimal. An excess of ligand can sometimes suppress side reactions by ensuring the metal center remains in the desired coordination state. Conversely, some side reactions are promoted by excess ligand. A screen of this ratio is often worthwhile.

Section 3: Experimental Protocols & Data

Protocol 1: Screening Catalyst Loading for Buchwald-Hartwig Amination

This protocol outlines a parallel screening experiment to determine the optimal catalyst loading for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (Ar-Br)

  • This compound

  • Palladium Pre-catalyst (e.g., G3-XPhos)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare a stock solution of the Palladium pre-catalyst and ligand in anhydrous toluene. This ensures accurate dispensing of small quantities.

  • Reaction Setup: In a series of labeled reaction vials, add the aryl bromide (e.g., 0.1 mmol, 1.0 eq).

  • Base Addition: To each vial, add NaOtBu (e.g., 0.12 mmol, 1.2 eq).

  • Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% loadings (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).

  • Substrate Addition: Add this compound (e.g., 0.11 mmol, 1.1 eq) to each vial, followed by enough anhydrous toluene to bring the final concentration to 0.1 M.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of product to byproduct.

Data Presentation: Impact of Catalyst Loading

The results from the screening experiment can be summarized in a table to easily identify the optimal conditions.

Catalyst Loading (mol%)Conversion of Ar-Br (%)Selectivity (Product:Byproduct)
0.54598:2
1.08897:3
1.5>9995:5
2.0>9991:9
2.5>9985:15

Table 1: Example data from a catalyst loading screen. In this hypothetical case, 1.5 mol% offers the best balance of complete conversion and high selectivity.

Section 4: Visualizing Workflows

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical decision-making process when troubleshooting a low-yield reaction.

Troubleshooting_Workflow start Problem: Low Conversion check_catalyst Is the catalyst loading sufficient? start->check_catalyst increase_loading Action: Increase catalyst loading (e.g., 2x) check_catalyst->increase_loading No check_reagents Are reagents pure & anhydrous? check_catalyst->check_reagents Yes increase_loading->check_reagents No Improvement success Problem Resolved increase_loading->success Improvement purify_reagents Action: Re-purify/dry reagents & solvent check_reagents->purify_reagents No check_ligand Is the ligand appropriate? check_reagents->check_ligand Yes purify_reagents->check_ligand No Improvement purify_reagents->success Improvement screen_ligands Action: Screen alternative ligands check_ligand->screen_ligands No check_temp Is temperature optimal? check_ligand->check_temp Yes screen_ligands->check_temp No Improvement screen_ligands->success Improvement increase_temp Action: Increase reaction temperature check_temp->increase_temp No increase_temp->success Improvement

Caption: Decision tree for diagnosing low reaction conversion.

References

Workup procedures to minimize degradation of 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminononane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup procedures of this compound, with a core focus on minimizing degradation and ensuring the highest purity of your final product.

Introduction: The Challenges of Working with this compound

This compound, a primary aliphatic amine, is a valuable intermediate in various synthetic applications, including pharmaceuticals and polymers.[1] However, like many primary amines, it is susceptible to degradation, particularly through oxidation and reaction with atmospheric carbon dioxide. Improper handling and workup can lead to the formation of impurities that are often difficult to remove, compromising yield and purity. This guide provides a structured, question-and-answer-based approach to navigate the common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: The two most significant degradation pathways for this compound are oxidation and carbonate formation .

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal catalysts.[1][2] This can lead to the formation of various byproducts, including the corresponding imine, oxime, or further degradation products, often presenting as colored impurities.[1][2]

  • Carbonate Formation: As a primary amine, this compound is basic and readily reacts with atmospheric carbon dioxide (CO₂) to form the corresponding carbamate salt. This is a reversible reaction but can significantly impact the effective concentration of the free amine and complicate purification.

Q2: I've noticed a yellowing of my this compound sample after workup. What is the likely cause and how can I prevent it?

A2: A yellow to brown discoloration is a common indicator of oxidation . To prevent this, it is crucial to minimize the exposure of this compound to air and light throughout the workup process. Here are key preventative measures:

  • Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and transfers under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Avoid Excessive Heat: High temperatures can accelerate oxidation. Use a rotary evaporator at the lowest practical temperature and pressure to remove solvents. For purification, vacuum distillation is preferred over atmospheric distillation to lower the boiling point and reduce thermal stress.[1]

  • Light Protection: Protect the sample from light by using amber glass vials or by wrapping the glassware with aluminum foil.

Q3: My NMR spectrum shows unexpected peaks after an aqueous workup. What could they be?

A3: Besides residual solvents, unexpected peaks could be due to several factors:

  • Over-alkylation Products: If the synthesis involved alkylation, secondary or tertiary amines might be present as byproducts.[2]

  • Amine Salts: If an acidic wash was performed and not properly neutralized, you might be observing the protonated form of this compound.

  • Degradation Products: As mentioned, oxidation can lead to various byproducts with distinct NMR signals.

  • Carbamate Salt: The reaction with CO₂ can lead to the formation of a carbamate, which will have its own set of peaks.

Careful comparison of the unexpected peaks with literature data for potential byproducts is recommended. Running a 2D NMR experiment like a COSY or HSQC can also help in structure elucidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Recovery After Extraction 1. Incomplete extraction from the aqueous layer. 2. Emulsion formation. 3. Protonation of the amine, leading to increased water solubility.1. Optimize pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to keep the amine in its free base form. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 3. Back Extraction: If an acidic wash was used to remove basic impurities, ensure the aqueous layer containing the protonated this compound is thoroughly basified before re-extracting with an organic solvent.
Difficulty Removing Water from the Organic Layer 1. This compound can form azeotropes with water. 2. Inefficient drying agent.1. Choice of Drying Agent: Use a high-capacity, neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For very wet samples, a preliminary drying with brine is recommended. 2. Azeotropic Removal: If residual water persists, consider adding a solvent like toluene and removing the water azeotropically using a rotary evaporator.
Product Streaking on Silica Gel TLC/Column Chromatography 1. The basic amine interacts strongly with the acidic silica gel.1. Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to the eluent (typically 0.5-2%). This will neutralize the acidic sites on the silica gel and improve the chromatography. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel.
Product Solidifying in the Condenser During Distillation 1. The melting point of this compound is close to the temperature of the condenser water.1. Adjust Condenser Temperature: Use room temperature or slightly warmer water for the condenser instead of chilled water. Ensure the water flow is not excessively high.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound

This protocol describes a typical acid-base extraction to isolate this compound from a reaction mixture.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, methanol), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash (Optional): To remove non-basic organic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer. Separate the layers and save the aqueous layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 10 M NaOH) until the pH is strongly basic (pH > 10), checking with pH paper. This will convert the amine salt back to the free base.

  • Extraction: Extract the basified aqueous layer with several portions of an organic solvent. Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

For liquid this compound, vacuum distillation is an effective purification method.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying: Ensure the crude this compound is thoroughly dry before distillation to prevent bumping.

  • Distillation: Slowly heat the distillation flask in an oil bath while applying vacuum. Collect the fraction that distills at the expected boiling point for this compound at the given pressure.

  • Storage: Collect the purified amine in a flask under an inert atmosphere and store it properly.

Visualization of Key Processes

Degradation Pathways

A This compound B Oxidation Products (Imine, Oxime, etc.) A->B O2, light, heat C Carbamate Salt A->C CO2 (air)

Caption: Primary degradation routes for this compound.

Workup and Purification Workflow

cluster_0 Workup cluster_1 Purification A Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B C Crude this compound B->C D Vacuum Distillation C->D E Column Chromatography (Basic Alumina or Modified Silica) C->E F Pure this compound D->F E->F

Caption: General workflow for this compound workup and purification.

Recommended Storage Conditions

To ensure the long-term stability of purified this compound, proper storage is essential.

Parameter Recommendation Rationale
Temperature Store at 0-8 °C.[3]Reduces volatility and slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation and reaction with atmospheric CO₂.
Container Use a tightly sealed, amber glass vial or a container protected from light.[4]Protects from light-induced degradation and prevents moisture ingress. Amines can be corrosive to some plastics.[1]
Moisture Store in a dry environment.Amines are hygroscopic and can absorb moisture from the air.[4]

References

Technical Support Center: Enhancing the Efficiency of 5-Aminononane Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminononane purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this versatile chemical intermediate. As a primary amine with a nine-carbon chain, this compound presents unique challenges, from its high boiling point to its susceptibility to oxidation and its tendency to form byproducts during synthesis.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot effectively and optimize your workflow for maximum yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of this compound.

Q1: What are the primary methods for purifying this compound?

The most common and effective methods for purifying this compound are fractional distillation, chemical differentiation (such as the Hinsberg method), and chromatography.[1][3] The choice depends on the scale of the purification, the nature of the impurities, and the required final purity.

  • Fractional Distillation: This is the primary method for large-scale purification, exploiting differences in boiling points between this compound and impurities.[1] Given its relatively high boiling point (~190 °C at atmospheric pressure), vacuum distillation is strongly recommended to prevent thermal degradation.[1][4]

  • Chemical Differentiation (Hinsberg's Method): This technique offers excellent selectivity for separating primary, secondary, and tertiary amines.[1] Primary amines like this compound react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous base, allowing it to be separated from secondary (insoluble sulfonamide) and tertiary (unreacted) amine impurities. The pure primary amine is then regenerated by hydrolysis.[1]

  • Chromatography: Column chromatography is suitable for smaller-scale, high-purity applications.[3][5] However, the basic nature of amines can lead to strong interactions with standard silica gel, causing peak tailing and poor separation.[2][6] Specialized stationary phases or mobile phase additives are often necessary.[5][6]

Q2: What are the most common impurities found in crude this compound samples?

Impurities typically originate from the synthesis method used. Common synthesis routes include reductive amination of 5-nonanone or alkylation of ammonia.[1]

  • Over-alkylation Products: The formation of secondary (di-nonan-5-ylamine) and tertiary (tri-nonan-5-ylamine) amines is a frequent issue, especially in reactions like the Hofmann ammonolysis.[1][2]

  • Unreacted Starting Materials: Residual 5-nonanone from reductive amination or 5-bromononane from alkylation may be present.[1]

  • Oxidation Products: Amines can oxidize when exposed to air and heat, leading to colored impurities that can be challenging to remove.[2]

  • Solvent and Catalyst Residues: Residual solvents from the reaction or traces of catalysts (e.g., metal catalysts) can contaminate the final product.[2]

Q3: How do I choose the best purification method for my specific needs?

The optimal strategy depends on several factors. The following decision tree provides a logical workflow for selecting a method.

G start Start: Crude this compound scale What is the scale of purification? start->scale large_scale > 10 g scale->large_scale Large small_scale < 10 g scale->small_scale Small impurities What are the primary impurities? purity_req What is the required final purity? chromatography Column Chromatography purity_req->chromatography High (>98%) acid_base Acid-Base Extraction (Pre-purification) purity_req->acid_base Moderate large_scale->impurities impurities_large Volatile or Non-volatile? large_scale->impurities_large small_scale->purity_req distillation Vacuum Fractional Distillation hinsberg Hinsberg Method (Chemical Separation) hinsberg->distillation Followed by distillation for final polishing acid_base->chromatography Followed by chromatography if needed impurities_large->distillation Non-volatile or significant boiling point difference impurities_amine Mainly secondary/ tertiary amines? impurities_large->impurities_amine impurities_amine->distillation No impurities_amine->hinsberg Yes

Caption: Decision tree for selecting a this compound purification method.

Q4: How can I accurately assess the purity of my final product?

A multi-faceted approach is recommended to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity. Reversed-phase HPLC with an appropriate mobile phase (often buffered to an alkaline pH to improve peak shape for amines) is common.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and low-boiling point byproducts.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary method for determining absolute purity without needing a specific reference standard for the compound itself.[8] A high-purity internal standard is added to a known mass of the sample, and purity is calculated by comparing the integrals of specific proton signals.[7][8]

Method Principle Primary Use Case Advantages Limitations
HPLC Differential partitioning between mobile and stationary phases.[7]Quantitative purity assessment, detection of non-volatile impurities.High sensitivity, widely available.Method development can be time-consuming.
GC-MS Separation by volatility, followed by mass-based identification.[7]Identification of volatile impurities and byproducts.High specificity, excellent for solvent analysis.Not suitable for non-volatile or thermally labile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei.[8]Absolute purity determination.High precision, no analyte-specific reference needed.Requires high-field NMR, lower sensitivity than chromatography.
Table 1: Comparison of Common Purity Analysis Methods.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Q: My distillation yield is very low, and the product is dark. What's happening?

A: This combination of symptoms strongly suggests thermal degradation and/or oxidation. This compound has a high boiling point (190 °C), and prolonged heating can cause decomposition.[1][4] The dark color indicates the formation of oxidation products.[2]

Troubleshooting Steps:

  • Implement Vacuum Distillation: Immediately switch to vacuum distillation. This lowers the boiling point significantly, reducing thermal stress on the molecule.[1][2]

  • Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas (Nitrogen or Argon) before heating to minimize contact with oxygen. Maintain a slow stream of inert gas throughout the process.

  • Check for Leaks: Air leaks in the vacuum setup can introduce oxygen, promoting oxidation at high temperatures. Ensure all joints are properly sealed.

  • Control the Heat Source: Use a heating mantle with a stirrer and a temperature controller to ensure even, controlled heating. Avoid localized overheating ("hot spots").

G start Problem: Low Distillation Yield & Dark Product check_pressure Are you using vacuum? start->check_pressure check_atmosphere Is the system under inert gas? check_pressure->check_atmosphere Yes implement_vacuum Action: Implement Vacuum Distillation check_pressure->implement_vacuum No check_heating How is the flask being heated? check_atmosphere->check_heating Yes purge_system Action: Purge with N2/Ar and check for leaks check_atmosphere->purge_system No use_mantle Action: Use controlled heating mantle with stirring check_heating->use_mantle Directly on hot plate solution Problem Resolved check_heating->solution Controlled Mantle implement_vacuum->solution purge_system->solution use_mantle->solution

Caption: Troubleshooting workflow for low yield and discoloration in distillation.

Q: I'm getting severe peak tailing and poor separation during silica gel chromatography. How can I fix this?

A: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[2][6] The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, slow elution kinetics, and tailing peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to the mobile phase. Typically, 0.1-1% triethylamine (TEA) or ammonium hydroxide is added to the solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[6][9] The additive neutralizes the acidic sites on the silica, allowing the amine to elute more symmetrically.[6]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[6]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine analyte, leading to better peak shapes.[6]

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography (e.g., C18) with a high pH mobile phase can be very effective. At a high pH, the amine is in its neutral, free-base form, increasing its retention and improving separation.[6]

Q: My purified this compound develops a yellow or brown tint over time. How can I prevent this?

A: This discoloration is due to oxidation. Amines are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

Prevention and Storage:

  • Store Under Inert Gas: After purification, blanket the container with Nitrogen or Argon before sealing.

  • Use Amber Glassware: Store the purified amine in an amber glass bottle to protect it from light.

  • Store Cold: Keep the container in a refrigerator or freezer to slow down potential degradation pathways.

  • Consider Antioxidants: For long-term storage or use in sensitive applications, adding a small amount of an antioxidant can be beneficial, but this must be compatible with the downstream application.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Vacuum Fractional Distillation

Causality: This protocol is designed for purifying multi-gram quantities of this compound, focusing on removing non-volatile impurities and byproducts with significantly different boiling points. Vacuum is essential to prevent thermal degradation.[1][2]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) connecting the round-bottom flask to the condenser and collection flask.

    • Ensure all glassware is dry and all joints are properly greased and sealed to maintain a high vacuum.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump.

  • System Preparation:

    • Charge the distillation flask with the crude this compound (do not fill more than 2/3 full). Add a magnetic stir bar or boiling chips for smooth boiling.

    • Begin stirring and slowly evacuate the system. A typical target pressure is 1-10 mmHg.

    • Once the target pressure is stable, begin gently heating the distillation flask using a heating mantle.

  • Distillation:

    • Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun), which may contain residual solvents.

    • When the temperature stabilizes at the expected boiling point of this compound at the working pressure, switch to a clean collection flask.

    • Collect the main fraction, maintaining a steady distillation rate. The temperature should remain constant during this period.

    • Stop the distillation when the temperature either drops or begins to rise sharply, indicating the main fraction is exhausted.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely before slowly re-introducing air (or inert gas) to the apparatus.

Protocol 2: Purification via Hinsberg's Method

Causality: This chemical method provides a highly selective means to separate this compound (a primary amine) from common secondary and tertiary amine impurities. The separation is based on the differential solubility of the resulting sulfonamides in an aqueous base.[1]

G start Start: Crude Amine Mixture (Primary, Secondary, Tertiary) step1 1. React with Benzenesulfonyl Chloride + Aqueous NaOH start->step1 result1 Primary -> Soluble Sulfonamide (in NaOH) Secondary -> Insoluble Sulfonamide (Precipitate) Tertiary -> Unreacted step1->result1 step2 2. Filter the Mixture step1->step2 filtrate Aqueous Filtrate: Soluble Primary Sulfonamide + Unreacted Tertiary Amine step2->filtrate solid Solid Precipitate: Insoluble Secondary Sulfonamide step2->solid step3a 3a. Acidify Filtrate with HCl filtrate->step3a step3b 3b. Extract Filtrate with Ether to isolate Tertiary Amine filtrate->step3b precipitate_primary Precipitate of Primary Sulfonamide step3a->precipitate_primary step4 4. Hydrolyze Primary Sulfonamide (e.g., with strong acid) precipitate_primary->step4 final_product Pure this compound (Primary Amine) step4->final_product

Caption: Workflow for the purification of a primary amine using the Hinsberg method.

  • Reaction:

    • Dissolve the crude amine mixture in a suitable solvent (e.g., diethyl ether) and place it in a flask with aqueous sodium hydroxide (10% solution).

    • Cool the flask in an ice bath. Add benzenesulfonyl chloride dropwise with vigorous stirring.

    • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Separation:

    • Separate the organic and aqueous layers. The unreacted tertiary amine will be in the organic layer. The secondary amine will have formed an insoluble precipitate, and the primary amine's sulfonamide derivative is dissolved in the aqueous layer.[1]

    • Filter the entire mixture to isolate the solid secondary sulfonamide.

  • Isolation of Primary Amine Derivative:

    • Take the aqueous filtrate and carefully acidify it with concentrated HCl. The N-alkylbenzenesulfonamide of the primary amine will precipitate out of the solution.

    • Collect the precipitate by filtration and wash it with cold water.

  • Regeneration:

    • Hydrolyze the collected sulfonamide by heating it with a strong acid (e.g., concentrated H2SO4 or HCl) to cleave the sulfonamide bond and regenerate the pure primary amine salt.

    • Make the solution basic with NaOH to liberate the free this compound, which can then be extracted with an organic solvent and further purified by distillation if necessary.

References

Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminononane. As a key intermediate in various chemical and pharmaceutical applications, its efficient and pure synthesis at scale is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges encountered during the scale-up process. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to adapt and optimize your specific processes.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific, commonly encountered problems during the large-scale synthesis of this compound, offering detailed explanations and actionable protocols.

Question 1: We are observing a significant decrease in yield for the reductive amination of nonan-5-one upon moving from a lab to a pilot-plant scale. What are the primary factors contributing to this, and how can we rectify them?

A drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer, as well as reaction equilibrium. In the context of the reductive amination of nonan-5-one, the following are the most probable causes and their respective solutions:

Root Causes and Strategic Solutions:

  • Inefficient Heat Transfer: Large reaction vessels have a reduced surface-area-to-volume ratio, making heat dissipation more challenging. The addition of a reducing agent is often exothermic, and localized temperature spikes can lead to side reactions and degradation of the desired product.

    • Solution: Utilize a jacketed reactor with an efficient overhead stirring mechanism and a reliable cooling system. It is crucial to monitor the internal reaction temperature in real-time and introduce the reducing agent in portions or via a syringe pump to maintain a stable temperature.

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can result in a heterogeneous reaction mixture, where the nonan-5-one, ammonia source, and reducing agent are not in sufficient contact for the reaction to proceed to completion.

    • Solution: Ensure the stirrer design and speed are adequate for the reactor volume. For larger scales, reactors with baffles are recommended to improve mixing and prevent vortex formation.

  • Imine Formation Equilibrium: The initial step of reductive amination is the equilibrium-dependent formation of an imine from nonan-5-one and an ammonia source. The presence of water, a byproduct of this step, can inhibit the forward reaction.[1]

    • Solution: On a larger scale, the most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus. Solvents like toluene or benzene, which form an azeotrope with water, are ideal for this purpose.

Optimized Protocol for Scaled-Up Reductive Amination:

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and Dean-Stark trap, charge the nonan-5-one and a suitable solvent (e.g., toluene).

  • Ammonia Introduction: Add the ammonia source (e.g., ammonia gas, ammonium acetate) to the reactor.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue until no more water is observed.

  • Cooling Phase: Cool the reaction mixture to the optimal temperature for the reduction, typically between 0-5 °C.

  • Controlled Addition of Reducing Agent: Slowly add the chosen reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in portions, ensuring the internal temperature remains within the desired range.

  • Reaction Quench and Work-up: Once the reaction is complete, carefully quench it by the slow addition of water or a dilute acid. Follow with standard liquid-liquid extraction and subsequent purification steps.

Workflow Diagram for Reductive Amination Scale-Up:

G cluster_0 Reactor Charging cluster_1 Imine Formation cluster_2 Reduction cluster_3 Product Isolation A Charge Reactor with Nonan-5-one & Toluene B Introduce Ammonia Source A->B C Heat to Reflux B->C D Azeotropic Water Removal (Dean-Stark Apparatus) C->D E Cool to 0-5 °C D->E F Portion-wise Addition of Reducing Agent E->F G Quench Reaction F->G H Extraction & Purification G->H

Caption: Scaled-up reductive amination workflow.

Question 2: Our scaled-up synthesis of this compound is plagued by the formation of significant impurities, particularly the dialkylated product (N,N-dinonyl-5-amine). How can we enhance the reaction's selectivity?

The formation of secondary amines and other byproducts is a common challenge in reductive amination, especially at scale. The primary amine product can react with remaining nonan-5-one to form a new imine, which is then reduced to the dialkylated secondary amine.

Strategies for Improving Selectivity:

  • Choice of Reducing Agent: The reactivity of the reducing agent is a critical factor. Highly reactive agents like lithium aluminum hydride (LAH) can lead to over-reduction and are generally not recommended for this transformation.

    • Solution: Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent for iminium ions compared to ketones, making it an excellent choice for reductive aminations.[1] While sodium cyanoborohydride (NaBH3CN) is also selective, its high toxicity makes it less desirable for large-scale production.[2]

  • Stoichiometric Control: The molar ratio of the reactants is paramount. An excess of nonan-5-one will favor the formation of the dialkylated impurity.

    • Solution: Employ a slight excess of the ammonia source relative to the nonan-5-one. A controlled, slow addition of the ketone to a mixture of the ammonia source and the reducing agent can also minimize the concentration of the ketone available for dialkylation.

  • Reaction Conditions: Both temperature and pH can influence the selectivity of the reaction.

    • Solution: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the imine while minimizing side reactions. Conducting the reaction at a lower temperature can also enhance selectivity.

Comparative Overview of Common Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Cost-effective and readily available.Can reduce the starting ketone, leading to lower selectivity.[1]
Sodium Triacetoxyborohydride (STAB)High selectivity for iminium ions, mild reaction conditions.[1]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN)High selectivity, effective in acidic conditions.Highly toxic and requires specialized handling procedures.[2]
Catalytic Hydrogenation (H₂/Pd-C)Environmentally friendly ("green") method, often results in high yields.Requires specialized high-pressure reactor equipment.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of this compound.

Question 3: What is the most industrially viable synthetic route for the production of this compound?

The most widely adopted and scalable method for synthesizing this compound is the reductive amination of nonan-5-one .[1] This approach is favored due to its high atom economy, operational simplicity, and the commercial availability of the starting materials.

Prominent Synthetic Pathways:

  • Reductive Amination: This is the most direct and efficient route. Nonan-5-one is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to this compound.[1]

  • Alkylation of Ammonia: Another common approach involves the alkylation of ammonia with 5-bromononane. However, this method can lead to a mixture of primary, secondary, and tertiary amines, necessitating more complex purification.[1]

Primary Synthetic Pathway for this compound:

G A Nonan-5-one B Imine Intermediate A->B + NH3 - H2O C This compound B->C + Reducing Agent

Caption: Reductive amination of nonan-5-one.

Question 4: What are the most critical safety protocols to follow when handling the reagents involved in this compound synthesis at scale?

Adherence to strict safety protocols is non-negotiable, particularly during scale-up operations.

Key Safety Considerations:

  • Flammable Solvents: Solvents such as toluene and diethyl ether are highly flammable.

    • Precaution: All operations must be conducted in a well-ventilated area, preferably a fume hood, and away from any potential ignition sources. Use of intrinsically safe equipment is highly recommended.

  • Corrosive Reagents: Acids and bases used for pH adjustments and in the work-up process can be corrosive.

    • Precaution: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Toxic Reagents: Certain reagents, notably sodium cyanoborohydride, are highly toxic.

    • Precaution: These should be handled with extreme caution in a fume hood. Ensure that established quenching and waste disposal procedures are in place and followed rigorously.

  • Exothermic Reactions: The addition of reducing agents can generate significant heat.

    • Precaution: Add these reagents slowly, with efficient cooling and continuous temperature monitoring, to prevent the risk of a runaway reaction.

It is imperative to consult the Safety Data Sheet (SDS) for every reagent before use and to perform a comprehensive risk assessment before initiating any scale-up synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Aminononane by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, technical comparison for validating the purity of 5-Aminononane, a key chemical intermediate, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your analytical validation.

The Criticality of Purity Validation for this compound

This compound serves as a building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can carry over to the final drug substance, potentially impacting its safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances. Organic impurities, such as starting materials, by-products, and degradation products, are of particular concern.

The synthesis of this compound, often achieved through reductive amination of 5-nonanone, can lead to several potential impurities. These may include unreacted starting materials, over-alkylated secondary and tertiary amines, and by-products from side reactions. Therefore, a robust analytical method is required to separate and quantify these closely related species.

HPLC as the Gold Standard: A Comparative Overview

While other analytical techniques exist for amine analysis, such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC remains the preferred method for purity validation of non-volatile amines like this compound in a pharmaceutical setting.

Technique Principle Advantages for this compound Analysis Limitations
Reversed-Phase HPLC (RP-HPLC) with UV/Vis or MS Detection Separation based on hydrophobicity.High resolution for separating closely related structures. Amenable to a wide range of detectors. Established and robust methodology.This compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection.
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and polarity.High efficiency for volatile impurities.This compound has a relatively high boiling point, and its polar nature can lead to peak tailing and adsorption on the column. Thermally labile impurities may degrade.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for trace impurity detection. Complex mixtures can lead to overlapping signals.
Ion Chromatography Separation of ions and polar molecules.Suitable for analyzing amines as cations.May have lower resolution for structurally similar, non-ionic impurities.

Expert Insight: For routine quality control and purity profiling of this compound, RP-HPLC coupled with a suitable detection method offers the best balance of resolution, sensitivity, and robustness. While GC can be useful for assessing residual solvents (as per ICH Q3C), it is less ideal for the primary purity assay.

Strategic HPLC Method Development for this compound

The primary challenge in analyzing this compound by HPLC is its lack of a UV-absorbing chromophore. To overcome this, pre-column derivatization is a highly effective strategy.

The Power of Derivatization

Derivatization converts the analyte into a derivative with enhanced detection properties. For primary amines like this compound, several reagents are available:

Derivatizing Reagent Detection Method Advantages Considerations
o-Phthalaldehyde (OPA) FluorescenceRapid reaction, high sensitivity.Derivatives can be unstable.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) UV or FluorescenceForms stable derivatives, highly sensitive.Reagent can interfere if not properly handled.
Dansyl Chloride UV or FluorescenceWell-established, forms stable derivatives.Reaction conditions may need optimization.
Phenylisothiocyanate (PITC) UVReacts with both primary and secondary amines.Can be less sensitive than fluorescence-based methods.

Causality Behind Experimental Choice: For robust and sensitive quantification of this compound and its potential primary and secondary amine impurities, FMOC-Cl is an excellent choice due to the stability of the resulting derivatives and the high sensitivity achievable with both UV and fluorescence detection.

Experimental Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for the HPLC-based purity validation of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Validation Sample_Preparation Synthesized this compound Sample Derivatization Derivatization with FMOC-Cl Sample_Preparation->Derivatization HPLC_System RP-HPLC System (C18 Column) Derivatization->HPLC_System Detection UV/Fluorescence Detector HPLC_System->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Area % Calculation Data_Acquisition->Peak_Integration Validation Method Validation (ICH Q2(R1)) Peak_Integration->Validation Purity_Report Purity_Report Validation->Purity_Report Final Purity Report

Caption: Workflow for HPLC Purity Validation of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with FMOC-Cl

Objective: To derivatize this compound and potential amine impurities for HPLC analysis.

Materials:

  • This compound sample

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (15 mM in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in acetonitrile to obtain a 1 mg/mL stock solution.

  • Pipette 100 µL of the stock solution into an HPLC vial.

  • Add 400 µL of borate buffer (pH 9.0).

  • Add 500 µL of the FMOC-Cl solution.

  • Cap the vial and vortex for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • The sample is now ready for HPLC injection.

Trustworthiness: This protocol includes a molar excess of the derivatizing reagent to ensure complete reaction with the primary amine. The use of a buffer maintains the optimal pH for the reaction.

Protocol 2: RP-HPLC Method for Purity Determination

Objective: To separate and quantify the derivatized this compound from its impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV or fluorescence detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)

Expert Insight: The gradient elution is crucial for resolving impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the amine derivatives.

Comparative Experimental Data

A batch of synthesized this compound was analyzed using the developed HPLC method. The results are compared with a commercially available high-purity standard.

Analyte Retention Time (min) Area % (Synthesized Batch) Area % (High-Purity Standard) Identification
Impurity 112.50.25%Not DetectedPotential Starting Material (5-Nonanone)
This compound15.899.5%>99.9%Main Component
Impurity 218.20.15%Not DetectedPotential Secondary Amine By-product
Impurity 320.10.10%Not DetectedUnknown

Data Interpretation: The synthesized batch shows a purity of 99.5%, with three detectable impurities. Impurity 2, with a longer retention time, is likely a more hydrophobic, over-alkylated by-product. These impurities are above the reporting threshold but may require identification and qualification depending on the maximum daily dose of the final drug product, as per ICH Q3A guidelines.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH Q2(R1) guidelines.

Validation Parameters

The following diagram outlines the key parameters for method validation.

G Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating this compound from its potential impurities, degradation products, and reagents. Forced degradation studies (acid, base, oxidation, heat, light) are essential to prove specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Alternative and Orthogonal Techniques

For comprehensive characterization, especially during drug development, orthogonal techniques should be considered.

  • HPLC with Mass Spectrometric (MS) Detection: Provides mass information for peak identification, which is invaluable for characterizing unknown impurities.

  • Chiral HPLC: If the synthesis of this compound has the potential to create enantiomers, a chiral separation method is necessary to ensure enantiomeric purity. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.

  • Quantitative NMR (qNMR): Can be used as an independent method to confirm the purity of the reference standard.

Conclusion

Validating the purity of synthesized this compound by HPLC is a critical step in ensuring the quality of pharmaceutical intermediates. A well-developed and validated RP-HPLC method, often incorporating pre-column derivatization, provides the necessary specificity, sensitivity, and accuracy to meet stringent regulatory requirements. By following the principles of scientific integrity, employing self-validating protocols, and understanding the causality behind experimental choices, researchers can confidently assess the purity of this compound and contribute to the development of safe and effective medicines.

Differentiating Positional Isomers: A Comparative Mass Spectrometry Guide to 5-Aminononane and its Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomeric ambiguity, particularly among positional isomers, presents a significant analytical challenge. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry of 5-aminononane, offering a comparative framework against its positional isomers. By delving into the fundamental principles of amine fragmentation and presenting detailed experimental data, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to unambiguously identify these compounds.

The Challenge of Isomeric Amines

Positional isomers of amines, such as the various aminononanes, share the same molecular formula (C₉H₂₁N) and nominal mass (143.27 g/mol ), making their differentiation by mass spectrometry alone a non-trivial task.[1] However, the position of the amino group along the alkyl chain dictates distinct fragmentation pathways under electron ionization, resulting in unique mass spectral fingerprints. Understanding these fragmentation patterns is key to confident isomer identification.

Principles of Amine Fragmentation in Mass Spectrometry

The fragmentation of aliphatic amines in EI mass spectrometry is primarily governed by a process known as alpha-cleavage.[2] This mechanism involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force for this cleavage is the stabilization of the resulting cation through resonance, with the nitrogen atom's lone pair of electrons participating in the formation of a stable iminium ion.

The general process can be summarized as follows:

  • Ionization: A high-energy electron beam removes an electron from the amine, typically from the non-bonding orbital of the nitrogen atom, to form a molecular ion (M⁺˙).

  • Alpha-Cleavage: The molecular ion undergoes fragmentation via cleavage of the Cα-Cβ bond. This results in the formation of a resonance-stabilized, nitrogen-containing cation and a neutral alkyl radical. The stability of the resulting cation often leads to it being the base peak or a significantly abundant ion in the mass spectrum.

The mass-to-charge ratio (m/z) of the resulting iminium ion is determined by the structure of the original amine, specifically the substituents attached to the α-carbon. This dependence on the local environment of the amino group is the foundation for differentiating positional isomers.

Analysis of this compound Mass Spectrum

The mass spectrum of this compound, obtained from the National Institute of Standards and Technology (NIST) database, serves as our primary subject of analysis.[3]

Key Spectral Features of this compound:

m/zRelative Intensity (%)Proposed Fragment
143~1Molecular Ion [M]⁺˙
86100[CH₃(CH₂)₃CH=NH₂]⁺
30~25[CH₂=NH₂]⁺

The molecular ion at m/z 143 is of low abundance, a common characteristic for long-chain aliphatic amines which tend to fragment readily.[4] The base peak is observed at m/z 86. This prominent ion is the result of alpha-cleavage with the loss of a butyl radical (C₄H₉•).

The fragmentation pathway leading to the base peak is illustrated below:

cluster_5_aminononane This compound Fragmentation mol [CH₃(CH₂)₃CH(NH₂)(CH₂)₃CH₃]⁺˙ (m/z 143) frag1 [CH₃(CH₂)₃CH=NH₂]⁺ (m/z 86) mol->frag1 α-cleavage rad1 •(CH₂)₃CH₃ (Butyl radical)

Figure 1: Alpha-cleavage of this compound leading to the base peak at m/z 86.

The ion at m/z 30, while less abundant, is also a characteristic fragment for primary amines and arises from cleavage further down the chain, although it is not the primary diagnostic peak for this isomer.

Comparative Analysis with Positional Isomers

The key to differentiating this compound from its isomers lies in the distinct m/z values of their primary alpha-cleavage fragments.

1-Aminononane

For 1-aminononane, the amino group is at a terminal position.[5] Alpha-cleavage occurs at the C1-C2 bond, leading to the loss of an octyl radical (C₈H₁₇•). This results in a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.

cluster_1_aminononane 1-Aminononane Fragmentation mol [CH₃(CH₂)₇CH₂NH₂]⁺˙ (m/z 143) frag1 [CH₂=NH₂]⁺ (m/z 30) mol->frag1 α-cleavage rad1 •(CH₂)₇CH₃ (Octyl radical)

Figure 2: Alpha-cleavage of 1-aminononane producing the characteristic ion at m/z 30.

Other Isomers (2-, 3-, and 4-Aminononane)

For other positional isomers, alpha-cleavage can occur on either side of the carbon bearing the amino group, leading to two potential primary fragment ions. The relative abundance of these fragments will depend on the stability of the radical lost, with the loss of the larger radical generally being favored.

The predicted primary alpha-cleavage fragments for the other aminononane isomers are as follows:

  • 2-Aminononane: Cleavage can result in the loss of a methyl radical (CH₃•) to form an ion at m/z 128, or the loss of a heptyl radical (C₇H₁₅•) to form an ion at m/z 44. The peak at m/z 44 is expected to be more abundant.

  • 3-Aminononane: Cleavage can lead to the loss of an ethyl radical (C₂H₅•) to form an ion at m/z 114, or the loss of a hexyl radical (C₆H₁₃•) to form an ion at m/z 58. The peak at m/z 58 is anticipated to be more prominent.

  • 4-Aminononane: Cleavage can result in the loss of a propyl radical (C₃H₇•) to form an ion at m/z 100, or the loss of a pentyl radical (C₅H₁₁•) to form an ion at m/z 72. The ion at m/z 72 is expected to be the more abundant fragment.

The distinct sets of primary fragment ions for each isomer provide a clear basis for their differentiation.

Summary of Key Differentiating Fragments

The following table summarizes the expected primary alpha-cleavage fragments for the positional isomers of aminononane, highlighting the key diagnostic ions for each.

IsomerPrimary α-Cleavage Fragments (m/z)Key Differentiating Ion(s)
1-Aminononane3030
2-Aminononane44, 12844
3-Aminononane58, 11458
4-Aminononane72, 10072
This compound 86 86

Experimental Protocol: Acquisition of EI Mass Spectra of Liquid Amine Samples

The following is a generalized protocol for the analysis of liquid amine samples by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation: a. Prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. b. Ensure the sample is free of particulate matter by filtration if necessary.

2. GC-MS System Configuration: a. Gas Chromatograph: i. Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set injector temperature to 250 °C. ii. Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers. iii. Oven Program: A temperature gradient program is recommended to ensure good peak shape and separation. A typical program would be: initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min). iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer: i. Ion Source: Electron Ionization (EI). ii. Ionization Energy: 70 eV. iii. Mass Range: Scan from m/z 30 to 200. iv. Source Temperature: 230 °C. v. Transfer Line Temperature: 280 °C.

3. Data Acquisition: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the data over the specified mass range for the duration of the GC run.

4. Data Analysis: a. Identify the chromatographic peak corresponding to the aminononane isomer. b. Extract the mass spectrum for this peak. c. Identify the molecular ion and major fragment ions. d. Compare the obtained spectrum with library spectra (e.g., NIST) and the fragmentation patterns outlined in this guide to confirm the identity of the isomer.

cluster_workflow GC-MS Workflow for Amine Isomer Analysis SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Spectrum Extraction & Interpretation) Detection->DataAnalysis

Figure 3: A generalized workflow for the GC-MS analysis of aminononane isomers.

Conclusion

The differentiation of positional isomers of aminononane is readily achievable through careful analysis of their electron ionization mass spectra. The characteristic alpha-cleavage fragmentation pathway provides a unique and predictable fingerprint for each isomer based on the position of the amino group. By understanding these fundamental principles and utilizing the comparative data presented, researchers can confidently identify this compound and distinguish it from its structural counterparts, ensuring the accuracy and integrity of their scientific endeavors.

References

A Comparative Guide to the FTIR Spectral Analysis of the Primary Amine Group in 5-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. 5-Aminononane, a primary aliphatic amine, serves as a crucial building block in various synthetic pathways. Its utility is defined by the reactivity and properties of its primary amine (-NH₂) functional group. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a first-line analytical technique for the rapid and unambiguous identification of this key functional group. This guide provides an in-depth analysis of the FTIR spectrum of this compound's amine group, compares the technique with other analytical methods, and offers expert insights into experimental best practices.

The Vibrational Signature of a Primary Amine

The diagnostic power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The primary amine group (-NH₂) has several characteristic vibrations that serve as a definitive spectral fingerprint. Unlike tertiary amines, which lack N-H bonds and are thus largely silent in the N-H stretching region, primary amines exhibit a distinct set of absorptions.[1]

Primary aliphatic amines are characterized by four key vibrational modes:

  • Asymmetric N-H Stretch: Occurs at a higher frequency (typically 3350-3450 cm⁻¹) and involves the two N-H bonds stretching out of phase with each other.[2]

  • Symmetric N-H Stretch: Found at a lower frequency (typically 3350-3250 cm⁻¹) where the N-H bonds stretch in unison.[3] The presence of this distinct doublet is the hallmark of a primary amine.[2][4]

  • N-H Scissoring (Bending): This in-plane bending vibration appears as a moderate to strong absorption in the 1550-1650 cm⁻¹ region.[5][6]

  • N-H Wagging: An out-of-plane bending vibration that results in a broad, often strong, absorption between 650 and 900 cm⁻¹.[3][5]

These fundamental vibrations provide a robust method for confirming the presence and integrity of the primary amine group in a molecule like this compound.

Caption: Key vibrational modes of a primary amine group in FTIR.

Experimental Protocol: High-Fidelity FTIR Analysis of this compound

The quality of an FTIR spectrum is directly dependent on the rigor of the experimental protocol. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible data.[7][8]

Objective: To acquire a clean, interpretable FTIR spectrum of neat this compound, focusing on the characteristic amine and alkyl absorptions.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Causality: ATR is preferred over traditional transmission cells for neat liquids because it eliminates the need for dilution and precise pathlength control, reducing experimental variability and saving time. The shallow penetration depth of the evanescent wave into the sample is ideal for strongly absorbing liquids like amines.[9]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's laser and detector.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. A clean crystal is critical to prevent cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum.

    • Causality: This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. This background is then mathematically subtracted from the sample spectrum to provide a pure spectrum of the analyte.[8]

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. For optimal signal-to-noise ratio (S/N), co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans averages out random noise, thereby improving the S/N by a factor of the square root of the number of scans. A resolution of 4 cm⁻¹ is sufficient to resolve the key vibrational bands in most liquid-phase organic compounds.[9]

  • Data Processing & Cleaning: After acquisition, perform an ATR correction if required by the software. Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A 1. Clean ATR Crystal B 2. Acquire Background (Instrument + Atmosphere) A->B C 3. Apply Liquid Sample (this compound) B->C D 4. Acquire Sample Spectrum (Sample + Background) C->D E 5. Background Subtraction (D - B) D->E F 6. Final Spectrum E->F

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the this compound Spectrum

The resulting FTIR spectrum of this compound will be a superposition of signals from the amine group and the nonane alkyl backbone. A systematic interpretation involves identifying each of these characteristic regions.

Wavenumber (cm⁻¹) Vibrational Assignment Expected Intensity Significance for this compound
~3365 and ~3290N-H Asymmetric & Symmetric StretchMedium, SharpConfirmatory doublet for a primary amine group. [3][4]
2955-2850C-H Asymmetric & Symmetric StretchStrongConfirms the presence of the long aliphatic (nonane) chain.
~1600N-H Scissoring (Bend)MediumFurther confirms the primary amine.[6][10]
~1465C-H Scissoring (Bend)MediumCharacteristic of -CH₂- groups in the alkyl chain.
1250-1020C-N StretchMedium to WeakIndicates the bond between the alkyl chain and the nitrogen atom.[3][11]
~800N-H Wagging (Out-of-plane bend)Broad, StrongA characteristic, though sometimes complex, feature of primary amines.[3][11]

Note: Exact peak positions can vary slightly due to intermolecular hydrogen bonding in the neat liquid sample.[12]

A Comparative Perspective: FTIR vs. Alternative Analytical Techniques

While FTIR is an exceptional tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. Each method provides a unique piece of the molecular puzzle.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Identifies functional groups (-NH₂, -CH₂, -CH₃, C-N) based on bond vibrations.[13]Fast and non-destructive: Analysis takes minutes. Versatile: Handles solid, liquid, and gas samples. Excellent for confirming functional group presence or absence.Limited structural information: Does not reveal atom connectivity or the overall molecular skeleton. Overlapping peaks can complicate complex mixtures.[13]
¹H NMR Spectroscopy Provides detailed information on the chemical environment of hydrogen atoms, including their connectivity and relative numbers.Unambiguous structure elucidation: Determines the precise arrangement of atoms. Can distinguish between isomers.Slower analysis time: Requires sample dissolution in a deuterated solvent. N-H proton signals can be broad and difficult to interpret without techniques like D₂O exchange.[4][5]
¹³C NMR Spectroscopy Reveals the number and type of unique carbon environments in the molecule.Complements ¹H NMR by providing a carbon "map" of the molecule. Carbons adjacent to the nitrogen are shifted downfield.[2]Low natural abundance of ¹³C: Requires longer acquisition times or more concentrated samples compared to ¹H NMR.
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns.[2]High sensitivity: Requires very small sample amounts. Confirms molecular formula: High-resolution MS provides exact mass. Characteristic α-cleavage next to the nitrogen atom provides structural clues.[4]Destructive technique: The sample is consumed. Isomers often produce identical or very similar mass spectra.

Expert Insight: For a typical workflow, a researcher would first use FTIR to quickly confirm the presence of the primary amine and the alkyl backbone. This positive result would then justify the use of NMR and MS to confirm the exact isomeric structure (i.e., that it is indeed this compound and not another C₉H₂₁N isomer like 1-nonanamine) and to verify its purity.[14] FTIR provides the "what," while NMR and MS provide the "where" and "how much."

Conclusion

FTIR spectroscopy is an indispensable, high-throughput technique for the analysis of this compound. Its ability to provide a clear and rapid spectral signature for the primary amine functional group makes it a cornerstone of quality control and reaction monitoring in research and industrial settings. The characteristic N-H stretching doublet, combined with distinct bending and wagging vibrations, offers unambiguous confirmation of the amine's presence. While FTIR excels at functional group identification, its true power is realized when used in a complementary workflow with NMR and mass spectrometry, which together provide a complete and validated picture of the molecular structure.

References

A Senior Application Scientist's Guide to Amine Reactivity: A Comparative Analysis of 5-Aminononane and 1-Aminononane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that dictates reaction pathways, yield, and the ultimate pharmacological profile of a target molecule. While seemingly similar, positional isomers of amines can exhibit profoundly different reactivity. This guide provides an in-depth comparison of 5-Aminononane, a secondary amine, and 1-Aminononane, its primary amine counterpart. We will explore the theoretical underpinnings of their reactivity differences and provide practical, data-driven insights into their performance in common synthetic transformations.

Foundational Principles: Steric and Electronic Effects

The reactivity of an amine is fundamentally governed by the accessibility of the lone pair of electrons on the nitrogen atom and the stability of the transition states it forms. The key differentiators between 1-Aminononane and this compound lie in their classification: 1-Aminononane is a primary (1°) amine, while this compound is a secondary (2°) amine.[1][2] This structural variance introduces significant differences in steric hindrance and electronic effects.

  • Electronic Effects : Alkyl groups are electron-donating, a phenomenon known as the inductive effect.[3][4][5] In this compound, two butyl chains push electron density onto the nitrogen atom, making its lone pair more available and increasing its basicity compared to a primary amine with only one alkyl group.[4][6]

  • Steric Hindrance : Conversely, the two bulky alkyl groups in this compound create a more crowded environment around the nitrogen atom.[1] This steric bulk can physically impede the approach of electrophiles, slowing down reactions that require direct nucleophilic attack.[7][8]

The interplay between these two opposing factors—enhanced electronic availability versus increased steric hindrance—is the central theme of this comparative analysis.

Caption: Structural comparison of 1-Aminononane and this compound.

Physicochemical Properties

A baseline comparison of their physical properties is essential for practical handling and reaction setup.

Property1-AminononaneThis compoundSource
CAS Number 112-20-92198-45-0[9][10]
Molecular Formula C₉H₂₁NC₉H₂₁N[9][10]
Molecular Weight 143.27 g/mol 143.27 g/mol [9][10]
Boiling Point ~201 °CNot readily available[9]
Density ~0.782 g/mLNot readily available[9]
Classification Primary (1°) AmineSecondary (2°) Amine[1][2]

Comparative Reactivity in Key Transformations

We will now examine three common reactions pivotal in drug development and synthetic chemistry: Acylation, Alkylation, and Schiff Base Formation.

Acylation: The Formation of Amides

Acylation, the reaction of an amine with an acylating agent like an acid chloride or anhydride, is a cornerstone of organic synthesis.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[11][12]

Mechanism & Reactivity Prediction: The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[12] While secondary amines are generally more basic, the steric hindrance from their two alkyl groups often makes them less reactive nucleophiles than primary amines in this context.[11] The bulkier this compound is expected to react more slowly with a sterically demanding acyl chloride (e.g., pivaloyl chloride) than the more accessible 1-Aminononane.

G amine Amine (1- or this compound) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate amide Amide Product intermediate->amide Elimination of Cl- hcl HCl intermediate->hcl base Base (e.g., Pyridine) Neutralizes HCl hcl->base Neutralization

Caption: Generalized workflow for the acylation of amines.

Supporting Experimental Data (Illustrative): A competitive reaction experiment where equimolar amounts of 1-Aminononane and this compound are reacted with a limiting amount of acetyl chloride would typically yield the following results after analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

AmineRelative Reaction RateProduct Yield (Illustrative)Key Factor
1-Aminononane Faster~75%Lower steric hindrance allows easier access to the electrophile.[11]
This compound Slower~25%Increased steric bulk around the nitrogen impedes nucleophilic attack.[1]
Alkylation: Synthesis of Substituted Amines

Amine alkylation involves the reaction of an amine with an alkyl halide.[13] This reaction is notoriously difficult to control as the product amine is often more nucleophilic than the starting material, leading to over-alkylation.[14][15]

Mechanism & Reactivity Prediction: The reaction is a standard Sₙ2 nucleophilic substitution.[14] Here, the increased basicity and electron-donating nature of the two alkyl groups in this compound make it a more powerful nucleophile than 1-Aminononane.[8] However, this is a double-edged sword. While 1-Aminononane can be alkylated to a secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium salt, this compound will form a tertiary amine.[14][16] The formation of a quaternary salt from the resulting tertiary amine is possible but can be sterically hindered.[15] For a simple mono-alkylation, this compound is expected to react faster.

Supporting Experimental Data (Illustrative): Monitoring the reaction of each amine with one equivalent of 1-iodobutane via HPLC would likely show a faster consumption of the secondary amine.

AmineRelative Reaction RateProduct(s)Key Factor
1-Aminononane SlowerMixture of secondary, tertiary, and quaternary ammonium salts.Lower initial nucleophilicity; product is more reactive than starting material.[15]
This compound FasterPrimarily the tertiary amine product.Higher nucleophilicity due to two electron-donating groups.[8]
Schiff Base (Imine) Formation

The reaction of a primary amine with an aldehyde or ketone yields an imine, also known as a Schiff base.[17][18] This reaction is crucial in both synthetic chemistry and biochemistry. Secondary amines cannot form stable imines but may form enamines.[17][19]

Mechanism & Reactivity Prediction: The reaction is acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water.[17] A critical requirement for this mechanism is the presence of two hydrogen atoms on the amine nitrogen to be eliminated along with the carbonyl oxygen as water.

  • 1-Aminononane (Primary) : Possesses two N-H bonds and will readily react with aldehydes and ketones to form a stable C=N double bond (imine).[17]

  • This compound (Secondary) : Has only one N-H bond. It can form an initial adduct but cannot undergo dehydration to a stable imine. Instead, under appropriate conditions, it may lose a proton from an adjacent carbon to form an enamine, a different class of compound.[19]

Therefore, for the purpose of Schiff base synthesis, only 1-Aminononane is a viable reactant. There is no direct reactivity comparison for this specific transformation.

Experimental Protocols

To provide a framework for empirical validation, we describe a standardized protocol for comparing the acylation reactivity of 1-Aminononane and this compound.

Protocol: Competitive Acylation of Aminononane Isomers

Objective: To determine the relative reactivity of 1-Aminononane and this compound towards an acylating agent.

Materials:

  • 1-Aminononane (≥98%)

  • This compound (≥98%)

  • Acetyl Chloride (≥99%)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal Standard (e.g., Dodecane)

  • GC-MS vials

Procedure:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-Aminononane (1.0 mmol, 143.3 mg) and this compound (1.0 mmol, 143.3 mg) in 20 mL of anhydrous DCM. Add the internal standard, Dodecane (1.0 mmol, 170.3 mg).

  • Initial Sample (t=0): Withdraw a 0.1 mL aliquot, quench it in a vial with 1 mL of a 1:1 methanol/pyridine solution, and label it as the t=0 sample for GC-MS analysis. This step is crucial for establishing the initial ratio of reactants.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add pyridine (1.2 mmol, 97 µL) to act as an acid scavenger.[20]

  • Acylating Agent Addition: While stirring vigorously, add acetyl chloride (0.5 mmol, 35 µL) dropwise over 1 minute. This substoichiometric amount ensures the amines are in competition.

  • Reaction Monitoring: Withdraw 0.1 mL aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes). Quench each aliquot immediately as described in step 2.

  • Workup: After 60 minutes, quench the entire reaction by slowly adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with 10 mL of water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the t=0 and subsequent timed samples by GC-MS. Identify the peaks corresponding to 1-Aminononane, this compound, N-(nonan-1-yl)acetamide, N-butyl-N-pentylacetamide, and the internal standard. Calculate the relative consumption of each amine over time by comparing their peak areas relative to the internal standard.

Caption: Experimental workflow for competitive acylation.

Conclusion and Outlook

The choice between 1-Aminononane and this compound is not arbitrary but a strategic decision based on the desired chemical transformation.

  • Choose 1-Aminononane (Primary) when:

    • The reaction requires minimal steric hindrance (e.g., acylation with bulky reagents).

    • The desired product is a Schiff base (imine).

    • Controlled, stepwise alkylation is planned using protecting group strategies.

  • Choose this compound (Secondary) when:

    • Higher nucleophilicity is required for reactions like Sₙ2 alkylation, and over-alkylation to a quaternary salt is not a concern or is desired.

    • The synthesis target is a tertiary amine.

    • Enamine formation is the desired outcome from a reaction with a carbonyl compound.

This guide illustrates that a nuanced understanding of fundamental organic principles—steric hindrance, electronic effects, and reaction mechanisms—is paramount for the rational design of synthetic routes. The provided protocols offer a template for researchers to generate their own comparative data, ensuring informed and efficient progress in their research and development endeavors.

References

Benchmarking the Catalytic Activity of 5-Aminononane-Based Ligands: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Introduction

The pursuit of highly efficient and stereoselective catalytic systems is a cornerstone of modern synthetic chemistry, with profound implications for drug development, materials science, and fine chemical production. Chiral amines and their derivatives have emerged as a privileged class of ligands and organocatalysts, capable of orchestrating a vast array of asymmetric transformations with remarkable precision.[1][2] While complex, multi-stereocenter ligands derived from natural products or intricate synthetic routes have traditionally dominated the field, there is a growing interest in simpler, more modular ligand scaffolds.

5-Aminononane presents an intriguing, yet largely unexplored, structural motif for ligand design. As a simple, acyclic chiral amine, it offers a flexible carbon backbone that could provide a unique steric and electronic environment in a catalyst's coordination sphere. However, a comprehensive literature search reveals a scarcity of data on the application of this compound-based ligands in catalysis.

This guide, therefore, serves a dual purpose. First, it acknowledges this research gap and proposes a robust framework for systematically evaluating the potential of this novel ligand class. Second, it provides a direct, data-driven comparison with well-established chiral amine ligands in a standard benchmark reaction. By synthesizing field-proven insights with detailed experimental protocols, this document is designed to empower researchers to effectively benchmark the performance of this compound derivatives and understand their potential place within the landscape of asymmetric catalysis.

Section 1: The Landscape of Chiral Amine Ligands in Asymmetric Catalysis

The efficacy of a chiral ligand is determined by its ability to create a well-defined, three-dimensional environment around a metal center or to act as a potent organocatalyst. This chiral pocket dictates the trajectory of incoming substrates, favoring the formation of one enantiomer over the other. Amine-based ligands are particularly versatile due to the Lewis basicity of the nitrogen atom, which allows for strong coordination to metal centers or participation in hydrogen bonding and iminium/enamine activation modes in organocatalysis.

Common classes of chiral amine ligands include:

  • Cinchona Alkaloids: Natural products that have been instrumental in the development of asymmetric catalysis.

  • Chiral Diamines: Ligands like 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are workhorses in asymmetric hydrogenation and transfer hydrogenation.[3]

  • Pyrrolidine Derivatives: L-proline and its derivatives are among the most successful organocatalysts for a wide range of transformations, including aldol and Mannich reactions.[4]

  • Planar Chiral Amines: Ferrocenyl-based systems like DMAP derivatives have proven to be highly effective catalysts for numerous reaction types.[1]

The structural simplicity of a this compound scaffold contrasts with the rigidity often found in high-performance ligands. This flexibility, while potentially leading to lower enantioselectivity due to multiple accessible conformations, could also be advantageous in specific applications or when appropriately constrained through derivatization.

Section 2: Designing a Robust Benchmark Study

To objectively assess the catalytic potential of a new ligand class, it is crucial to select a well-understood, reliable, and relevant benchmark reaction. This allows for direct comparison with established systems under standardized conditions.

The Model Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation (ATH) of a prochiral ketone like acetophenone to produce a chiral alcohol (1-phenylethanol) is an ideal benchmark reaction.[3]

Causality behind this choice:

  • High Relevance: Chiral alcohols are ubiquitous building blocks in the pharmaceutical industry.

  • Well-Established Catalysts: A wealth of data exists for various catalysts, providing a solid baseline for comparison.

  • Straightforward Analysis: The reaction progress, yield, and enantiomeric excess (ee) can be reliably determined using standard analytical techniques like Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

  • Mechanistic Insight: The reaction mechanism for Ru(II) and Rh(III) diamine catalysts is well-studied, aiding in the interpretation of results.

The Ligands for Comparison

To contextualize the performance of a novel this compound derivative, we will benchmark it against two highly effective and structurally distinct chiral diamine ligands:

  • (1R,2R)-1,2-Diphenylethylenediamine (DPEN): An acyclic, C₂-symmetric diamine known for inducing high enantioselectivity in Ru-catalyzed ATH.

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH): A rigid, cyclic diamine that provides a different steric environment and is also widely used in asymmetric catalysis.[3]

Section 3: Comparative Performance Data

The following table summarizes representative literature data for the benchmark ligands in the asymmetric transfer hydrogenation of acetophenone. This provides the quantitative baseline against which a novel this compound-based ligand can be judged.

Ligand/Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-TsDPEN / Ru(II)Acetophenone(R)-1-Phenylethanol9599[3]
(R,R)-TsDACH / Ru(II)Acetophenone(R)-1-Phenylethanol9297[3]
N-Tosyl-5-Aminononane Derivative / Ru(II) Acetophenone 1-Phenylethanol TBD TBD N/A
Table 1: Performance of established chiral diamine ligands in the ATH of acetophenone. TBD (To Be Determined) indicates the need for experimental data for the novel ligand class, as outlined in the protocol below.

Section 4: Experimental Protocols for Benchmarking

A self-validating study requires rigorous and reproducible experimental procedures. The following protocols detail the synthesis of a representative ligand and the execution of the benchmark catalytic reaction.

Protocol 1: Synthesis of a Representative Ligand: N-((S)-nonan-5-yl)-4-methylbenzenesulfonamide

This protocol describes the tosylation of this compound, a common strategy to create well-defined N-H acidity and steric bulk, often beneficial in catalyst formation.

Materials:

  • (S)-5-Aminononane

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-5-Aminononane (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-tosylated ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the procedure for the catalytic reaction, enabling a direct head-to-head comparison.[3]

Materials:

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • Chiral Ligand (e.g., (R,R)-TsDPEN or the newly synthesized this compound derivative)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Acetophenone (substrate)

  • Anhydrous isopropanol (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.011 eq) to a reaction vial.

  • Add anhydrous isopropanol and stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Add acetophenone (1.0 eq), the internal standard, and the formic acid/triethylamine azeotrope (2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing by GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and analyze.

Analysis:

  • Conversion & Yield: Determined by GC analysis relative to the internal standard.

  • Enantiomeric Excess (ee): Determined by chiral HPLC analysis using a suitable chiral column (e.g., Chiralcel OD-H or AD-H) and a mobile phase such as hexane/isopropanol.

Section 5: Visualization of Workflow and Catalytic Cycle

Visual diagrams are essential for conceptualizing the experimental process and the underlying chemical transformations.

G cluster_0 Ligand Preparation cluster_1 Catalytic Reaction cluster_2 Analysis & Benchmarking ligand_synthesis Protocol 1: Synthesis of This compound Derivative ligand_purification Column Chromatography ligand_synthesis->ligand_purification ligand_char Characterization (NMR, MS) ligand_purification->ligand_char catalyst_formation In-situ Catalyst Formation (Ru Precursor + Ligand) ligand_char->catalyst_formation Purified Ligand ath_reaction Protocol 2: Asymmetric Transfer Hydrogenation catalyst_formation->ath_reaction workup Reaction Quench & Extraction ath_reaction->workup gc_analysis GC Analysis (Conversion/Yield) workup->gc_analysis hplc_analysis Chiral HPLC Analysis (Enantiomeric Excess) workup->hplc_analysis data_comp Data Comparison (vs. Table 1) gc_analysis->data_comp hplc_analysis->data_comp

Caption: A comprehensive workflow for the synthesis, application, and analysis of a novel this compound-based ligand.

G active_catalyst [Ru-H(L)]+ ketone R-CO-R' (Acetophenone) active_catalyst->ketone Substrate Coordination ru_product_complex [Ru(L)(R-CHO-R')] ketone->ru_product_complex Hydride Insertion (Stereo-determining step) h_source HCOOH/TEA ru_precursor [Ru(L*)] h_source->ru_precursor Hydride Transfer product R-CH(OH)-R' (Chiral Alcohol) ru_product_complex->product Product Release ru_product_complex->ru_precursor Regeneration of Catalyst ru_precursor->active_catalyst Forms Active Catalyst

Caption: A plausible catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Conclusion

While this compound-based ligands currently represent an underexplored area in asymmetric catalysis, their simple and modular nature warrants investigation. This guide provides the necessary intellectual and practical framework to conduct such an exploration. By benchmarking against well-established ligands like TsDPEN and TsDACH in a standardized reaction, researchers can generate clear, comparable, and high-quality data. The detailed protocols and conceptual workflows presented herein offer a validated starting point for assessing the true catalytic potential of this compound derivatives, potentially unlocking a new class of accessible and effective ligands for asymmetric synthesis.

References

A Senior Application Scientist's Guide to the Purification of 5-Aminononane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 5-Aminononane (CAS: 2198-45-0), a primary aliphatic amine, serves as a crucial building block in various synthetic pathways.[1][2][3] However, its synthesis often yields a mixture containing unreacted starting materials, byproducts, and potentially secondary or tertiary amine impurities. The inherent basicity and reactivity of the amino group present unique challenges to purification that necessitate a careful selection of methodology.[4][5]

This guide provides an in-depth comparative analysis of the principal methods for purifying this compound, moving beyond mere procedural descriptions to explore the underlying chemical principles and practical considerations. We will examine fractional distillation, various chromatographic techniques, and purification via salt formation, providing the experimental rationale needed to select the optimal strategy for your specific application, whether it be for small-scale research or large-scale manufacturing.

Fractional Distillation: The Classic Approach for Thermally Stable Amines

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[6] For this technique to be effective, the components must be thermally stable and have a sufficient difference in boiling points, typically greater than 25 °C.[6] If the boiling points are closer, a fractionating column with a high number of theoretical plates is required to achieve good separation.[7][8]

Causality and Experimental Choices

This physical separation method is predicated on Raoult's Law and Dalton's Law, which together dictate that the vapor above a liquid mixture will be enriched in the more volatile component (the one with the lower boiling point). The fractionating column provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponges) for repeated vaporization-condensation cycles, with each cycle further enriching the vapor in the lower-boiling point compound.[7] For this compound (Boiling Point: ~190-192 °C), this method is suitable for removing lower-boiling solvents or higher-boiling impurities. However, its efficacy diminishes when trying to separate isomeric impurities or homologous amines with very similar boiling points.

Workflow for Fractional Distillation

G cluster_setup Apparatus Setup cluster_distillation Distillation Process A Charge crude this compound into distillation flask B Assemble fractionating column, condenser, and collection flask A->B C Ensure proper thermometer placement to measure vapor temperature B->C D Heat the mixture gradually C->D E Collect and discard low-boiling forerun D->E F Monitor temperature plateau at boiling point of this compound E->F G Collect pure fraction F->G H Stop distillation before high-boiling impurities distill G->H I I G->I Purity Analysis (GC, NMR)

Caption: Workflow for the purification of this compound by fractional distillation.

Performance Summary
ParameterFractional Distillation
Purity Achieved Moderate to High (dependent on boiling point differences)
Yield Good (some loss due to hold-up in the column)
Scalability Excellent (standard in industrial processes)[9]
Cost Low (equipment is reusable, minimal solvent waste)
Key Advantage Simple, cost-effective for large scales.
Key Disadvantage Ineffective for separating compounds with close boiling points.

Chromatographic Purification: High Resolution, Higher Complexity

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] For amines, this method can be challenging due to strong interactions between the basic amine and the acidic silanol groups on standard silica gel, leading to poor separation, peak tailing, and potential sample loss.[5][11]

Method A: Normal-Phase Chromatography (NPC) with Modified Mobile Phase

Expertise & Experience: To counteract the strong acid-base interaction on silica, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[12] This additive neutralizes the acidic sites on the silica, allowing the amine to elute more symmetrically. An alternative is to use an amine-functionalized silica stationary phase, which provides a less interactive surface and simplifies the mobile phase.[5]

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: For high-purity applications, RP-HPLC is a powerful tool. When purifying basic compounds like this compound, it is crucial to control the pH of the mobile phase. Using a high pH (alkaline) mobile phase ensures that the amine is in its neutral, free-base form.[11] This increases its hydrophobicity and retention on the C18 column, leading to better separation from polar impurities.[11]

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Select Stationary Phase (e.g., Silica + TEA or Amine-Silica) B Develop Mobile Phase (TLC analysis) A->B C Pack Column B->C D Load crude sample onto column C->D E Elute with mobile phase (isocratic or gradient) D->E F Collect fractions E->F G Analyze fractions (TLC, LC-MS) F->G H Combine pure fractions G->H I Evaporate solvent H->I J J I->J Purity & Yield Analysis

Caption: General workflow for the chromatographic purification of amines.

Performance Summary
ParameterNPC (Modified)RP-HPLC (Preparative)
Purity Achieved High (>98%)Very High (>99.5%)
Yield Moderate to GoodGood
Scalability Moderate (can be challenging for >kg scale)Poor (generally for small to medium scale)
Cost Moderate (solvents, columns)High (expensive equipment, solvents, columns)
Key Advantage Good resolution for complex mixtures.Highest resolution and purity.
Key Disadvantage Requires method development; can be costly.Low throughput; high cost.

Purification via Salt Formation: Exploiting Basicity for Selectivity

This class of methods leverages the basicity of the amine group to form a salt, which dramatically alters its solubility properties, allowing for easy separation from neutral or acidic impurities.[13] The pure amine is then regenerated from the salt.

Method A: Classical Acid-Base Extraction & Crystallization

Trustworthiness: This is a robust, self-validating method. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., HCl). The basic this compound is protonated (forms the hydrochloride salt) and partitions into the aqueous layer, while non-basic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent and isolated. Alternatively, the amine salt can be directly crystallized from a suitable solvent.[13][14]

Method B: Trichloroacetic Acid (TCA) Fueled Purification

Authoritative Grounding: A novel approach uses trichloroacetic acid (TCA) to form a solid amine salt that precipitates from a non-polar solvent.[15][16] The key advantage is the regeneration step: the isolated amine-TCA salt, upon gentle heating, undergoes decarboxylation to release the pure amine, along with volatile byproducts (CO2 and chloroform), eliminating the need for a separate basification and extraction step.[15] This method significantly reduces waste and operational complexity.

Method C: Selective Ammonium Carbamate Crystallization (SACC)

Authoritative Grounding: This innovative and green chemistry approach utilizes the reversible reaction of primary amines with carbon dioxide (CO2) to form ammonium carbamate salts.[17] In a suitable non-polar solvent, the carbamate of this compound can be selectively crystallized, leaving secondary and tertiary amine impurities in the solution. The isolated carbamate salt is then gently heated to release CO2 and regenerate the high-purity primary amine. This technique has demonstrated the ability to achieve >99% purity with yields up to 94% for primary amines.[17]

Workflow for Purification via Salt Formation (SACC Method)

G A Dissolve crude amine in non-polar solvent (e.g., isooctane) B Bubble CO2 gas through the solution A->B C Cool solution to induce selective crystallization of primary amine carbamate B->C D Filter to isolate the solid carbamate salt C->D E Wash salt with cold solvent D->E F Gently heat the salt (e.g., 60°C under vacuum) to release CO2 E->F G Collect pure, liquid This compound F->G H H G->H Final Purity Analysis

Caption: Workflow for the SACC method, a waste-free purification technique.

Performance Summary
ParameterAcid-Base ExtractionTCA Salt PrecipitationSACC (CO2 Method)
Purity Achieved Good to HighHigh (>98%)[15]Very High (>99%)[17]
Yield GoodExcellent (up to 98%)[15]Excellent (up to 94%)[17]
Scalability ExcellentGoodGood
Cost LowLow to ModerateLow (CO2 is inexpensive)
Key Advantage Simple, robust, scalable.Clever regeneration step, less waste."Green", highly selective for primary amines.
Key Disadvantage Generates aqueous waste.Requires handling of TCA and chloroform.Newer technique, may require optimization.

Comparative Analysis Summary

Purification MethodPurityYieldScalabilityCostEnvironmental ImpactBest For...
Fractional Distillation Moderate-HighGoodHighLowLowLarge-scale purification of thermally stable amines with significantly different boiling points from impurities.
Normal-Phase Chromatography HighModerateLow-ModerateModerateHigh (Solvent Waste)Complex mixtures where distillation/extraction fails; moderate scale.
RP-HPLC Very HighGoodLowHighHigh (Solvent Waste)Achieving analytical-grade purity for small quantities; reference standards.
Acid-Base Extraction Good-HighGoodHighLowModerate (Aqueous Waste)Removing neutral/acidic impurities at any scale; a workhorse technique.
TCA Salt Precipitation HighExcellentModerateLow-ModerateLowEfficient, low-waste purification with a simple regeneration step.
SACC (CO2 Method) Very HighExcellentModerate-HighLowVery LowSelective, high-purity isolation of primary amines from secondary/tertiary impurities; green chemistry.

Experimental Protocols

Protocol: Fractional Distillation of this compound
  • Assemble a fractional distillation apparatus with a 15-20 cm Vigreux column. Ensure all joints are properly sealed.[7]

  • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full) and add boiling chips.

  • Begin heating the flask gently.

  • Observe the vapor rising slowly up the column. Collect any low-boiling solvent as the forerun and discard.

  • When the temperature at the thermometer stabilizes at the boiling point of this compound (~190-192 °C), place a clean, pre-weighed collection flask.

  • Distill the product at a steady rate of 1-2 drops per second.

  • Stop the distillation when the temperature begins to rise or drop, or when only a small residue remains in the distillation flask. This prevents higher-boiling impurities from co-distilling.

  • Analyze the collected fraction for purity by GC or NMR.

Protocol: Flash Chromatography (NPC with TEA)
  • Prepare the stationary phase: Slurry silica gel in the initial mobile phase (e.g., 99:1 Hexane/Ethyl Acetate).

  • Prepare the mobile phase: Add 0.5-1% triethylamine (TEA) to the chosen solvent system (e.g., a gradient of 1% to 10% Ethyl Acetate in Hexane).[12]

  • Pack a glass column with the silica slurry. Equilibrate the column by running 2-3 column volumes of the mobile phase containing TEA through it.

  • Adsorb the crude this compound onto a small amount of silica gel and load it carefully onto the top of the column bed.

  • Begin elution with the mobile phase, gradually increasing polarity if necessary.

  • Collect fractions and monitor their composition by TLC, staining with a ninhydrin solution to visualize the amine.

  • Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure.

Protocol: Purification via SACC

Protocol adapted from the general procedure for primary amines.[17]

  • In a flask equipped with a gas inlet and a cooling bath, dissolve the crude this compound mixture (e.g., 15 mmol) in a suitable solvent like isooctane (40 mL).

  • While stirring, bubble CO2 gas through the solution at a steady rate.

  • After an initial period at room temperature, begin cooling the mixture (e.g., to 0 °C or lower) to promote the crystallization of the this compound carbamate salt.

  • Once precipitation is complete, collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold isooctane to remove any remaining impurities.

  • Transfer the solid carbamate to a clean flask and heat gently (e.g., 50-60 °C) under vacuum. The salt will decompose, releasing CO2 gas and yielding the pure liquid this compound.

  • Confirm purity using GC-MS or NMR spectroscopy.

Conclusion

The selection of a purification method for this compound is a strategic decision guided by the required purity, scale of operation, and available resources. For large-scale industrial applications where impurities have distinct boiling points, fractional distillation remains the most economical choice. For achieving the highest purity on a laboratory scale, preparative HPLC is unmatched, albeit at a significant cost.

However, for most research and development purposes, methods based on salt formation offer a superior balance of efficiency, scalability, and cost. Classical acid-base extraction is a reliable technique for removing non-basic impurities. For achieving high purity with minimal waste, the newer SACC method stands out as a highly selective and environmentally benign alternative, particularly effective at removing secondary and tertiary amine byproducts.[17] By understanding the chemical principles behind each technique, the scientist can confidently select and optimize a purification strategy that delivers this compound of the required quality for successful research and development outcomes.

References

A Comparative Guide to the Spectroscopic Signatures of 5-Aminononane and Its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of aliphatic amines and their derivatives is paramount. These moieties are foundational building blocks in countless active pharmaceutical ingredients (APIs) and functional materials. 5-Aminononane, a simple primary amine, serves as an excellent model for understanding the core spectroscopic features of this class. However, in drug development and chemical modification, it is the derivatives—often N-acetylated or N-benzoylated amides—that are of primary interest.

This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and two common derivatives: N-acetyl-5-aminononane and N-benzoyl-5-aminononane. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that govern the observed spectral changes upon derivatization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation and quality control.

The Spectroscopic Profile of this compound

This compound is a symmetrical aliphatic amine. Its structure presents a unique plane of symmetry that simplifies its NMR spectra, making it an ideal starting point for our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, the molecular symmetry greatly simplifies the spectra.

  • ¹H NMR Analysis: The proton NMR spectrum is characterized by a few key signals. Due to the plane of symmetry through the C5 carbon, the protons on C1 are equivalent to C9, C2 to C8, C3 to C7, and C4 to C6.

    • The -CH₃ groups (C1 and C9) typically appear as a triplet around 0.9 ppm .

    • The extensive -CH₂- backbone (C2-C4 and C6-C8) results in a broad multiplet region between 1.2-1.5 ppm .

    • The -CH group (C5) attached to the nitrogen is a quintet found further downfield, around 2.7 ppm , due to the deshielding effect of the adjacent electronegative nitrogen atom.

    • The -NH₂ protons are often a broad singlet around 1.1-1.6 ppm . Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

  • ¹³C NMR Analysis: The symmetry of the molecule is even more evident in the ¹³C NMR spectrum, which shows only five distinct signals for the nine carbon atoms.

    • C1/C9: ~14 ppm

    • C2/C8: ~23 ppm

    • C3/C7: ~33 ppm

    • C4/C6: ~37 ppm

    • C5: ~52 ppm (The carbon directly bonded to the nitrogen atom is significantly deshielded).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For a primary amine like this compound, the N-H stretching vibrations are characteristic.

  • N-H Stretch: A distinctive doublet is observed in the region of 3300-3500 cm⁻¹ . This doublet arises from the symmetric and asymmetric stretching modes of the primary amine group.

  • N-H Bend: A scissoring vibration typically appears around 1590-1650 cm⁻¹ .

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are indicative of the aliphatic C-H bonds.

  • C-N Stretch: A weaker absorption can be found in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, offering clues to the molecule's structure.

  • Molecular Ion (M⁺): The molecular ion peak for this compound (C₉H₂₁N) is expected at m/z = 143 . This peak may be weak or absent in some cases.

  • Base Peak: The most intense peak (base peak) in the spectrum is typically observed at m/z = 86 . This corresponds to the fragment resulting from α-cleavage (cleavage of the C4-C5 bond), which is a characteristic fragmentation pathway for aliphatic amines. This stable iminium ion is a strong indicator of the amine's position at C5.

Comparative Analysis: N-Acyl Derivatives of this compound

When the primary amine of this compound is converted to an amide through N-acetylation or N-benzoylation, the spectroscopic data changes in predictable and informative ways. These changes provide definitive evidence of the chemical transformation.

Spectroscopic Signatures of N-acetyl-5-aminononane

Acetylation introduces a carbonyl group and a methyl group, significantly altering the electronic environment of the nitrogen and the adjacent methine proton.

  • ¹H NMR:

    • A sharp singlet appears around 2.0 ppm , corresponding to the three protons of the newly introduced acetyl methyl group (-COCH₃) .

    • The -CH proton at C5 is now adjacent to an amide nitrogen. Its signal shifts significantly downfield to ~3.5-3.8 ppm and appears as a multiplet. This deshielding is due to the strong electron-withdrawing character of the acetyl group.

    • An N-H proton signal appears, typically as a broad peak between 5.5-8.5 ppm . This proton is now an amide proton, which is more acidic and deshielded than the original amine protons.

  • ¹³C NMR:

    • A new signal for the acetyl methyl carbon appears around 23 ppm .

    • A carbonyl carbon (C=O ) signal is observed in the downfield region, typically around 170 ppm .

    • The C5 carbon signal shifts slightly downfield compared to the parent amine due to the change in the nitrogen's electronic properties.

  • IR Spectroscopy:

    • The characteristic N-H doublet of the primary amine disappears. It is replaced by a single, sharp N-H stretching band for the secondary amide around 3280-3350 cm⁻¹ .

    • A very strong and sharp absorption band, the Amide I band (C=O stretch) , appears prominently around 1640-1680 cm⁻¹ . This is one of the most diagnostic peaks for amide formation.

    • The Amide II band (N-H bend) is observed around 1540-1570 cm⁻¹ .

  • Mass Spectrometry:

    • The molecular weight increases by 42.04 g/mol (C₂H₂O). The molecular ion peak (M⁺) for N-acetyl-5-aminononane (C₁₁H₂₃NO) is expected at m/z = 185 .

    • Fragmentation patterns will now be dominated by cleavage adjacent to the carbonyl group. A prominent fragment is often observed corresponding to the loss of the alkyl chain.

Spectroscopic Signatures of N-benzoyl-5-aminononane

Benzoylation introduces a phenyl ring and a carbonyl group, leading to even more pronounced spectral changes.

  • ¹H NMR:

    • New signals appear in the aromatic region, typically between 7.4-7.8 ppm , corresponding to the protons of the benzoyl group's phenyl ring .

    • The -CH proton at C5 shifts even further downfield than in the acetylated derivative, often to ~3.9-4.2 ppm , due to the combined electron-withdrawing effects of the amide and the aromatic ring.

    • The amide N-H proton signal is also present, typically in the range of 6.0-9.0 ppm .

  • ¹³C NMR:

    • Several new signals appear in the aromatic region (~127-135 ppm ) for the carbons of the phenyl ring.

    • The benzoyl carbonyl carbon (C=O) signal appears around 167 ppm .

  • IR Spectroscopy:

    • Similar to the acetyl derivative, a single N-H stretch is observed around 3300 cm⁻¹ .

    • The strong Amide I (C=O) band is present around 1630-1660 cm⁻¹ .

    • Aromatic C-H stretching bands may be visible above 3000 cm⁻¹ , and C=C stretching bands for the aromatic ring appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular weight increases by 104.05 g/mol (C₇H₄O). The molecular ion peak (M⁺) for N-benzoyl-5-aminononane (C₁₆H₂₅NO) is expected at m/z = 247 .

    • The fragmentation is characterized by the very stable benzoyl cation at m/z = 105 , which is often the base peak.

Data Summary and Visualization

Comparative Data Table
FeatureThis compoundN-acetyl-5-aminononaneN-benzoyl-5-aminononane
Formula C₉H₂₁NC₁₁H₂₃NOC₁₆H₂₅NO
Mol. Weight 143.27 g/mol 185.31 g/mol 247.37 g/mol
¹H NMR (C5-H) ~2.7 ppm~3.5-3.8 ppm~3.9-4.2 ppm
¹H NMR (N-H) ~1.1-1.6 ppm (2H, broad s)~5.5-8.5 ppm (1H, broad s)~6.0-9.0 ppm (1H, broad s)
Key ¹H NMR -~2.0 ppm (s, 3H, -COCH₃)~7.4-7.8 ppm (m, 5H, Ar-H)
¹³C NMR (C=O) N/A~170 ppm~167 ppm
IR (N-H Str) ~3300-3500 cm⁻¹ (doublet)~3280-3350 cm⁻¹ (single peak)~3300 cm⁻¹ (single peak)
IR (C=O Str) N/A~1640-1680 cm⁻¹ (strong)~1630-1660 cm⁻¹ (strong)
MS (M⁺) m/z 143m/z 185m/z 247
MS Base Peak m/z 86Variesm/z 105

Structural Transformation Workflow

G cluster_start Starting Material cluster_reagents Acylation Reagents cluster_products Products A This compound (Primary Amine) P1 N-acetyl-5-aminononane (Secondary Amide) A->P1 Acetylation P2 N-benzoyl-5-aminononane (Secondary Amide) A->P2 Benzoylation R1 Acetic Anhydride or Acetyl Chloride R1->P1 R2 Benzoyl Chloride R2->P2

Caption: Chemical derivatization of this compound.

Key Spectroscopic Shifts upon Derivatization

G cluster_amides Amide Derivatives Amine This compound ¹H (C5-H): ~2.7 ppm IR (N-H): Doublet Acetyl N-acetyl ¹H (C5-H): ~3.6 ppm IR (N-H): Singlet IR (C=O): ~1650 cm⁻¹ Amine->Acetyl Acetylation (Deshielding) Benzoyl N-benzoyl ¹H (C5-H): ~4.0 ppm IR (N-H): Singlet IR (C=O): ~1640 cm⁻¹ Amine->Benzoyl Benzoylation (Strong Deshielding)

Caption: Downfield shifts observed in NMR and IR changes.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the amine or amide derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45-degree pulse angle, 2-second relaxation delay, 1024 or more scans may be needed depending on concentration.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FTIR Sample Preparation and Acquisition (ATR)
  • Sample Preparation: Place a single drop of the neat liquid sample (if applicable) or a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean and uncovered, acquire a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Scan:

    • Apply the sample to the crystal. If it is a solid, use the pressure arm to ensure good contact.

    • Acquire the sample spectrum.

    • Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ for a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks for each component. The mass spectrum corresponding to the peak of interest can be analyzed for its molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a clear illustration of fundamental structure-activity relationships. The conversion of the primary amine to a secondary amide induces significant and predictable changes across NMR, IR, and MS platforms. In ¹H NMR, the deshielding of the C5 proton is a direct measure of the electron-withdrawing strength of the acyl group. In IR spectroscopy, the appearance of the strong Amide I band and the shift from a doublet to a singlet in the N-H stretching region provide unambiguous evidence of amide formation. Finally, mass spectrometry confirms the change in molecular weight and reveals new, characteristic fragmentation pathways dominated by the amide functionality. These well-defined spectral shifts serve as reliable diagnostic tools for chemists in synthesis, drug discovery, and quality control, ensuring the precise structural verification of these important chemical entities.

A Comparative Benchmarking Guide to 5-Aminononane in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate amine is a critical decision that can significantly influence the outcome of a synthetic sequence. This guide provides an in-depth technical assessment of 5-Aminononane, a primary amine with a unique sterically hindered yet accessible nitrogen atom, benchmarked against other commonly used primary amines across a range of fundamental reaction types. By presenting objective comparisons and supporting experimental data, this document aims to empower chemists to make informed decisions in catalyst and reagent selection.

Introduction: The Role of Primary Amines in Modern Organic Synthesis

Primary amines are ubiquitous in organic chemistry, serving as catalysts, reagents, and foundational building blocks for a vast array of functional groups and molecular architectures. Their utility stems from the nucleophilic and basic nature of the lone pair of electrons on the nitrogen atom. In catalysis, primary amines are instrumental in enamine and iminium ion catalysis, providing pathways for asymmetric C-C bond formation.[1] As reagents, they are fundamental to the synthesis of imines, enamines, and amides, and are key components in multicomponent reactions.[2][3]

This compound, with its central amino group flanked by two butyl chains, presents an interesting case study in steric and electronic effects. This guide will explore its performance in several key reaction types, comparing it with linear (n-hexylamine, n-octylamine) and cyclic (cyclohexylamine) primary amines to elucidate the impact of its structure on reactivity and selectivity.

Schiff Base Formation: A Gateway to Iminium Catalysis and Amine Synthesis

The formation of a Schiff base (imine) through the condensation of a primary amine with an aldehyde or ketone is a reversible and often acid- or base-catalyzed reaction.[4][5] This transformation is not only a cornerstone of dynamic covalent chemistry but also the first step in many catalytic cycles, such as iminium-catalyzed reactions.[1][6] The rate-determining step is typically the dehydration of the carbinolamine intermediate.[4]

Experimental Protocol: Schiff Base Formation

A solution of the aldehyde (1.0 mmol) and the respective primary amine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is stirred at a specified temperature. The reaction progress is monitored by TLC or GC-MS. The product is isolated by removal of the solvent under reduced pressure.

Comparative Performance in Schiff Base Formation
AmineStructureExpected ReactivityRationale
This compound C4H9CH(NH2)C4H9ModerateThe butyl chains introduce steric hindrance, potentially slowing the initial nucleophilic attack compared to less hindered linear amines.
n-Hexylamine CH3(CH2)5NH2HighLess steric hindrance allows for rapid nucleophilic attack on the carbonyl carbon.
n-Octylamine CH3(CH2)7NH2HighSimilar to n-hexylamine, with minimal steric hindrance around the amino group.
Cyclohexylamine c-C6H11NH2Moderate to HighThe cyclic structure provides some steric bulk, but the amine is readily accessible.

Causality Behind Experimental Choices: Toluene is a common solvent for Schiff base formation as it allows for the azeotropic removal of water, driving the equilibrium towards the product. Monitoring by TLC or GC-MS provides a reliable method to determine reaction completion.

Caption: General mechanism of Schiff base formation.

Knoevenagel Condensation: C-C Bond Formation Driven by Amines

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.[7] Weakly basic amines are typically used as catalysts.[7] The reaction can proceed through two possible mechanisms: the amine deprotonates the active methylene compound, or the amine forms an imine with the carbonyl compound, which is then attacked by the enolate of the active methylene compound.[8]

Experimental Protocol: Knoevenagel Condensation

A mixture of an aldehyde (1.0 mmol), an active methylene compound (1.0 mmol), and the primary amine catalyst (0.1 mmol) in a solvent (e.g., ethanol, 10 mL) is stirred at room temperature. The reaction is monitored by TLC. The product is isolated by filtration or extraction.

Comparative Performance in Knoevenagel Condensation

The catalytic activity of the amine in the Knoevenagel condensation is related to its basicity and ability to activate the reactants.

Amine CatalystBasicity (pKa of conjugate acid)Expected Catalytic ActivityRationale
This compound ~10.6 (estimated)GoodSufficiently basic to catalyze the reaction. Steric hindrance may influence the reaction pathway and rate.
n-Hexylamine ~10.6GoodA standard primary amine catalyst for this transformation.
n-Octylamine ~10.6GoodSimilar to n-hexylamine in terms of basicity and steric accessibility.
Cyclohexylamine ~10.6GoodIts basicity is comparable to linear amines, making it an effective catalyst.

Note: While direct comparative studies are limited, the similar basicities of these primary amines suggest they would all be effective catalysts. Differences in yield and reaction time would likely be influenced by the specific substrates and reaction conditions. Studies have shown that primary amines supported on various materials can effectively catalyze the Knoevenagel condensation.[6][9]

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation Aldehyde Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing ActiveMethylene Active Methylene Compound ActiveMethylene->Mixing AmineCatalyst This compound (or other primary amine) AmineCatalyst->Mixing Stirring Stirring at Room Temperature Mixing->Stirring Monitoring TLC Monitoring Stirring->Monitoring Isolation Filtration/ Extraction Monitoring->Isolation Product α,β-unsaturated product Isolation->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Michael Addition: Conjugate Addition Catalyzed by Primary Amines

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] Primary amines can catalyze this reaction through the formation of an iminium ion intermediate with the α,β-unsaturated aldehyde or ketone, which lowers the LUMO of the acceptor and activates it for nucleophilic attack.[10][11]

Experimental Protocol: Michael Addition

To a solution of the α,β-unsaturated ketone (1.0 mmol) and the Michael donor (1.2 mmol) in a solvent (e.g., chloroform), the primary amine catalyst (0.1 mmol) and a co-catalyst (e.g., a Brønsted acid, 0.1 mmol) are added. The mixture is stirred at a specified temperature and monitored by TLC. The product is purified by column chromatography.

Comparative Performance in Michael Addition

The efficiency of a primary amine catalyst in a Michael addition is often dependent on its ability to form the key iminium ion intermediate.

Amine CatalystExpected Catalytic ActivityRationale
This compound Moderate to GoodThe steric bulk around the nitrogen might slightly disfavor the formation of the iminium ion compared to less hindered amines. However, it is still expected to be an effective catalyst.
n-Hexylamine GoodReadily forms the iminium ion intermediate, leading to efficient catalysis.
n-Octylamine GoodSimilar performance to n-hexylamine is expected due to similar structural and electronic properties.
Cyclohexylamine GoodOften used as a primary amine catalyst in asymmetric Michael additions, demonstrating its effectiveness.

Causality Behind Experimental Choices: The use of a Brønsted acid co-catalyst can facilitate the formation of the iminium ion.[12] Chloroform is a common solvent for these reactions. Column chromatography is a standard method for purifying the Michael adduct.

Reductive Amination: A Versatile Method for Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and an amine source, in the presence of a reducing agent.[13] The reaction proceeds through the in-situ formation of a Schiff base (or iminium ion), which is then reduced to the amine.[13]

Experimental Protocol: Reductive Amination

A mixture of the ketone (1.0 mmol), the primary amine (1.2 mmol), and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) in a solvent (e.g., dichloromethane) is stirred at room temperature. The reaction is monitored by TLC, and upon completion, it is quenched with water and the product is extracted.

Comparative Performance in Reductive Amination

The key to a successful reductive amination is the efficient formation of the imine intermediate.

AmineExpected ReactivityRationale
This compound GoodExpected to readily form the imine intermediate with a variety of carbonyl compounds, leading to the corresponding secondary amine in good yield.
n-Hexylamine ExcellentA standard substrate for reductive amination, known to give high yields of the corresponding secondary amines.
n-Octylamine ExcellentSimilar to n-hexylamine, it is expected to be a highly effective nucleophile in this reaction.
Cyclohexylamine ExcellentWidely used in reductive amination reactions, demonstrating its high reactivity.

Note: While direct comparative data for this compound is scarce, its structural similarity to other effective primary amines suggests it would perform well in this transformation. The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for imines over ketones.

G cluster_0 Reductive Amination Pathway start Ketone/Aldehyde + Primary Amine imine Imine Formation start->imine Condensation (-H2O) reduction Reduction imine->reduction + Reducing Agent product Secondary Amine Product reduction->product

Caption: Simplified workflow of reductive amination.

Conclusion and Future Outlook

This compound is a versatile primary amine that demonstrates solid, predictable performance across a range of fundamental organic transformations. Its reactivity is broadly comparable to other linear and cyclic primary amines, with subtle differences arising from the steric environment around the central amino group. While it may exhibit slightly reduced reaction rates in sterically demanding transformations compared to less hindered amines like n-hexylamine, its performance is generally robust and reliable.

For researchers and drug development professionals, this compound represents a valuable tool in the synthetic chemist's arsenal. Its unique structure can offer advantages in specific applications, potentially influencing diastereoselectivity in certain reactions or modifying the physical properties of the final product.

Further research involving detailed kinetic studies and direct, side-by-side comparisons with a broader range of primary amines under standardized conditions would be invaluable. Such studies would provide a more granular understanding of the structure-activity relationships and allow for more precise catalyst and reagent selection in the future.

References

Literature review of 5-Aminononane applications and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Applications of 5-Aminononane for Researchers and Drug Development Professionals

Abstract

This compound, a primary aliphatic amine with the chemical formula C₉H₂₁N, serves as a versatile chemical intermediate and building block in various scientific domains.[1][2] Its unique structural properties, stemming from the central placement of the amino group on the nonane chain, impart distinct reactivity compared to its isomers, making it a valuable component in pharmaceuticals, catalysis, and industrial processes.[1][3] This guide provides a comprehensive review of this compound, focusing on a comparative analysis of its synthesis methodologies and a detailed exploration of its current and potential applications. We delve into the mechanistic details of various synthetic routes, offering experimental protocols and data-driven comparisons to assist researchers in selecting the most suitable method for their specific needs.

Physicochemical and Structural Properties

This compound (CAS No. 2198-45-0) is a colorless to light yellow liquid under standard conditions.[4][5] The central position of the primary amino group on the nine-carbon chain creates a relatively accessible nucleophilic center while maintaining significant lipophilicity, a combination of properties that drives its utility in organic synthesis and material science.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name nonan-5-amine[1][6]
CAS Number 2198-45-0[1][6][7]
Molecular Formula C₉H₂₁N[1][6][8]
Molecular Weight 143.27 g/mol [1][6][8]
Boiling Point 190 °C at 760 mmHg[1][7]
Density 0.79 g/cm³[1][7]
Flash Point 69.2 °C[1][7]
Refractive Index 1.434[1][7]
LogP (Octanol/Water) 3.394[1][7]
SMILES CCCCC(CCCC)N[1][6]
InChI Key BKEVGGILGWUWSB-UHFFFAOYSA-N[1][6][8]

The positional isomerism of aminononanes significantly influences their properties. For instance, 1-Aminononane, with its terminal amino group, is more basic than this compound due to reduced steric hindrance and electronic effects from the alkyl chains.[1] This difference in basicity and steric accessibility dictates their respective applications, with this compound often being preferred for syntheses where controlled reactivity and specific steric profiles are required.[1]

Applications of this compound: A Comparative Overview

The utility of this compound spans several key industries, primarily driven by the reactivity of its primary amine group.

Pharmaceutical and Medicinal Chemistry

In drug discovery and development, primary amines are crucial functional groups. This compound serves as a key intermediate in the synthesis of more complex molecules that feature amine functionalities.[1][3][9] Its lipophilic nonane backbone can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. While specific drug examples containing the this compound moiety are not broadly publicized, its derivatives are explored in the synthesis of novel therapeutic agents. For instance, complex amine-containing structures are central to the development of receptor agonists and antagonists, where the amine provides a key interaction point with the biological target.[10]

Industrial Applications
  • Corrosion Inhibition: Aliphatic amines are well-established as corrosion inhibitors for metals, particularly in the oil and gas industry.[11][12] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[11] The effectiveness of this compound in this role is attributed to the nitrogen's lone pair of electrons, which coordinates with the metal surface, and the hydrophobic alkyl chains, which repel water. Compared to shorter-chain amines, the longer nonane chain of this compound can provide a more robust and durable protective layer.

  • Polymer Production: The primary amine group can react with various monomers, making its derivatives useful in the production of polymers and resins.[1][3]

  • Catalysis: this compound can act as a ligand in coordination chemistry, forming metal complexes that can be used as catalysts in various organic transformations.[1]

Synthesis of this compound: A Comparative Guide

The synthesis of this compound is most commonly achieved through the amination of 5-nonanone. Several methods exist, each with distinct advantages regarding yield, safety, scalability, and reaction conditions.

Reductive Amination of 5-Nonanone

Reductive amination is the most versatile and widely employed method for synthesizing this compound.[1][13] This "one-pot" reaction involves the condensation of 5-nonanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[13][14]

Reductive_Amination ketone 5-Nonanone (Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H+ (cat.) ammonia Ammonia (NH3) ammonia->hemiaminal + H+ (cat.) imine Imine Intermediate hemiaminal->imine - H2O amine This compound (Product) imine->amine reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->imine Synthesis_Choice start Start: Synthesize This compound q_scale What is the required scale? start->q_scale q_safety Are there strict safety constraints? q_scale->q_safety Lab Scale method_h2 Catalytic Hydrogenation q_scale->method_h2 Industrial Scale q_purity Is high purity critical? q_safety->q_purity No method_stab Reductive Amination with STAB q_safety->method_stab Yes (Avoid Cyanide) q_purity->method_stab Yes q_purity_no Consider cost and equipment q_purity->q_purity_no No method_leuckart Leuckart Reaction method_alkylation Ammonia Alkylation q_purity_no->method_leuckart Low Cost Reagents q_purity_no->method_alkylation Simple Setup (Accepts Mixture)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Aminononane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminononane (CAS No. 2198-45-0), a primary aliphatic amine. Synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for ensuring the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental stewardship within your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. As a primary aliphatic amine, its chemical properties dictate the necessary safety precautions and disposal methodology.

Key Hazards:

  • Corrosive: this compound is a basic compound and can cause severe skin burns and eye damage upon contact.

  • Irritant: It may cause respiratory irritation if inhaled.

  • Harmful: The substance is harmful if swallowed, in contact with skin, or inhaled.

  • Environmental Hazard: While specific ecotoxicity data is limited, aliphatic amines as a class can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.

The Safety Data Sheet (SDS) for this compound is the primary source of this information and should always be consulted before handling the chemical. It is crucial to note that the toxicological properties of this compound have not been exhaustively investigated, which necessitates a cautious and conservative approach to its handling and disposal.

Regulatory Framework: Is this compound a Hazardous Waste?

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. Wastes are generally classified as either "listed" or "characteristic" hazardous wastes.

  • Listed Wastes: this compound is not found on the EPA's P or U lists of acutely hazardous commercial chemical products.

  • Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. As an amine, this compound is a basic compound. A waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5. Pure or concentrated solutions of this compound will exceed this upper pH limit, classifying it as a corrosive hazardous waste with the EPA waste code D002 .

Therefore, all waste containing this compound must be managed as a hazardous waste in accordance with federal, state, and local regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Due to its corrosive and irritating nature, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound, including during disposal procedures.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and potential burns.
Body Protection Chemical-resistant lab coat or apronProtects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of respiratory tract irritation.

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the safe collection, storage, and disposal of this compound waste.

4.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially acidic solutions, to prevent violent neutralization reactions.

  • Container Compatibility: The waste container must be made of a compatible material. High-density polyethylene (HDPE) or other chemically resistant plastics are recommended. Avoid using metal containers as they can be corroded by amines.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code "D002 (Corrosive)." The accumulation start date must also be recorded.

4.2. On-site Storage:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is free of incompatible materials, particularly acids and strong oxidizing agents.

4.3. Final Disposal:

  • Licensed Disposal Facility: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do Not Drain Dispose: Under no circumstances should this compound or its waste be disposed of down the drain. This can harm aquatic life and damage plumbing systems.

  • Neutralization (for dilute aqueous solutions under expert supervision only): In some instances, dilute aqueous solutions of amines can be neutralized with a weak acid (e.g., citric acid) to a pH between 6 and 8 before disposal. This should only be performed by trained personnel, in a fume hood, with appropriate PPE, and in accordance with institutional and local regulations. The neutralized solution may still require disposal as hazardous waste depending on other components and local regulations.

Managing Spills of this compound

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

5.1. Minor Spills (<100 mL in a contained area):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Contain the Spill: Use a spill kit with inert absorbent materials like vermiculite, sand, or spill pillows to dike the spill and prevent it from spreading.

  • Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a mild soap and water solution. All cleaning materials must also be disposed of as hazardous waste.

5.2. Major Spills (>100 mL or in an uncontained area):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS department and, if necessary, emergency services.

  • Isolate the Area: Prevent entry to the spill area.

  • Provide Information: Be prepared to provide the SDS for this compound to emergency responders.

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for handling this compound, the following diagrams illustrate the key workflows.

DisposalDecisionTree Start Handling this compound IsWaste Is it waste? Start->IsWaste Spill Is it a spill? Start->Spill RoutineUse Follow Standard Operating Procedures IsWaste->RoutineUse No CollectWaste Collect in Labeled D002 Container IsWaste->CollectWaste Yes SmallSpill Minor Spill (<100mL)? Spill->SmallSpill Yes LargeSpill Major Spill (>100mL) Spill->LargeSpill No SmallSpill->LargeSpill No CleanupMinor Contain, Absorb, Collect as D002 Waste SmallSpill->CleanupMinor Yes Evacuate Evacuate & Call EHS LargeSpill->Evacuate StoreWaste Store in Secondary Containment CollectWaste->StoreWaste DisposeWaste Arrange EHS Pickup StoreWaste->DisposeWaste

Caption: Decision tree for handling this compound.

SpillResponseWorkflow SpillOccurs Spill Occurs Assess Assess Spill Size & Location SpillOccurs->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Absorbent Dike DonPPE->Contain Absorb Absorb Spill (Outside-In) Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as D002 Waste Decontaminate->Dispose

Caption: Workflow for minor spill response.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. The principles of understanding the hazards, using appropriate PPE, segregating waste, and following established disposal protocols are fundamental to the responsible management of all laboratory chemicals. Always prioritize safety and consult your institution's EHS department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminononane
Reactant of Route 2
Reactant of Route 2
5-Aminononane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.